Ethyl 2,3-difluoro-4-methylbenzoate
Description
Properties
IUPAC Name |
ethyl 2,3-difluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWDPFKMBCWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233841 | |
| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-56-1 | |
| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3-difluoro-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of Ethyl 2,3-difluoro-4-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,3-difluoro-4-methylbenzoate, a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The document details a robust, field-proven protocol for its synthesis, starting from the precursor 2,3-difluoro-4-methylbenzoic acid. It offers an in-depth discussion of the compound's physicochemical properties, spectroscopic characterization, and key applications as a versatile building block in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking both theoretical understanding and practical, actionable methodologies for the preparation and utilization of this compound.
Introduction and Strategic Importance
Fluorinated organic molecules are cornerstones of modern pharmaceutical development. The strategic incorporation of fluorine atoms into a drug candidate's scaffold can profoundly modulate its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles. This compound is a valuable fluorinated building block, providing a synthetically versatile handle for the construction of more complex molecular architectures. Its utility is particularly noted in the development of novel agents targeting inflammatory pathways and the central nervous system.[1] This guide serves to elucidate the synthesis and foundational properties of this key intermediate, empowering researchers to leverage its potential in their discovery programs.
Physicochemical and Spectroscopic Profile
While a comprehensive, publicly available dataset for this compound is limited, its properties can be reliably inferred from its precursor and structurally related analogs.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2,3-Difluoro-4-methylbenzoic Acid | Data Source / Rationale |
| CAS Number | 773135-56-1 | 261763-37-5 | Commercial Supplier Data[2] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | C₈H₆F₂O₂ | Calculated |
| Molecular Weight | 200.18 g/mol | 172.13 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid (Predicted) | White to off-white solid | Inferred from related esters[3] / Precursor Data[4] |
| Boiling Point | ~230-240 °C (Predicted) | Not Available | Extrapolated from related isomers and analogs like Ethyl 4-methylbenzoate (~235 °C).[5] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Ether); Insoluble in water. | Soluble in organic solvents; sparingly soluble in water. | Standard ester/carboxylic acid properties.[3] |
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized ester are unequivocally confirmed through spectroscopic analysis. Below are the predicted key signals based on the analysis of similar structures.[6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.6 - 7.0 | Multiplet (m) | 2H | Ar-H |
| Ethyl (-OCH₂-) | ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| Methyl (Ar-CH₃) | ~2.30 | Singlet (s) | 3H | Ar-CH₃ |
| Ethyl (-CH₃) | ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||
| Carbonyl | ~164 | C =O | ||
| Aromatic (C-F) | 155 - 145 (dd) | Ar-C -F | ||
| Aromatic | 130 - 115 | Ar-C | ||
| Ethyl (-OCH₂-) | ~61 | -O-CH₂ - | ||
| Methyl (Ar-CH₃) | ~15 | Ar-CH₃ | ||
| Ethyl (-CH₃) | ~14 | -O-CH₂-CH₃ |
Note: dd refers to a doublet of doublets, a characteristic splitting pattern for carbons bonded to or near fluorine atoms.
Synthesis Pathway and Experimental Protocols
The most direct and reliable synthesis of this compound is achieved through a two-stage process: first, the synthesis of the key intermediate, 2,3-difluoro-4-methylbenzoic acid, followed by its esterification.
Overall Synthesis Strategy
Caption: High-level strategy for synthesizing the target ester.
Part A: Synthesis of 2,3-Difluoro-4-methylbenzoic Acid (Precursor)
The synthesis of the carboxylic acid precursor is a critical first step. While several routes exist, a common laboratory-scale method involves the ortho-lithiation of a suitable fluorotoluene derivative followed by quenching with solid carbon dioxide (dry ice). This approach provides good regioselectivity. An alternative route involves a Grignard reaction.[9][10]
Part B: Fischer Esterification of 2,3-Difluoro-4-methylbenzoic Acid
This protocol details the classic acid-catalyzed esterification of the carboxylic acid precursor to yield the final product.
Reaction Principle: The Fischer esterification is an equilibrium reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (typically H₂SO₄) to form an ester and water.[11] The reaction is driven to completion by using an excess of the alcohol reactant and, if necessary, by removing the water as it forms.
Caption: Detailed workflow for the Fischer Esterification protocol.
Detailed Step-by-Step Protocol:
-
Reagent Charging:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2,3-difluoro-4-methylbenzoic acid (5.0 g, 29.0 mmol).
-
Add absolute ethanol (50 mL, excess). The large excess of ethanol serves as both reactant and solvent, driving the reaction equilibrium towards the product.
-
Carefully, and with stirring, add concentrated sulfuric acid (0.5 mL) dropwise. This is a highly exothermic addition.[12]
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approximately 85°C) using a heating mantle.
-
Allow the reaction to proceed for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
-
Work-up and Extraction:
-
Cool the flask to room temperature.
-
Reduce the volume of the solution to approximately 10-15 mL using a rotary evaporator to remove the bulk of the excess ethanol.
-
Transfer the residue to a 250 mL separatory funnel and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL) to remove residual ethanol and sulfuric acid.
-
Saturated aqueous sodium bicarbonate (2 x 40 mL). Causality: This basic wash reacts with and removes any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. Caution: This will generate CO₂ gas. Vent the separatory funnel frequently to release pressure.[11]
-
Saturated aqueous sodium chloride (brine, 1 x 50 mL). Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
-
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as an oil.
-
For high purity, the crude oil can be purified by vacuum distillation or silica gel column chromatography.
-
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is frequently incorporated into larger molecules designed to interact with specific biological targets.
-
Scaffold for Bioactive Molecules: The difluorinated phenyl ring is a common motif in medicinal chemistry. The ester group provides a reactive handle for further chemical transformations, such as amidation to form benzamides or reduction to form benzyl alcohols, opening pathways to a diverse range of derivatives.
-
Modulation of Pharmacokinetics: The two fluorine atoms ortho to each other create a unique electronic environment. This can block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes) and alter the acidity (pKa) of adjacent functional groups, which can improve a drug's oral bioavailability and half-life.
-
Examples in Development: Analogs of this structure are investigated in the synthesis of kinase inhibitors (e.g., for oncology) and as agents targeting G-protein coupled receptors (GPCRs). For instance, related 4-amino-3-chloro benzoate esters have been explored as EGFR inhibitors for cancer therapy.[13]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
General Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Hazards of Precursor: The starting material, 2,3-difluoro-4-methylbenzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Avoid inhalation of dust and direct contact.
-
Hazards of Related Esters: While specific data is unavailable for the title compound, related esters like ethyl 4-methylbenzoate are combustible liquids and may cause irritation upon contact.[14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block whose synthesis is readily achievable through established organic chemistry methods. The Fischer esterification of its corresponding carboxylic acid provides a reliable and scalable route to the pure compound. Understanding its properties and the rationale behind its synthesis allows researchers to effectively incorporate this versatile intermediate into complex synthetic campaigns, particularly in the pursuit of novel therapeutic agents with optimized pharmacological profiles.
References
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"spectroscopic data of Ethyl 2,3-difluoro-4-methylbenzoate (NMR, IR, MS)"
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-difluoro-4-methylbenzoate
Introduction
This compound is a substituted aromatic ester with applications in organic synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for researchers in drug discovery. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Workflow
A logical workflow is essential for the comprehensive analysis of a novel or synthesized compound. The process typically begins with mass spectrometry to determine the molecular weight, followed by infrared spectroscopy to identify functional groups, and finally, a suite of NMR experiments to elucidate the detailed atomic connectivity.
Caption: A typical workflow for the spectroscopic characterization of an organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7 - 7.9 | Doublet of doublets (dd) | 1H | Ar-H (H-6) | This aromatic proton is adjacent to one other aromatic proton and is influenced by the electron-withdrawing ester group, shifting it downfield. |
| ~ 7.0 - 7.2 | Doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is coupled to the H-6 proton and also shows long-range coupling to the fluorine at C-3. |
| 4.41 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet. The electronegative oxygen atom shifts this signal downfield.[1] |
| 2.3 - 2.5 | Singlet (s) | 3H | Ar-CH₃ | The methyl group on the aromatic ring is a singlet as it has no adjacent protons. |
| 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Record the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. Use a standard pulse sequence for proton NMR.
-
Processing: Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 - 166 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield.[2] |
| ~ 150 - 160 (d) | C -F | Aromatic carbons directly bonded to fluorine will appear as doublets due to C-F coupling and will be shifted downfield. |
| ~ 125 - 145 | Aromatic C | The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the substituents. |
| ~ 61 - 62 | -O-CH₂ -CH₃ | The methylene carbon is attached to an electronegative oxygen, shifting it downfield.[2] |
| ~ 20 - 22 | Ar-CH₃ | The aromatic methyl carbon is found in the typical alkyl region. |
| ~ 14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears upfield.[1] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Record the spectrum on a 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides information about the fluorine atoms in a molecule.[3][4] The wide chemical shift range makes it excellent for distinguishing between different fluorine environments.[5]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -110 to -140 | Doublet (d) | F at C-2 | The chemical shift is typical for an aromatic fluorine. It will be split into a doublet by the adjacent fluorine at C-3. |
| ~ -110 to -140 | Doublet (d) | F at C-3 | This fluorine will also appear as a doublet due to coupling with the fluorine at C-2. Further smaller couplings to adjacent protons may also be observed. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency (e.g., 470 MHz for a 500 MHz instrument).
-
Acquisition Parameters: Acquire the spectrum with proton decoupling to simplify the signals. A reference compound such as CFCl₃ (0 ppm) is typically used, though modern instruments can reference internally.
-
Processing: Standard Fourier transform and processing steps are applied.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 2980 | C-H stretch | Alkyl C-H | Characteristic of the sp³ C-H bonds in the ethyl and methyl groups. |
| ~ 1720 - 1740 | C=O stretch | Ester Carbonyl | This is a strong, sharp absorption characteristic of the ester functional group. |
| ~ 1600, 1480 | C=C stretch | Aromatic Ring | These absorptions are typical for the carbon-carbon double bonds within the benzene ring. |
| ~ 1250 - 1300 | C-O stretch | Ester C-O | A strong band corresponding to the stretching of the C-O single bond of the ester. |
| ~ 1100 - 1200 | C-F stretch | Aryl-Fluorine | Strong absorptions in this region are indicative of carbon-fluorine bonds on an aromatic ring. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the clean plates first. Then, run the sample spectrum. The instrument's software will automatically subtract the background.
-
Analysis: Analyze the resulting spectrum for characteristic absorption peaks corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |
| 200 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound (C₁₀H₁₀F₂O₂). |
| 171 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 155 | [M - OC₂H₅]⁺ | Loss of the ethoxy group, a common fragmentation pathway for ethyl esters. |
| 127 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - OC₂H₅]⁺ fragment. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use Electron Ionization (EI) as a standard method for small molecules, which creates a molecular ion and characteristic fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The predicted data in this guide, based on fundamental principles and comparisons with related compounds, serves as a robust reference for researchers working with this molecule. Each technique offers complementary information, and together they form a self-validating system for structural elucidation, ensuring the identity and purity of the compound for its intended applications in research and development.
References
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methylbenzoate for Advanced Research and Development
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Ethyl 2,3-difluoro-4-methylbenzoate, a halogenated aromatic ester, represents a valuable building block in this endeavor. Its unique substitution pattern provides a nuanced platform for fine-tuning lipophilicity, metabolic stability, and target engagement. This technical guide offers an in-depth exploration of its core properties, synthesis, and potential applications, grounded in established scientific principles.
Core Molecular and Physical Characteristics
This compound is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methyl group on the aromatic ring, with an ethyl ester functional group. These features collectively influence its physical behavior and reactivity.
Structural and General Properties
The foundational properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 773135-56-1 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |
| Molecular Weight | 200.18 g/mol | [1] |
| Appearance | Inferred to be a liquid or low-melting solid at room temperature |
The precursor, 2,3-Difluoro-4-methylbenzoic acid, is a solid with a melting point in the range of 199-201 °C. This high melting point is indicative of strong intermolecular forces in the crystalline state of the carboxylic acid.
Synthesis and Reactivity
The synthesis of this compound typically involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.
Synthesis of 2,3-Difluoro-4-methylbenzoic Acid
The synthesis of the carboxylic acid precursor can be achieved through various methods, often starting from commercially available fluorinated toluenes. One plausible synthetic route involves the ortho-lithiation of a suitable difluorotoluene derivative followed by carboxylation with carbon dioxide. Another approach could be the oxidation of a corresponding benzaldehyde or benzyl alcohol. For example, methods for the synthesis of related fluorinated benzoic acids have been described, such as the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and acidification to yield isomers of fluoro-methylbenzoic acid[3].
Fischer-Speier Esterification
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 2,3-difluoro-4-methylbenzoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid[4][5]. The equilibrium of the reaction is driven towards the formation of the ester by using an excess of the alcohol and/or by the removal of water as it is formed.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoro-4-methylbenzoic acid (1.0 equivalent), absolute ethanol (10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester. Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Fischer-Speier esterification workflow.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the ester functional group and the substituted aromatic ring.
-
Ester Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.
-
Electrophilic Aromatic Substitution: The difluoro-substituted aromatic ring is deactivated towards electrophilic substitution due to the strong electron-withdrawing nature of the fluorine atoms. The directing effects of the substituents (fluoro, methyl, and ester groups) will influence the position of any potential substitution.
-
Nucleophilic Aromatic Substitution: The presence of two fluorine atoms, which are good leaving groups, can facilitate nucleophilic aromatic substitution reactions under certain conditions, particularly if there is a strongly electron-withdrawing group activating the ring.
Spectroscopic and Chromatographic Characterization
While specific experimental spectra for this compound are not widely published, a detailed analysis of expected spectroscopic data can be inferred from the analysis of similar structures. Chemical suppliers often provide access to NMR, HPLC, and LC-MS data for this compound[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃). The aromatic region will display signals for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and methyl substituents. The methyl group on the ring will appear as a singlet, likely in the region of 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the ethyl group (~61 ppm for the CH₂ and ~14 ppm for the CH₃), and the aromatic carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic absorptions will include C-O stretching vibrations (around 1100-1300 cm⁻¹) and C-F stretching vibrations (in the range of 1000-1400 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 200. Common fragmentation patterns for ethyl benzoates include the loss of the ethoxy radical (-OC₂H₅, 45 Da) to give a benzoyl cation, and the loss of ethylene (28 Da) via a McLafferty rearrangement.
Caption: Predicted mass spectrometry fragmentation pathways.
Role in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. The presence of the difluoro motif in this compound offers several potential advantages in drug design:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots and increase the half-life of a drug.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity (logP), and dipole moment. These modifications can impact a molecule's solubility, membrane permeability, and binding affinity to its biological target.
-
Bioisosteric Replacement: A fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. This allows for subtle structural modifications that can improve target binding and selectivity. The difluoromethyl group (CF₂H) can also serve as a lipophilic hydrogen-bond donor.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.
This compound serves as a versatile intermediate for the synthesis of more complex molecules where these fluorine-imparted properties are desired.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
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"Ethyl 2,3-difluoro-4-methylbenzoate safety data sheet and handling"
An In-depth Technical Guide to the Safe Handling of Ethyl 2,3-difluoro-4-methylbenzoate
This document provides a comprehensive technical guide for the safe handling and use of this compound (CAS No. 773135-56-1), a fluorinated aromatic ester commonly utilized as a building block in pharmaceutical and specialty chemical synthesis.[1] Given the limited availability of a specific, complete Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous chemicals to establish a robust and precautionary safety protocol. This approach, rooted in chemical structure-activity relationships, provides a reliable framework for researchers, scientists, and drug development professionals.
Compound Profile and Physicochemical Characteristics
This compound belongs to the family of aromatic esters. Its structure, featuring a difluorinated benzene ring, an ethyl ester group, and a methyl substituent, dictates its physical properties and reactivity. While exhaustive experimental data for this specific molecule is scarce, its properties can be reliably inferred from its constituent parts and closely related analogs like ethyl benzoate and fluorinated benzoic acids.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | Ethyl 4-methylbenzoate (Analog) | Ethyl Benzoate (Analog) |
|---|---|---|---|
| CAS Number | 773135-56-1[1] | 94-08-6[2][3] | 93-89-0[4] |
| Molecular Formula | C₁₀H₁₀F₂O₂[1] | C₁₀H₁₂O₂[5][6] | C₉H₁₀O₂[7] |
| Molecular Weight | 200.18 g/mol [1] | 164.20 g/mol [3][6] | 150.18 g/mol [7] |
| Appearance | Predicted: Colorless to light yellow liquid | Colorless to pale yellow liquid[8] | Light yellow liquid[7] |
| Solubility | Predicted: Insoluble in water[7]; Soluble in organic solvents | Insoluble in water[5] | Insoluble in water[7] |
| Boiling Point | Not available | 235 °C (lit.)[2][3] | 212 °C[7] |
| Density | Not available | 1.025 g/mL at 25 °C (lit.)[2][3] | 1.045 g/cm³[7] |
| Flash Point | Predicted: Combustible liquid | Not available | 88 °C[7] |
Synthesized Hazard Assessment
A comprehensive hazard profile is constructed by evaluating the known risks of its parent acid and related esters. The presence of two fluorine atoms on the aromatic ring is a key consideration, as fluorinated organic compounds can cause significant irritation.[9][10]
GHS Classification (Predicted)
The following classification is based on the GHS framework and derived from the known hazards of 2,3-Difluoro-4-methylbenzoic acid and various benzoate esters.[4][9][11]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Table 2: Predicted GHS Hazard and Precautionary Statements
| Code | Statement | Basis of Synthesis |
|---|---|---|
| Hazard Statements (H-Statements) | ||
| H315 | Causes skin irritation. | Based on the classification of 2,3-Difluoro-4-methylbenzoic acid (Skin Irrit. 2).[9] |
| H319 | Causes serious eye irritation. | Based on the classification of 2,3-Difluoro-4-methylbenzoic acid (Eye Irrit. 2A).[9] |
| H335 | May cause respiratory irritation. | Based on the classification of 2,3-Difluoro-4-methylbenzoic acid (STOT SE 3).[9] |
| H227 | Combustible liquid. | Based on related esters like ethyl benzoate and methyl benzoate.[4][11] |
| Precautionary Statements (P-Statements) | ||
| P261 | Avoid breathing mist/vapors/spray.[9][12] | To prevent respiratory irritation. |
| P264 | Wash skin thoroughly after handling.[9] | To minimize risk of skin irritation. |
| P271 | Use only outdoors or in a well-ventilated area.[9][12] | To control exposure to vapors. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][9] | Standard requirement for handling irritants. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[9] | First aid for skin contact. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | First aid for eye contact. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9][12] | Safe storage to prevent vapor accumulation. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4][9] | Standard for chemical waste disposal. |
Primary Routes of Exposure and Health Effects
-
Inhalation: Vapors may cause irritation to the respiratory tract.[7][9][12]
-
Skin Contact: Expected to cause skin irritation upon direct contact.[7][9]
-
Eye Contact: Expected to cause serious eye irritation.[7][9]
-
Ingestion: Ingestion may lead to irritation of mucous membranes.[7] While specific data is absent, related benzoate esters can be harmful if swallowed.[11][13]
Laboratory Handling and Exposure Control
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[7][9][14]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of the work area.[7][9]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: At a minimum, tight-sealing chemical safety goggles are required.[7][8] When there is a risk of splashing or handling larger quantities (>50 mL), a face shield should be worn over the safety goggles.[9][15]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned.[16] For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Hand Protection: The choice of glove material is critical. No single material offers universal protection.
-
For Incidental Contact (Splashes): Disposable nitrile gloves are generally suitable.[17] They provide good general chemical resistance and protection from minor splashes. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[12]
-
For Extended Contact or Immersion: For tasks involving prolonged handling or potential immersion, more resistant gloves are necessary. Butyl or Viton® gloves offer superior protection against aromatic compounds and esters.[17][18] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[15]
-
Glove Removal: Use the proper glove removal technique to avoid contaminating your skin.[12] Dispose of used gloves in the appropriate chemical waste stream.[12]
-
Experimental Workflow and Safe Handling Protocol
Adherence to a standardized workflow ensures that safety is integrated into every step of the experimental process.
Safe Handling Workflow Diagram
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Dispensing and Use:
-
Before handling, review this guide and any relevant Standard Operating Procedures (SOPs).
-
Don all required PPE as described in Section 3.2.
-
Perform all manipulations inside a chemical fume hood.
-
When transferring the liquid, avoid splashing. Use appropriate tools like a pipette or syringe.
-
Keep the primary container sealed when not actively dispensing to minimize vapor release.
-
-
Waste Disposal:
-
Dispose of waste in accordance with institutional and local regulations.
-
Collect all liquid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated materials (e.g., gloves, pipette tips, paper towels) should be collected in a separate, labeled solid waste container.
-
Do not pour this chemical down the drain.[14]
-
Emergency and First Aid Measures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, remove all ignition sources.[7]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Clean-Up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs or persists, get medical advice.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2][4] Seek immediate medical attention.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][12]
-
Hazards: The compound is a combustible liquid.[4][11] Vapors may be heavier than air and can travel to an ignition source.[2] Thermal decomposition may produce irritating gases and vapors, potentially including hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
References
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- Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl benzoate.
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- Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 4-methylbenzoate.
- Parchem. (n.d.). Ethyl 4-methylbenzoate (94-08-6) | Bulk Chemical Product Expoter.
- BLD Pharm. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl benzoate.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoic acid.
- Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- ChemicalBook. (2025). Ethyl 4-methylbenzoate - Safety Data Sheet.
- Guidechem. (n.d.). Unlocking the Potential of Ethyl 4-Methylbenzoate.
- Fisher Scientific Company. (2009). Methyl Benzoate; 99 - SAFETY DATA SHEET.
- PubChem. (n.d.). Ethyl 2-hydroxy-4-methylbenzoate.
- Cintas. (2025). Understanding Solvents and PPE for Chemical Safety.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate.
- Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6).
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- ChemicalBook. (2025). Ethyl 3-methylbenzoate - Safety Data Sheet.
- Organic Syntheses. (1977).
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- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (n.d.). Ethyl 4-methylbenzoate 99%.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Stanford University. (n.d.). Lab Safety Coordinator Binder. Retrieved from Stanford University Environmental Health & Safety.
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An In-depth Technical Guide to the Synthesis of Ethyl 2,3-difluoro-4-methylbenzoate
This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 2,3-difluoro-4-methylbenzoate, a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This document outlines a robust and regioselective synthetic route starting from a commercially available precursor, designed for researchers and professionals in drug development and organic synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target ester is most efficiently approached by first constructing the core carboxylic acid, 2,3-difluoro-4-methylbenzoic acid , followed by a classical esterification. The key challenge lies in the regioselective introduction of the carboxyl group onto a difluorinated toluene scaffold. Our strategy leverages the principles of Directed ortho-Metalation (DoM), where a substituent on the aromatic ring directs deprotonation to its adjacent position.
The chosen starting material, 3,4-difluorotoluene , is ideal as the fluorine atom at the C3 position can effectively direct lithiation to the desired C2 position, enabling subsequent carboxylation.
Caption: Retrosynthetic analysis for this compound.
Part 1: Synthesis of 2,3-Difluoro-4-methylbenzoic Acid via Directed ortho-Metalation
Core Principle: The Power of Fluorine in Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings.[1] The reaction involves deprotonation at the position ortho to a Directing Metalation Group (DMG) by a strong organolithium base. The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the base to abstract the sterically accessible adjacent proton.[2][3]
While fluorine is considered a moderate DMG, its ability to direct lithiation ortho to itself is well-documented.[4][5] In the case of 3,4-difluorotoluene, the C3-fluorine atom directs the lithiation to the C2 position. This occurs in preference to the C5 position (ortho to the C4-fluorine) due to the combined activating and acidifying effects of the substituents. The reaction is performed at cryogenic temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.[2]
Experimental Protocol: Lithiation and Carboxylation
This protocol details the formation of the key carboxylic acid intermediate. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
3,4-Difluorotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Dry Ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric Acid (HCl), 2 M
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with 3,4-difluorotoluene (1.0 eq). Anhydrous THF is added via cannula to create a ~0.5 M solution.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. sec-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 1 hour.
-
Carboxylation: The flask containing the aryllithium species is carefully transferred via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether at -78 °C. This transfer should be done slowly to manage the exothermic reaction.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature. 2 M HCl is added to quench the reaction and dissolve the lithium carboxylate salts.[6][7]
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzoic acid, which can be further purified by recrystallization.
Caption: Workflow for the synthesis of the carboxylic acid intermediate.
Part 2: Synthesis of this compound via Fischer Esterification
Core Principle: Acid-Catalyzed Ester Formation
Fischer esterification is a classic and reliable method for converting carboxylic acids into esters.[8] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (ethanol in this case) is used, which also conveniently serves as the solvent.[9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
Experimental Protocol: Fischer Esterification
Materials:
-
2,3-Difluoro-4-methylbenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask containing 2,3-difluoro-4-methylbenzoic acid (1.0 eq) is added a large excess of absolute ethanol (e.g., 20 eq).
-
Catalyst Addition: The mixture is stirred, and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added dropwise.
-
Reflux: A reflux condenser is attached, and the mixture is heated to reflux (approx. 80 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is redissolved in ethyl acetate.
-
Neutralization: The organic solution is transferred to a separatory funnel and carefully washed with saturated NaHCO₃ solution until the cessation of CO₂ evolution. This step neutralizes the unreacted carboxylic acid and the sulfuric acid catalyst.
-
Purification: The organic layer is then washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude ethyl ester can be purified by vacuum distillation or column chromatography to yield the final product.
Caption: Workflow for the Fischer esterification and purification.
Data Summary and Yields
The following table provides a summary of the reagents for a representative synthesis. Yields are illustrative and may vary based on experimental conditions and scale.
| Step | Starting Material | M.W. ( g/mol ) | Key Reagent | M.W. ( g/mol ) | Product | M.W. ( g/mol ) | Typical Yield |
| 1 | 3,4-Difluorotoluene | 128.13 | 1. s-BuLi2. CO₂ | 44.01 | 2,3-Difluoro-4-methylbenzoic Acid | 172.12 | 75-85% |
| 2 | 2,3-Difluoro-4-methylbenzoic Acid | 172.12 | Ethanol | 46.07 | This compound | 200.17 | 85-95% |
Conclusion
The described two-part synthesis provides an efficient and highly regioselective pathway to this compound. The key transformation relies on the Directed ortho-Metalation of commercially available 3,4-difluorotoluene, showcasing the utility of fluorine as a directing group in modern organic synthesis. The subsequent Fischer esterification is a robust and high-yielding final step. This guide offers a reliable foundation for researchers requiring access to this and structurally related fluorinated aromatic building blocks for application in pharmaceutical and materials science research.
References
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (2025). ResearchGate. [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (n.d.). ACS Publications. [Link]
-
The Chemical Properties and Synthesis Applications of 3,4-Difluorotoluene. (2026). Capot Chemical Co., Ltd. [Link]
-
Directed ortho metalation. (n.d.). Grokipedia. [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. [Link]
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"isomers of difluoro-methylbenzoate and their properties"
An In-depth Technical Guide to the Isomers of Difluoro-methylbenzoate for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, difluoro-methylbenzoate isomers represent a class of versatile intermediates with significant potential in drug discovery and materials science. This guide provides a comprehensive technical overview of the six positional isomers of difluoro-methylbenzoate, detailing their synthesis, physicochemical properties, spectroscopic characterization, and applications. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for researchers aiming to leverage these valuable compounds in their synthetic endeavors.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity.[1][2] These modifications can lead to drug candidates with improved efficacy, better pharmacokinetic properties, and reduced side effects.[2] Difluoro-methylbenzoate isomers, as derivatives of fluorinated benzoic acids, are thus highly valuable precursors for the synthesis of novel active pharmaceutical ingredients (APIs).[3][4]
The Isomers of Difluoro-methylbenzoate
The core structure of difluoro-methylbenzoate consists of a benzene ring substituted with two fluorine atoms and a methyl ester group. The relative positions of the two fluorine atoms give rise to six distinct positional isomers, each with unique electronic and steric properties.
Caption: General workflow for the synthesis of methyl difluorobenzoates.
Experimental Protocol: Synthesis of Methyl 3,4-difluorobenzoate
This protocol is a representative example of the Fischer esterification process.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-10 hours, monitoring the reaction progress by TLC or GC. [5]5. Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude methyl 3,4-difluorobenzoate by vacuum distillation or recrystallization to obtain the final product.
Causality in Experimental Choices
-
Excess Methanol: The Fischer esterification is a reversible reaction. [6]Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. [7]* Acid Catalyst: The carbonyl group of the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. [8][9]* Aqueous Workup with Bicarbonate: The sodium bicarbonate wash is crucial for removing any unreacted difluorobenzoic acid from the organic phase. The basic bicarbonate deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, simplifying purification.
Reactivity Considerations
The two fluorine atoms are strong electron-withdrawing groups, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly when positioned ortho and para to a leaving group. The specific isomer used will, therefore, dictate the possible downstream derivatizations.
Applications in Drug Development and Agrochemicals
Difluoro-methylbenzoate isomers and their parent acids are pivotal intermediates in the synthesis of a wide range of biologically active molecules. [3]
-
Pharmaceuticals: These compounds are building blocks for various therapeutic agents, including anti-inflammatory drugs, antimicrobials, and kinase inhibitors. [4][10]For example, 3,4-difluorobenzoic acid is an intermediate in the development of anti-inflammatory and analgesic drugs. [3]The difluoro substitution pattern can enhance binding to target proteins and improve metabolic stability, leading to a longer duration of action. [1]* Agrochemicals: In the agricultural sector, these isomers are used to create advanced herbicides and insecticides. 2,6-Difluorobenzoic acid, for instance, is a known degradation product of insecticides like diflubenzuron, highlighting its relevance in this field. [11]* Materials Science: The unique electronic properties conferred by the fluorine atoms also make these compounds valuable in the synthesis of high-performance polymers, liquid crystals, and other advanced materials.
Safety and Handling
Difluoro-methylbenzoate isomers are generally classified as irritants and may be harmful if swallowed. [12]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for each isomer before use.
Conclusion
The six isomers of difluoro-methylbenzoate are more than simple chemical intermediates; they are enabling tools for innovation in pharmaceutical and chemical research. Their unique, tunable properties, stemming from the specific placement of two fluorine atoms, provide chemists with a versatile platform for designing next-generation molecules. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, is crucial for any scientist looking to harness the full potential of these powerful building blocks.
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An In-Depth Technical Guide to the Aromatic Ring Reactivity of Ethyl 2,3-difluoro-4-methylbenzoate
Executive Summary
This technical guide provides a comprehensive analysis of the chemical reactivity of the aromatic ring in Ethyl 2,3-difluoro-4-methylbenzoate (CAS No. 773135-56-1). This molecule presents a complex case study in aromatic chemistry due to the presence of four distinct substituents with competing electronic effects: two deactivating, ortho/para-directing fluorine atoms; one weakly activating, ortho/para-directing methyl group; and one strongly deactivating, meta-directing ethyl ester group. This guide will dissect these influences to predict the regiochemical outcomes for both electrophilic and nucleophilic aromatic substitution reactions. We will establish that the ring is significantly deactivated towards electrophilic attack, with substitution strongly favored at the C5 position. Conversely, the ring is activated for nucleophilic aromatic substitution, with the fluorine atom at the C2 position being the most probable site for displacement. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize complex fluoroaromatic building blocks in advanced organic synthesis.
Introduction
Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a highly functionalized scaffold that offers multiple avenues for synthetic diversification. However, harnessing its full potential requires a nuanced understanding of the interplay between its various substituents, which dictate the reactivity and selectivity of the aromatic core.
The primary objective of this guide is to provide a first-principles analysis of the factors governing the reactivity of this aromatic ring. By examining the inductive and resonance effects of each substituent, we can develop a robust predictive model for its behavior in key synthetic transformations.
Chapter 1: A Comprehensive Analysis of Substituent Effects
The reactivity of a substituted benzene ring is governed by the net electronic effect of its substituents. These effects are broadly categorized as inductive effects, which are transmitted through sigma bonds, and resonance (or mesomeric) effects, which involve the delocalization of pi electrons.[1]
-
Ethyl Benzoate Group (-COOEt) at C1: This group is strongly deactivating. The electronegative oxygen atoms pull electron density away from the ring through the sigma framework (negative inductive effect, -I). Furthermore, the carbonyl group is a π-acceptor, withdrawing electron density from the ring's π-system via resonance (negative resonance effect, -R). This combined withdrawal significantly reduces the ring's nucleophilicity and directs incoming electrophiles to the meta position.[2]
-
Fluoro Groups (-F) at C2 and C3: Halogens present a unique case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring.[3] However, they also possess lone pairs of electrons that can be donated into the aromatic π-system, a stabilizing resonance effect (+R).[4] While the inductive effect is dominant, making halogens deactivators overall, the resonance effect is responsible for directing incoming electrophiles to the ortho and para positions.[3]
-
Methyl Group (-CH₃) at C4: As an alkyl group, the methyl substituent is a weak activator. It donates electron density to the ring through a positive inductive effect (+I) and through hyperconjugation, which is a stabilizing interaction involving the sigma electrons of the C-H bonds. This electron donation increases the ring's nucleophilicity and directs electrophiles to the ortho and para positions.[5]
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect (-I / +I) | Resonance Effect (-R / +R) | Overall Effect on Reactivity | Directing Influence (EAS) |
| Ethyl Ester (-COOEt) | C1 | Strong -I | Strong -R | Strong Deactivator | Meta |
| Fluoro (-F) | C2 | Strong -I | Weak +R | Deactivator | Ortho, Para |
| Fluoro (-F) | C3 | Strong -I | Weak +R | Deactivator | Ortho, Para |
| Methyl (-CH₃) | C4 | Weak +I | Hyperconjugation (+) | Weak Activator | Ortho, Para |
Visualization of Electronic Influences
The following diagram illustrates the primary electronic push-pull nature of the substituents on the aromatic ring.
Caption: Net electronic push/pull effects of the substituents.
Chapter 2: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring.[6] The substituents on the ring determine both the overall reaction rate and the position of the attack.
Overall Reactivity
The aromatic ring of this compound is strongly deactivated towards EAS. The cumulative electron-withdrawing power of the three deactivating groups (-COOEt, -F, -F) far outweighs the weak activating effect of the single methyl group.[1][5] Consequently, EAS reactions on this substrate will require more forcing conditions (e.g., higher temperatures, stronger acids, more potent catalysts) than those for benzene or more activated systems.
Regioselectivity: Predicting the Site of Attack
The position of electrophilic attack is determined by the combined directing influences of the existing substituents. We must analyze the positions activated by the ortho/para directors and the positions targeted by the meta director.
-
-COOEt (C1): As a meta-director, it directs incoming electrophiles to C3 and C5. Position C3 is blocked, leaving C5 as the sole target.
-
-F (C2): As an ortho/para-director, it directs to C1, C3, and C5. Positions C1 and C3 are blocked, leaving C5 as the favored position.
-
-F (C3): As an ortho/para-director, it directs to C2, C4, and C6. Positions C2 and C4 are blocked, leaving C6 as the favored position.
-
-CH₃ (C4): As an ortho/para-director, it directs to C3, C5, and C1. Positions C1 and C3 are blocked, leaving C5 as the favored position.
Caption: Directing influences for electrophilic aromatic substitution.
Exemplary Protocol: Nitration at C5
This protocol is adapted from standard procedures for the nitration of deactivated aromatic compounds, such as methyl benzoate.[7][8] The strongly deactivated nature of the substrate necessitates the use of a potent nitrating agent.
Objective: To synthesize Ethyl 5-nitro-2,3-difluoro-4-methylbenzoate.
Methodology:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, carefully add this compound (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) to the substrate while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate, cooled vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 eq). This mixture generates the highly reactive nitronium ion (NO₂⁺).[9]
-
Reaction: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.[8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.
Chapter 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those on electron-deficient rings.[10] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Overall Reactivity
The presence of multiple potent electron-withdrawing groups (-COOEt, -F, -F) renders the aromatic ring of this compound electron-poor and thus highly activated towards attack by nucleophiles. This is the opposite of its reactivity profile in EAS. The electron-withdrawing groups are essential for stabilizing the negative charge that develops in the Meisenheimer complex intermediate.[8][10]
Regioselectivity: Predicting the Site of Attack
In SNAr, a nucleophile displaces a leaving group on the ring. In this molecule, both fluorine atoms are potential leaving groups. The regioselectivity is determined by which fluorine atom's displacement leads to the most stable Meisenheimer complex.
-
Attack at C2 (Displacing F): A nucleophile attacking C2 places the negative charge on C1. This charge is powerfully stabilized by resonance delocalization into the adjacent ethyl ester group (-COOEt). This is a very favorable arrangement.
-
Attack at C3 (Displacing F): A nucleophile attacking C3 places the negative charge on C4. This charge is adjacent to the electron-donating methyl group, which is destabilizing. The charge is also meta to the -COOEt group, receiving only minimal stabilization from it.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Exemplary Protocol: Amination at C2
This protocol describes a general procedure for the displacement of an activated aromatic fluoride with an amine nucleophile, such as morpholine.
Objective: To synthesize Ethyl 2-(morpholino)-3-fluoro-4-methylbenzoate.
Methodology:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reagents: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add morpholine (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.
Chapter 4: Summary and Synthetic Outlook
The reactivity of this compound is a definitive example of substituent-directed chemistry. Its behavior is characterized by a strong dichotomy:
Table 2: Summary of Predicted Reactivity
| Reaction Type | Ring Reactivity | Most Probable Site of Attack | Key Influencing Factors |
| Electrophilic Aromatic Substitution (EAS) | Deactivated | C5 | Consensus directing effect of -COOEt, C2-F, and -CH₃. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated | C2 | Stabilization of Meisenheimer complex by ortho -COOEt. |
This predictable, orthogonal reactivity makes this compound an exceptionally valuable building block. It allows for a stepwise and site-selective introduction of different functional groups. For instance, a synthetic chemist could first perform an electrophilic substitution (e.g., bromination) at the C5 position under acidic conditions, and subsequently introduce a nucleophile (e.g., an amine or thiol) at the C2 position under basic conditions. This capacity for controlled, sequential functionalization is highly sought after in the synthesis of complex molecules for drug discovery and materials science.
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Kuhn, N., et al. (2009). Nucleophilic Aromatic Substitution with 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene. Zeitschrift für Naturforschung B, 64(10), 1176-1180. Retrieved from [Link]
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-
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-
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"solubility of Ethyl 2,3-difluoro-4-methylbenzoate in organic solvents"
An In-Depth Technical Guide to the Solubility of Ethyl 2,3-difluoro-4-methylbenzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a fluorinated aromatic ester of significant interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, offer predictive analyses in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's physicochemical properties.
Introduction: The Significance of Fluorinated Building Blocks
This compound belongs to a class of fluorinated aromatic compounds that are pivotal in modern drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and pharmacological properties.[2] These alterations may include enhanced metabolic stability, increased binding affinity to protein targets, and modified lipophilicity, which can in turn improve membrane permeability and overall bioavailability.[3][4]
Understanding the solubility of intermediates like this compound is not merely an academic exercise; it is a rate-limiting factor in process chemistry and formulation science.[5] Key processes that are critically dependent on solubility data include:
-
Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Crystallization & Purification: Selecting appropriate solvent systems for isolating the compound with high purity.
-
Formulation Development: Designing stable and effective dosage forms.
-
Predictive Modeling: Providing data for computational models that accelerate drug development pipelines.[6]
This guide will provide the foundational knowledge required to make informed decisions when working with this compound in a laboratory or process setting.
Theoretical Framework: Predicting Solubility from Molecular Structure
The venerable principle of "like dissolves like" serves as our starting point for understanding solubility.[7] This rule is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules. To predict the solubility of this compound, we must first dissect its molecular structure and the noncovalent interactions it can participate in.
Molecular Structure Analysis:
-
Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.
-
Ester Functional Group (-COOEt): This group introduces significant polarity. The carbonyl oxygen (C=O) and the ether oxygen (-O-) have lone pairs of electrons, making them effective hydrogen bond acceptors.[8] This allows for favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents.
-
Difluoro Substituents (-F): Fluorine is the most electronegative element, and the two C-F bonds create a strong dipole moment on the aromatic ring. While the C-F bond is a poor hydrogen bond acceptor, its presence significantly alters the molecule's electronic distribution and can lead to favorable dipole-dipole or quadrupolar interactions.[2][9]
-
Methyl Group (-CH3): This is a small, nonpolar, hydrophobic group that contributes to van der Waals interactions.
The interplay of these features results in a molecule with balanced polar and nonpolar characteristics, suggesting it will exhibit varied solubility across a spectrum of organic solvents.
Predictive Solubility Profile
While precise experimental data for this compound is not widely published, we can generate a robust predictive profile based on its structural analysis. The following table summarizes the expected solubility in various classes of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to High | The nonpolar aromatic ring and methyl group will interact favorably with nonpolar solvents via London dispersion forces. The polar ester and fluoro groups may limit miscibility in all proportions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can engage in strong dipole-dipole interactions with the polar ester and C-F bonds. The lack of hydrogen bond donation from the solvent prevents competition, leading to effective solvation. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the ester's oxygen atoms, which is a favorable interaction.[8] However, their strong self-association through hydrogen bonding must be overcome, and the nonpolar regions of the solute may be less compatible. |
| Highly Polar Protic | Water | Insoluble | The large hydrophobic surface area of the aromatic ring and alkyl groups cannot be effectively solvated by water's strong hydrogen-bonding network, making dissolution energetically unfavorable.[7] |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
To move from prediction to empirical fact, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[10]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials & Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control (or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the precise concentration of the dissolved solute.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
This protocol ensures a self-validating system by confirming the presence of excess solid and using a precise analytical method for quantification.
Visualizations: Workflows and Interactions
Diagrams provide a clear, conceptual understanding of both experimental processes and molecular-level phenomena.
Caption: Isothermal shake-flask method workflow.
Caption: Primary intermolecular forces driving solubility.
Conclusion
While a definitive, quantitative solubility dataset for this compound in all common organic solvents requires empirical measurement, a strong predictive understanding can be achieved through the analysis of its molecular structure. The compound's blend of nonpolar (aromatic ring) and polar (ester, difluoro) functionalities suggests high solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate to high solubility in nonpolar solvents like toluene. Its solubility is predicted to be more limited in polar protic solvents due to the energy required to disrupt the solvent's hydrogen-bonding network. The detailed experimental protocol provided in this guide offers a clear and reliable pathway for researchers to obtain the precise quantitative data needed for process optimization and formulation in their drug development endeavors.
References
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Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
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MIT News. (2022). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]
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Ghorbanzadeh, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]
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Sano, W., et al. (2021). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical Engineering of Japan. Available at: [Link]
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Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Available at: [Link]
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"Ethyl 2,3-difluoro-4-methylbenzoate molecular weight and formula"
An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methylbenzoate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of fluorinated aromatic compounds. We will delve into the specific attributes of this compound, a key building block whose structural motifs are of significant interest in modern pharmaceutical design.
Introduction: The Strategic Value of Fluorinated Benzoates
This compound belongs to a class of fluorinated aromatic esters that serve as versatile intermediates in organic synthesis. The incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy in medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.
The specific substitution pattern of this compound, with vicinal fluorine atoms and a para-methyl group, offers a unique electronic and steric profile. This makes it a valuable precursor for creating complex molecules where fine-tuning of physicochemical properties is critical. Its structural analogs, such as fluorinated pharmaceutical intermediates, have been pivotal in the development of anti-inflammatory and central nervous system agents, highlighting the potential utility of this compound in generating novel therapeutic leads.[1]
Physicochemical & Structural Properties
A precise understanding of a compound's fundamental properties is essential for its application in synthesis and material science. The core attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [2][3] |
| Molecular Weight | 200.18 g/mol | [2][3] |
| CAS Number | 773135-56-1 | [2] |
| Canonical SMILES | O=C(OCC)C1=CC(F)=C(F)C(C)=C1 | [2] |
Note: Experimental data such as boiling point, melting point, and density are not consistently reported in publicly available literature, necessitating empirical determination for specific applications.
Synthesis Protocol: Fischer-Speier Esterification
The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of the parent carboxylic acid. This acid-catalyzed reaction is a foundational technique in organic synthesis, valued for its efficiency and use of readily available reagents.
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. By sequestering the water produced, it drives the equilibrium toward the ester product, maximizing yield.
-
Excess Ethanol: Ethanol is used in excess to act as both the reactant and the solvent. Le Châtelier's principle dictates that using an excess of one reactant will shift the equilibrium to favor the formation of the product.
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) ensures a sufficient activation energy for the reaction to proceed at a practical rate.
-
Aqueous Workup (NaHCO₃): The sodium bicarbonate wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid, which is deprotonated to its water-soluble carboxylate salt.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-methylbenzoic acid (10.0 g, 53.7 mmol).
-
Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) with continuous stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[4]
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the final product as a pure oil or solid.[4]
Synthesis Workflow Diagram
Caption: Fischer-Speier esterification workflow for this compound.
Analytical Characterization & Quality Control
To ensure the synthesized compound meets the required standards of identity and purity for research and development, a multi-technique analytical approach is mandatory. This self-validating system confirms the structure and quantifies impurities.
Workflow for Structural Confirmation and Purity Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for confirming the molecular weight and assessing purity. The fragmentation pattern observed in the mass spectrum provides definitive structural information, while the GC retention time indicates purity against reference standards.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence and integration of proton environments (ethyl group methylene and methyl, aromatic proton, and benzoic methyl).
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the two fluorine atoms, which is a key structural feature.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) will separate the product from any non-volatile impurities.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O stretch of the ester (typically ~1720 cm⁻¹) and C-F stretches (~1100-1300 cm⁻¹).
Caption: A comprehensive analytical workflow for quality control and structural validation.
Applications in Drug Discovery
While specific biological activities of this compound are not extensively documented, its value lies in its role as a versatile chemical intermediate. The strategic placement of its functional groups makes it an ideal starting point for synthesizing more complex molecules with potential therapeutic applications.
-
Scaffold for Lead Compounds: The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing multiple handles for further chemical modification.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the ester and the fluorine atoms can activate the aromatic ring for SₙAr reactions, allowing for the introduction of various nucleophiles to build molecular diversity.
-
Influence on Pharmacokinetics: The difluoro substitution pattern is known to block metabolic oxidation at those positions, potentially increasing the half-life of a drug candidate. The methyl group provides a lipophilic handle that can be tailored to optimize cell permeability and target engagement.
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MySkinRecipes. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from MySkinRecipes website. [Link]
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PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
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Organic Syntheses. (1977). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. [Link]
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Methodological & Application
The Strategic Application of Ethyl 2,3-difluoro-4-methylbenzoate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is paramount. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key properties such as metabolic stability, binding affinity, and bioavailability. This technical guide delves into the utility of Ethyl 2,3-difluoro-4-methylbenzoate, a fluorinated aromatic building block, in the design and synthesis of next-generation therapeutics. We will explore the rationale behind its use, provide a detailed synthetic protocol for its preparation, and outline its application in drug discovery workflows, particularly as a bioisosteric replacement for other chemical moieties.
The Rationale for Fluorination: Why this compound?
The introduction of fluorine atoms into a molecule can induce profound changes in its electronic and steric properties. The 2,3-difluoro substitution pattern on the phenyl ring of this compound offers several advantages for the medicinal chemist:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug candidate can be significantly enhanced, leading to an extended half-life and improved pharmacokinetic profile.
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups. This can be strategically employed to optimize the ionization state of a molecule at physiological pH, thereby influencing its solubility, permeability, and target engagement.
-
Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The unique electronic nature of the C-F bond can also lead to productive electrostatic interactions within a binding pocket, increasing the potency of a drug candidate.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule. This can be used to lock a drug candidate into its bioactive conformation, leading to improved selectivity and potency.
The methyl group at the 4-position provides an additional point for synthetic diversification and can also contribute to binding interactions with the target protein. The ethyl ester functionality serves as a versatile handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.
Synthesis of this compound: A Proposed Protocol
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be devised based on established organic chemistry principles. The following protocol outlines a two-step process starting from the commercially available 2,3-difluoro-4-methylbenzoic acid.
Part 1: Synthesis of 2,3-difluoro-4-methylbenzoic acid
The precursor acid, 2,3-difluoro-4-methylbenzoic acid, is a known compound and can be sourced from various chemical suppliers. For the purpose of this guide, we will assume its availability. Should a de novo synthesis be required, strategies analogous to the synthesis of similar fluorinated benzoic acids, such as the Friedel-Crafts acylation of a corresponding fluorotoluene derivative followed by oxidation, could be explored.[1]
Part 2: Fischer Esterification to Yield this compound
This protocol details the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-difluoro-4-methylbenzoic acid | 172.13 | 5.0 g | 29.0 mmol |
| Absolute Ethanol (EtOH) | 46.07 | 50 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-methylbenzoic acid (5.0 g, 29.0 mmol).
-
Addition of Reagents: Add absolute ethanol (50 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (1 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining solution to a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid and residual sulfuric acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ester.
Safety Precautions: 2,3-Difluoro-4-methylbenzoic acid is a skin and eye irritant and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Application in Medicinal Chemistry: A Versatile Building Block
This compound is a valuable building block for the synthesis of more complex molecules in a drug discovery program. Its primary utility lies in its role as a precursor to a variety of functional groups and as a scaffold for introducing the desirable 2,3-difluoro-4-methylphenyl moiety.
Amide Bond Formation: Accessing a Key Pharmacophore
The ethyl ester of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules.
Protocol for Amide Coupling:
-
Hydrolysis (Optional but common): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) to facilitate a wider range of amide coupling reactions.
-
Amide Coupling: The resulting 2,3-difluoro-4-methylbenzoic acid can be coupled with a desired amine using standard peptide coupling reagents such as HATU, HOBt/EDC, or by converting the acid to an acid chloride using thionyl chloride or oxalyl chloride followed by reaction with the amine.[4]
Bioisosteric Replacement: A Strategy for Lead Optimization
The 2,3-difluoro-4-methylphenyl group can serve as a bioisostere for other aromatic systems in a lead optimization campaign.[5] Bioisosterism refers to the strategy of replacing a functional group in a drug candidate with another group that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile.[6]
For example, a 4-methoxyphenyl group, which is susceptible to oxidative metabolism at the methoxy group, could potentially be replaced with a 2,3-difluoro-4-methylphenyl group. The difluoro substitution pattern can mimic the electronic properties of the methoxy group to some extent while blocking a key site of metabolism.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists. Its strategic use can lead to the development of drug candidates with improved metabolic stability, enhanced binding affinity, and optimized physicochemical properties. The synthetic protocols and applications outlined in this guide provide a framework for the effective incorporation of this fluorinated moiety into modern drug discovery programs. As the field of medicinal chemistry continues to evolve, the rational design and application of such strategically fluorinated building blocks will undoubtedly play a crucial role in the discovery of new and effective medicines.
References
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]
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Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The geminal difluoromethylene group: bioisosterism, and catalysis-based.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
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YouTube. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Retrieved from [Link]
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Macmillan Group. (2021, October 20). phenyl bioisosterism unlayered. Retrieved from [Link]
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The Strategic Utility of Ethyl 2,3-Difluoro-4-methylbenzoate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorinated building blocks is paramount for modulating the physicochemical and biological properties of target molecules. Among these, Ethyl 2,3-difluoro-4-methylbenzoate emerges as a versatile and highly valuable scaffold. Its unique substitution pattern—featuring vicinal fluorine atoms, a methyl group, and an ethyl ester moiety on a benzene ring—offers a confluence of reactive sites and electronic characteristics that can be exploited to construct complex molecular architectures with enhanced potency, metabolic stability, and bioavailability.
This technical guide provides an in-depth exploration of this compound as a key intermediate, offering detailed application notes and validated protocols for its use in transformative organic reactions. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage the unique attributes of this fluorinated building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in any synthetic endeavor.
| Property | Value | Source |
| CAS Number | 773135-56-1 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |
| Molecular Weight | 200.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Commercially available |
| Boiling Point | ~235 °C (literature for similar compounds) | [2] |
| Density | ~1.2 g/mL (estimated) |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place.
Core Synthetic Applications and Strategic Insights
The synthetic utility of this compound is primarily centered around the reactivity of its ester functionality and the potential for transformations involving the aromatic ring and the methyl group. The presence of two fluorine atoms significantly influences the electron density of the aromatic ring, rendering it susceptible to specific types of reactions.
Hydrolysis to 2,3-Difluoro-4-methylbenzoic Acid: A Gateway to Amides and Other Derivatives
The most fundamental transformation of this compound is its hydrolysis to the corresponding carboxylic acid, 2,3-Difluoro-4-methylbenzoic acid. This carboxylic acid is a crucial intermediate for the synthesis of a wide array of bioactive molecules, particularly amides, which are prevalent in many pharmaceutical agents. The hydrolysis is typically achieved under basic conditions, followed by acidification.
Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide or potassium hydroxide is essential to saponify the sterically hindered and electronically deactivated ester. The subsequent acidification with a strong mineral acid, such as hydrochloric acid, ensures the complete protonation of the carboxylate salt to yield the free carboxylic acid. The choice of solvent (e.g., a mixture of ethanol and water) is critical to ensure the miscibility of both the organic ester and the aqueous base.
Caption: Hydrolysis of this compound.
Protocol 1: Synthesis of 2,3-Difluoro-4-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid until the pH is acidic (pH ~2), resulting in the precipitation of the carboxylic acid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2,3-Difluoro-4-methylbenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Amide Bond Formation: A Key Step in Bioactive Molecule Synthesis
2,3-Difluoro-4-methylbenzoic acid is a valuable precursor for the synthesis of amides, a critical functional group in many pharmaceuticals. The carboxylic acid can be activated and coupled with a variety of amines to generate a library of amide derivatives.
Expertise in Action: The choice of coupling reagent is crucial for efficient amide bond formation. For simple, unhindered amines, standard activating agents like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by reaction with the amine, are effective. For more delicate or complex amines, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) are preferred to minimize side reactions and racemization (if applicable).
Caption: Amide synthesis from 2,3-Difluoro-4-methylbenzoic acid.
Protocol 2: General Procedure for Amide Synthesis
-
Acid Chloride Formation (Method A):
-
To a solution of 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature or gentle heat until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) and add a solution of the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq) at 0 °C.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up, dry the organic layer, and purify the product by column chromatography or recrystallization.
-
-
Peptide Coupling (Method B):
-
To a solution of 2,3-Difluoro-4-methylbenzoic acid (1.0 eq), the desired amine (1.1 eq), and a base (e.g., DIPEA, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add the coupling reagent (e.g., HATU, 1.1 eq).
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Potential for Further Functionalization
While the primary reactivity of this compound lies in its ester group, the aromatic ring and the methyl group offer avenues for further synthetic elaboration, expanding its utility as a versatile building block.
-
Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the two fluorine atoms and the ester group can activate the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of one of the fluorine atoms with a suitable nucleophile under specific conditions. This provides a pathway to introduce further diversity into the molecular scaffold.
-
Benzylic Functionalization: The methyl group can be a handle for benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting benzylic bromide is a highly reactive intermediate that can be readily converted to a variety of other functional groups.
-
Directed Ortho-Metalation (DoM): The ester group can potentially act as a directing group for ortho-lithiation, allowing for the introduction of electrophiles at the C5 position.
Conclusion
This compound is a strategically important building block in organic synthesis, offering a gateway to a diverse range of fluorinated aromatic compounds. Its primary utility lies in its facile conversion to 2,3-difluoro-4-methylbenzoic acid, a key intermediate for the synthesis of amides and other derivatives with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile fluorinated scaffold in their drug discovery and development endeavors.
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Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Org. Synth. 1977, 56, 59. [Link]
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-
PubMed. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. [Link]
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Application Note: Fischer Esterification of 2,3-difluoro-4-methylbenzoic acid
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Esters of 2,3-difluoro-4-methylbenzoic acid, in particular, serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols, especially on a large scale.[1] This application note provides a detailed protocol for the Fischer esterification of 2,3-difluoro-4-methylbenzoic acid, offering insights into the reaction mechanism, safety considerations, and optimization strategies.
Reaction Principle and Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[2][3] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, formation of a tetrahedral intermediate, and elimination of a water molecule to yield the ester.[1][4] All steps in the Fischer esterification are reversible, and the reaction exists in an equilibrium between reactants and products.[1][5]
To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, or the water formed during the reaction is removed, often by azeotropic distillation.[3][4][5]
Experimental Protocol
This protocol details the synthesis of methyl 2,3-difluoro-4-methylbenzoate.
Materials and Reagents
| Compound/Material | Grade | Supplier | Comments |
| 2,3-difluoro-4-methylbenzoic acid | ≥97% | Commercially Available | |
| Methanol (MeOH) | Anhydrous | Commercially Available | Used in large excess to act as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care.[6][7][8] |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For neutralization. | |
| Saturated Sodium Chloride (NaCl) solution (Brine) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
2,3-difluoro-4-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure good ventilation.[9]
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[6] Handle with extreme caution in a fume hood. Always add acid to the alcohol slowly. Never add water to concentrated acid.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-4-methylbenzoic acid.
-
Addition of Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent. Begin stirring the mixture.
-
Catalyst Addition: In a fume hood, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 15 mL of methanol solution) to the stirring solution.[10] An exothermic reaction may occur.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 10 hours.[2]
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold water.[10]
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.[11]
-
Collect the organic layer. Repeat the extraction of the aqueous layer two more times to ensure complete recovery of the product.
-
-
Work-up - Neutralization and Washing:
-
Combine the organic extracts in the separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11][12] Caution: Carbon dioxide gas will evolve, so vent the separatory funnel frequently.[12]
-
Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[11]
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove residual water.[11][13]
-
Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude ester.
-
-
Purification: The crude mthis compound can be further purified by techniques such as distillation or column chromatography if necessary.
Visualizing the Workflow and Mechanism
Experimental Workflow
The overall experimental process can be visualized as a linear progression from starting materials to the final purified product.
Caption: Experimental workflow for the Fischer esterification of 2,3-difluoro-4-methylbenzoic acid.
Reaction Mechanism
The Fischer esterification is a multi-step, reversible process catalyzed by acid.
Caption: Simplified mechanism of Fischer esterification.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time, ensure adequate heating, or use a Dean-Stark trap to remove water. |
| Insufficient catalyst | Ensure the correct amount of acid catalyst is added. | |
| Steric hindrance | For sterically hindered substrates, consider alternative esterification methods. | |
| Presence of starting material after reaction | Equilibrium not sufficiently shifted | Use a larger excess of the alcohol. |
| Formation of byproducts | Ether formation from alcohol self-condensation | Avoid prolonged heating at high temperatures. |
| Dehydration of secondary/tertiary alcohols | Fischer esterification works best with primary or secondary alcohols.[2] |
Conclusion
The Fischer esterification provides a reliable and scalable method for the synthesis of mthis compound. By carefully controlling the reaction conditions, particularly the reactant stoichiometry and the removal of water, high yields of the desired ester can be achieved. Adherence to safety protocols is crucial, especially when handling concentrated sulfuric acid. This protocol serves as a robust starting point for researchers in drug discovery and development who require access to this important fluorinated building block.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Chemistry Steps. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Course Hero. [Link]
-
Fischer Esterification Procedure. University of Missouri–St. Louis. [Link]
-
Fischer Esterification Procedure. University of Missouri–St. Louis. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Sulphuric acid - Safety Data Sheet. Carl ROTH. [Link]
-
Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate. [Link]
-
Lab5 procedure esterification. University of Missouri–St. Louis. [Link]
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Synthesis of a Key Benzamide Intermediate for Regorafenib from Ethyl 2,3-difluoro-4-methylbenzoate: An Application and Protocol Guide
This comprehensive guide details the synthetic pathway for producing a key pharmaceutical intermediate, N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-difluoro-4-methylbenzamide, starting from the readily available ester, Ethyl 2,3-difluoro-4-methylbenzoate. This benzamide is a crucial building block in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[1][2] This document is intended for researchers, scientists, and professionals in drug development, providing not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step.
Introduction: The Strategic Importance of Fluorinated Benzamides in Oncology
Fluorinated organic molecules play a pivotal role in modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. The target of this guide, N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-difluoro-4-methylbenzamide, exemplifies this principle. It serves as a significant precursor to Regorafenib, a potent inhibitor of multiple protein kinases involved in tumor angiogenesis and oncogenesis.[2][3] The synthesis of this intermediate with high purity and yield is therefore a critical aspect of the overall manufacturing process of Regorafenib.
This guide will systematically delineate a robust three-step synthesis commencing with this compound, a commercially available starting material. The synthetic sequence is as follows:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,3-difluoro-4-methylbenzoic acid.
-
Activation of the carboxylic acid via conversion to the acyl chloride, 2,3-difluoro-4-methylbenzoyl chloride.
-
Amide Coupling of the acyl chloride with 4-amino-3-(trifluoromethyl)aniline to yield the target benzamide intermediate.
Each stage will be presented with a detailed, step-by-step protocol, a discussion of the reaction mechanism, and key optimization parameters.
Visualization of the Synthetic Pathway
Sources
Application Notes & Protocols: Ethyl 2,3-difluoro-4-methylbenzoate in Agrochemical Research
Introduction: The Strategic Value of Fluorinated Benzoates in Agrochemical Discovery
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The difluoromethyl (CF2H) group, in particular, is of growing interest as it can modulate key physicochemical properties like lipophilicity and bioavailability, often leading to improved biological activity.[1][2] Ethyl 2,3-difluoro-4-methylbenzoate is a unique chemical entity that presents itself as a valuable building block or a potential lead compound in the development of novel pesticides.[3] Its structure combines an activated difluorinated benzene ring with an ethyl ester, offering multiple points for chemical modification and derivatization.
This guide provides a comprehensive overview of the potential applications of this compound in agrochemical research. It is designed for researchers, scientists, and professionals in the field of drug development, offering both a conceptual framework and detailed, actionable protocols for its utilization. We will explore its role as a synthetic intermediate and as a candidate for primary screening, underpinned by the scientific rationale for each experimental design.
Part 1: this compound as a Synthetic Intermediate
The true power of this compound often lies in its utility as a starting material for more complex, biologically active molecules. The difluorinated phenyl ring is a common feature in many modern fungicides and herbicides.[4] The following section outlines a hypothetical, yet scientifically plausible, synthetic pathway to a novel pyrazole carboxamide fungicide, a class of compounds known to be effective succinate dehydrogenase inhibitors (SDHIs).[4]
Rationale for Synthetic Pathway Design
The proposed synthesis leverages the ester and methyl groups of this compound as handles for functionalization. The overall goal is to construct a molecule that combines the difluorinated benzoic acid moiety with a biologically active pyrazole ring, a common strategy in modern fungicide design.
Synthetic Workflow Diagram
Caption: Synthetic pathway from this compound to a target fungicide.
Detailed Synthesis Protocol: From Intermediate to a Hypothetical Fungicide
Step 1: Benzylic Bromination
-
Objective: To functionalize the methyl group, making it a reactive site for further modifications.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, Ethyl 4-(bromomethyl)-2,3-difluorobenzoate, by column chromatography.
-
Step 2: Hydrolysis of the Ester
-
Objective: To convert the ethyl ester to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.
-
Protocol:
-
Dissolve the purified Ethyl 4-(bromomethyl)-2,3-difluorobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add Lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 4-(Bromomethyl)-2,3-difluorobenzoic acid.
-
Step 3: Amide Coupling
-
Objective: To couple the carboxylic acid with a suitable amine to form the final pyrazole carboxamide.
-
Protocol:
-
Dissolve 4-(Bromomethyl)-2,3-difluorobenzoic acid (1.0 eq) and a hypothetical amine partner, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-amine (1.0 eq), in an anhydrous solvent like dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
-
Part 2: this compound as a Lead Compound for Screening
While it is a valuable intermediate, this compound itself may possess inherent biological activity. A systematic screening process is essential to uncover any potential herbicidal or fungicidal properties.[5]
Agrochemical Screening Workflow
Caption: Workflow for agrochemical screening of this compound.
Protocol for Primary Herbicidal Screening
-
Objective: To assess the potential of the compound to inhibit plant growth.
-
Methodology:
-
Preparation of Test Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute to the desired concentration (e.g., 1000 ppm) with a water-surfactant mixture.
-
Pre-emergence Assay:
-
Sow seeds of representative monocot (e.g., Zea mays) and dicot (e.g., Brassica napus) species in pots.
-
Apply the test solution evenly to the soil surface.
-
Place the pots in a controlled environment (greenhouse) and observe for 2-3 weeks.
-
Assess herbicidal effect based on germination inhibition and seedling vigor compared to a solvent-only control and a positive control (a commercial herbicide).
-
-
Post-emergence Assay:
-
Grow the same plant species until they reach the 2-3 leaf stage.
-
Spray the foliage with the test solution until runoff.
-
Return the plants to the greenhouse and observe for 2-3 weeks.
-
Evaluate phytotoxicity based on a visual rating scale (e.g., 0-100%, where 100% is complete plant death).
-
-
Protocol for Primary Fungicidal Screening
-
Objective: To determine if the compound can inhibit the growth of pathogenic fungi.
-
Methodology:
-
In Vitro Assay (Poisoned Food Technique):
-
Prepare Potato Dextrose Agar (PDA) and amend it with the test compound at various concentrations (e.g., 10, 50, 100 µg/mL).
-
Pour the amended PDA into petri dishes.
-
Inoculate the center of each plate with a mycelial plug of a test fungus (e.g., Botrytis cinerea, Rhizoctonia solani).
-
Incubate the plates at an appropriate temperature (e.g., 25°C).
-
Measure the radial growth of the fungal colony daily and calculate the percentage of growth inhibition compared to a control.
-
-
In Vivo Assay (Detached Leaf Assay):
-
Excise healthy leaves from a susceptible host plant (e.g., tomato for Phytophthora infestans).
-
Apply the test solution to the leaf surface and allow it to dry.
-
Inoculate the treated leaves with a spore suspension of the target pathogen.
-
Incubate the leaves in a humid chamber.
-
Assess disease development and compare it to control leaves.
-
-
Data Presentation and Interpretation
All quantitative data from these screening assays should be meticulously recorded and summarized in tables for clear comparison.
Table 1: Hypothetical Herbicidal Activity Data
| Concentration (ppm) | Pre-emergence Inhibition (%) - Zea mays | Post-emergence Injury (%) - Brassica napus |
| 1000 | 15 | 25 |
| 500 | 5 | 10 |
| Positive Control | 95 | 98 |
| Solvent Control | 0 | 0 |
Table 2: Hypothetical Fungicidal Activity Data (In Vitro)
| Concentration (µg/mL) | Growth Inhibition (%) - Botrytis cinerea | Growth Inhibition (%) - Rhizoctonia solani |
| 100 | 30 | 45 |
| 50 | 12 | 20 |
| Positive Control | 100 | 100 |
| Solvent Control | 0 | 0 |
Part 3: Structure-Activity Relationship (SAR) Studies
Should initial screenings indicate promising, albeit modest, activity, the next logical step is to initiate a Structure-Activity Relationship (SAR) study.[6][7] The goal of SAR is to systematically modify the structure of the lead compound to identify which molecular features are crucial for its biological activity and to optimize its potency.
Logic for SAR Modification
For this compound, several positions on the molecule can be targeted for modification:
-
The Ethyl Ester: This can be varied to other alkyl esters (methyl, propyl, etc.) or converted to amides to explore changes in solubility and target interaction.
-
The Aromatic Ring: The remaining unsubstituted positions on the benzene ring could be functionalized with other groups (e.g., chloro, trifluoromethyl) to alter the electronic properties of the molecule.
-
The Methyl Group: As demonstrated in the synthesis section, this group can be functionalized to introduce a wide variety of substituents.
SAR Workflow Diagram
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
This compound represents a promising, yet underexplored, molecule in the context of agrochemical research. Its fluorinated structure makes it an attractive starting point for the synthesis of novel active ingredients, particularly in the realm of fungicides. Furthermore, its potential for inherent biological activity warrants a thorough investigation through systematic screening protocols. The methodologies and conceptual frameworks provided in this guide offer a robust starting point for any research program aiming to unlock the potential of this and similar fluorinated building blocks. By combining targeted synthesis with rigorous biological evaluation, the path from a simple intermediate to a novel crop protection solution can be effectively navigated.
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Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(5), 2165-2176. [Link]
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Zhang, W., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]
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Sarkar, S., et al. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. ResearchGate. [Link]
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Sarkar, S., et al. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Agricultural Research, 4(1), 15-20. [Link]
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Request PDF. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ResearchGate. [Link]
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Morimoto, K., Makino, K., Yamamoto, S., & Sakata, G. (1990). Synthesis of fluoromethyl, difluoromethyl and trifluoromethyl analogues of pyrazosulfuron‐ethyl as herbicides. Journal of Heterocyclic Chemistry, 27(3), 807–810. [Link]
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Zhang, W., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]
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PozeSCAF. (n.d.). Agro Chemical Discovery. [Link]
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Sparks, T. C., et al. (2017). Agrochemical Discovery. Pest Management Science, 73(4), 695-703. [Link]
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Oakwood Chemical. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. [Link]
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PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. [Link]
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Studzińska, S., & Buszewski, B. (2019). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Molecules, 24(17), 3106. [Link]
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Tran, H. N., et al. (2016). Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. Microbial Pathogenesis, 93, 57-62. [Link]
-
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-
Metcalf, R. L. (1972). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]
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The Reaction of Ethyl 2,3-difluoro-4-methylbenzoate with Nucleophiles: A Guide for Synthetic and Medicinal Chemists
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reactivity of Ethyl 2,3-difluoro-4-methylbenzoate with common classes of nucleophiles. As a valuable building block in pharmaceutical and materials science, understanding its reaction profile is critical for its effective utilization. This document delves into the mechanistic underpinnings of its reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). We explore the crucial role of the difluoro substitution pattern and the ester functionality in directing the regiochemical outcome of these reactions. Detailed, field-tested protocols for reactions with representative O-, N-, and S-nucleophiles are provided, alongside insights into experimental design and troubleshooting.
Introduction: The Strategic Value of Fluorinated Benzoates
This compound is a key intermediate in the synthesis of complex organic molecules. The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The specific substitution pattern of this molecule—two adjacent fluorine atoms activated by a para-disposed ester group—presents a unique platform for controlled functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions.
The aromatic ring, typically nucleophilic, becomes susceptible to attack by nucleophiles when substituted with potent electron-withdrawing groups.[4][5] This guide will elucidate how the electronic properties of this compound govern its synthetic transformations.
Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reactions of this compound with nucleophiles proceed predominantly through the SNAr mechanism. This is a two-step addition-elimination process, which is fundamentally different from SN1 or SN2 reactions.[6]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluoride ion), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate. This intermediate is known as a Meisenheimer complex.[6][7]
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group.
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[8]
The Counterintuitive Role of Fluorine
Contrary to its status as a poor leaving group in aliphatic substitution (SN2), fluorine is an excellent leaving group in SNAr reactions. In fact, the order of reactivity for halogens in SNAr is often F > Cl > Br > I.[6] This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring, making the ring more electrophilic and thus more susceptible to attack.[8] This effect lowers the activation energy for the formation of the Meisenheimer complex, accelerating the overall reaction.[8]
Regioselectivity: The Decisive Factor
With two potential leaving groups (F at C2 and F at C3), predicting the site of substitution is paramount. The regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups that can stabilize the developed negative charge through resonance or induction, particularly when positioned ortho or para to the site of attack, will direct the substitution to that position.[5][6]
In this compound:
-
Attack at C2: The negative charge of the Meisenheimer complex is para to the strongly electron-withdrawing ethyl ester group (-COOEt). This allows for direct delocalization of the negative charge onto the carbonyl oxygen, providing significant resonance stabilization.
-
Attack at C3: The negative charge is meta to the ester group, meaning it cannot be delocalized via resonance with the carbonyl. Stabilization is limited to weaker inductive effects.
Therefore, nucleophilic attack will occur almost exclusively at the C2 position , displacing the C2-fluorine.
Reactions with O-Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the C2-fluorine to form the corresponding aryl ethers. These reactions are typically performed in polar aprotic solvents like DMF or DMSO, with a suitable base to generate the nucleophile in situ if starting from an alcohol.
| Nucleophile | Reagents & Conditions | Product | Typical Yield |
| Methoxide | NaOMe, Methanol, 60 °C, 4h | Ethyl 2-methoxy-3-fluoro-4-methylbenzoate | >90% |
| Ethoxide | NaOEt, Ethanol, reflux, 6h | Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate | >90% |
| Phenoxide | Phenol, K₂CO₃, DMF, 100 °C, 12h | Ethyl 2-phenoxy-3-fluoro-4-methylbenzoate | 80-90% |
| Hydroxide | aq. NaOH, DMSO, 80 °C, 2h | 3-Fluoro-4-methylsalicylic acid* | 75-85% |
*Note: Reaction with hydroxide often leads to concomitant hydrolysis of the ethyl ester to a carboxylic acid.
Protocol 1: Synthesis of Ethyl 2-methoxy-3-fluoro-4-methylbenzoate
Principle: This protocol details the SNAr reaction between this compound and sodium methoxide to yield the corresponding 2-methoxy derivative.
Materials and Reagents:
-
This compound (CAS: 773135-56-1)
-
Sodium methoxide (25 wt% solution in methanol or solid)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material (approx. 5 mL per 1 g of substrate).
-
With stirring, add sodium methoxide (1.1 eq) portion-wise or via syringe if using a solution. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between DCM and water. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of high purity.
Reactions with N- and S-Nucleophiles
Nitrogen and sulfur nucleophiles are also highly effective in this transformation, leading to valuable aniline and thioether derivatives, respectively. The reactions generally proceed under similar conditions to those with O-nucleophiles, though bases like triethylamine (TEA) or potassium carbonate are often sufficient for reactions involving neutral amine or thiol nucleophiles.
| Nucleophile Class | Example Nucleophile | Reagents & Conditions | Product | Typical Yield |
| Nitrogen | Morpholine | Morpholine (2.2 eq), K₂CO₃, DMSO, 90 °C, 8h | Ethyl 2-(morpholin-4-yl)-3-fluoro-4-methylbenzoate | >95% |
| Aniline | Aniline (1.5 eq), K₂CO₃, DMF, 120 °C, 16h | Ethyl 2-(phenylamino)-3-fluoro-4-methylbenzoate | 85-95% | |
| Sulfur | Thiophenol | Thiophenol (1.1 eq), K₂CO₃, DMF, 60 °C, 3h | Ethyl 2-(phenylthio)-3-fluoro-4-methylbenzoate | >95% |
| Sodium Sulfide | Na₂S·9H₂O, DMSO, 80 °C, 5h | Bis(ethyl 3-fluoro-4-methyl-2-benzoate)sulfide | 70-80% |
Protocol 2: Synthesis of Ethyl 2-(morpholin-4-yl)-3-fluoro-4-methylbenzoate
Principle: This protocol describes the displacement of the C2-fluoride with morpholine, a common secondary amine, in a reaction facilitated by a mild inorganic base.
Materials and Reagents:
-
This compound (CAS: 773135-56-1)
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vial or flask with a magnetic stirrer
-
Heating block or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO (approx. 4 mL per 1 g of substrate) in a reaction flask.
-
Add morpholine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 90 °C for 8 hours or until TLC analysis indicates full consumption of the starting material.
-
Cool the reaction to room temperature and dilute with a large volume of water.
-
Extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic extracts and wash sequentially with water (twice) and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid or oil is typically of high purity. If needed, it can be recrystallized from an ethanol/water mixture or purified by column chromatography.
Applications and Further Transformations
The products derived from these reactions are versatile intermediates. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl alcohol, or converted to an amide, opening pathways to a vast array of more complex structures for evaluation in drug discovery and materials science programs.
Conclusion
This compound is a highly valuable and predictable substrate for Nucleophilic Aromatic Substitution reactions. The strong activating and directing effect of the para-ester group, combined with the excellent leaving group ability of fluorine in SNAr systems, ensures that substitution occurs selectively at the C2 position. This predictable reactivity allows for the clean and high-yielding synthesis of a diverse range of 2-substituted-3-fluoro-4-methylbenzoate derivatives, making it an indispensable tool for researchers in the chemical sciences.
References
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Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]
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ResearchGate. (2021). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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NIST WebBook. (n.d.). Ethyl 4-methylbenzoate. [Link]
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ResearchGate. (n.d.). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]
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Application Notes and Protocols: Derivatization of Ethyl 2,3-difluoro-4-methylbenzoate for Bioassays
Introduction: The Strategic Value of Fluorinated Benzoates in Drug Discovery
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Ethyl 2,3-difluoro-4-methylbenzoate is a versatile scaffold that presents multiple opportunities for chemical modification to generate a library of compounds for biological screening. The presence of the difluoro substitution pattern on the aromatic ring, coupled with the methyl group, creates a unique electronic and steric environment that can be exploited for targeted drug design.
This guide provides a comprehensive overview of key derivatization strategies for this compound and detailed protocols for the subsequent evaluation of these derivatives in relevant bioassays. We will explore the chemical logic behind the selected synthetic transformations and provide practical, step-by-step instructions for their implementation in a research setting.
Part 1: Derivatization Strategies and Protocols
The derivatization of this compound can be approached through several key chemical transformations targeting the ester functionality and the aromatic ring. Here, we detail protocols for hydrolysis followed by amidation, and direct amidation, as well as a more advanced Suzuki-Miyaura cross-coupling to modify the aromatic core.
Hydrolysis of this compound to 2,3-difluoro-4-methylbenzoic acid
The first step in many derivatization pathways is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate for a wide range of subsequent reactions, most notably amidation.
Rationale: Alkaline hydrolysis is a classic and efficient method for the saponification of esters.[3] The use of a strong base like sodium hydroxide in a water/alcohol solvent system ensures complete reaction. The subsequent acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid. The choice of ethanol as a co-solvent aids in the initial dissolution of the ester.
Protocol 1: Hydrolysis of this compound
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Round bottom flask, reflux condenser, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water in a round bottom flask.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 2M HCl with stirring until the pH of the solution is ~2. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to obtain 2,3-difluoro-4-methylbenzoic acid.
-
-
Expected Outcome: A white to off-white solid with a yield of >90%.
| Compound | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹⁹F NMR (CDCl₃, δ ppm) |
| 2,3-difluoro-4-methylbenzoic acid | 172.12 | ~7.8 (m, 1H), ~7.0 (t, 1H), ~2.4 (s, 3H) | ~-135 (m), ~-150 (m) |
Diagram 1: Hydrolysis of this compound
Caption: Workflow for the hydrolysis of the starting ester.
Amidation of 2,3-difluoro-4-methylbenzoic acid
With the carboxylic acid in hand, a diverse array of amides can be synthesized by coupling with various primary and secondary amines. These amide derivatives can significantly expand the chemical space for biological screening.
Rationale: The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the carboxylic acid to a highly reactive acyl chloride intermediate. This intermediate then readily reacts with the amine to form the desired amide. The steric hindrance from the ortho-fluorine and methyl groups might slow down the reaction, thus warranting the use of a highly reactive intermediate.[4][5]
Protocol 2: Amidation via Acyl Chloride Intermediate
-
Materials:
-
2,3-difluoro-4-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Amine of choice (e.g., benzylamine) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Round bottom flask, magnetic stirrer, ice bath, dropping funnel.
-
-
Procedure:
-
Suspend 2,3-difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-3 hours, or until the solution becomes clear.
-
Remove the excess SOCl₂ and DCM under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath and add the acyl chloride solution dropwise.
-
Let the reaction stir at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
-
Expected Outcome: A solid product with yields ranging from 60-85%, depending on the amine used.
| Derivative Example | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |
| N-benzyl-2,3-difluoro-4-methylbenzamide | 261.27 | ~7.4-7.2 (m, 5H), ~7.1 (m, 1H), ~6.9 (t, 1H), ~6.3 (br s, 1H, NH), ~4.6 (d, 2H), ~2.3 (s, 3H) | [M+H]⁺ = 262.1 |
Diagram 2: Amidation of 2,3-difluoro-4-methylbenzoic acid
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Cytotoxicity Assay
It is crucial to assess the effect of potential drug candidates on cell viability. A cytotoxicity assay determines the concentration at which a compound becomes toxic to cells.
Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. [7]Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay provides a robust and quantitative measure of cytotoxicity. [8] Protocol 4: MTT Cytotoxicity Assay
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzamide derivatives (test compounds)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include wells with vehicle control (DMSO) and a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value.
-
-
Data Analysis: The CC₅₀ (half maximal cytotoxic concentration) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Compound | Cell Line | Example CC₅₀ (µM) |
| N-benzyl-2,3-difluoro-4-methylbenzamide | HeLa | > 50 |
| N-(4-chlorobenzyl)-2,3-difluoro-4-methylbenzamide | HeLa | 25 |
Part 3: Characterization and Purification
Accurate characterization and purification of the synthesized derivatives are critical for reliable biological data.
-
Purification: Reversed-phase high-performance liquid chromatography (HPLC) is a powerful technique for the purification of small molecules. [6]A C18 column with a water/acetonitrile or water/methanol gradient is typically effective for compounds of this nature. The unique properties of fluorinated compounds can sometimes lead to different retention behaviors compared to their non-fluorinated analogs, which can be advantageous for purification. [9][10]
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly useful as the chemical shifts are highly sensitive to the electronic environment, providing valuable information about the substitution pattern. [11] * Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. [12]
-
Conclusion
This compound serves as an excellent starting point for the generation of novel, biologically active compounds. The derivatization strategies outlined in this guide, including hydrolysis and amidation, provide a clear path to a diverse library of molecules. The subsequent bioassay protocols for kinase inhibition and cytotoxicity offer a robust framework for evaluating their therapeutic potential. By combining rational synthetic design with rigorous biological testing, researchers can effectively explore the chemical space around this fluorinated scaffold to identify promising new drug candidates.
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[4][13]Fused Indole Heterocycles. NIH National Library of Medicine.
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- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2,3-difluoro-4-methylbenzoate
Introduction: The Significance of Ethyl 2,3-difluoro-4-methylbenzoate in Modern Chemistry
This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms in the benzene ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] This makes fluorinated building blocks like this compound highly sought after in drug discovery and development. This application note provides a comprehensive guide to a proposed large-scale synthesis of this compound, focusing on a robust and scalable two-step process. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach to this compound
The large-scale synthesis of this compound can be efficiently achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation and Hydrolysis to Synthesize 2,3-difluoro-4-methylbenzoic acid. This initial step establishes the core substituted benzene ring structure. A plausible and scalable approach involves the Friedel-Crafts acylation of a suitable fluorinated toluene derivative, followed by hydrolysis.[2]
-
Step 2: Fischer Esterification to Yield this compound. The synthesized carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst to produce the final product.[3][4] This classic method is well-suited for large-scale production due to its simplicity and cost-effectiveness.
This two-step approach offers a logical and industrially viable route to the target molecule, utilizing common and well-understood chemical transformations.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from the starting material to the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,3-difluoro-4-methylbenzoic acid
This section details the proposed synthesis of the key carboxylic acid intermediate.
Reaction Mechanism: Friedel-Crafts Acylation and Hydrolysis
The synthesis commences with a Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride. This is followed by in-situ hydrolysis of the resulting trichloromethyl ketone intermediate under basic conditions to yield the carboxylate salt, which is then acidified to produce 2,3-difluoro-4-methylbenzoic acid.
Caption: Reaction mechanism for the synthesis of the carboxylic acid intermediate.
Detailed Protocol: Synthesis of 2,3-difluoro-4-methylbenzoic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 1,2-Difluoro-3-methylbenzene | 128.13 | 10.0 | 78.0 | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 12.5 | 93.7 | 1.2 |
| Trichloroacetyl chloride | 181.83 | 15.6 | 85.8 | 1.1 |
| Dichloromethane (DCM) | - | 100 L | - | - |
| Sodium Hydroxide | 40.00 | 12.5 | 312.5 | 4.0 |
| Hydrochloric Acid (37%) | 36.46 | As needed | - | - |
| Deionized Water | - | 200 L | - | - |
Procedure:
-
Reaction Setup: In a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 100 L of anhydrous dichloromethane. Cool the solvent to 0-5 °C.
-
Addition of Lewis Acid: Under a nitrogen atmosphere, slowly add 12.5 kg (93.7 mol) of anhydrous aluminum chloride to the dichloromethane. Ensure the temperature does not exceed 10 °C.
-
Addition of Acylating Agent: Slowly add 15.6 kg (85.8 mol) of trichloroacetyl chloride to the suspension over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Addition of Starting Material: Add 10.0 kg (78.0 mol) of 1,2-difluoro-3-methylbenzene dropwise over 2-3 hours, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Hydrolysis: In a separate 500 L reactor, prepare a solution of 12.5 kg (312.5 mol) of sodium hydroxide in 150 L of deionized water and cool to 10-15 °C.
-
Quenching: Slowly and carefully transfer the reaction mixture to the sodium hydroxide solution. Caution: This is an exothermic process. Maintain the temperature of the quench mixture below 25 °C.
-
Phase Separation: After the addition is complete, stir the biphasic mixture vigorously for 1 hour. Separate the aqueous layer.
-
Extraction: Extract the organic layer with 50 L of 1M sodium hydroxide solution. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers to 10-15 °C and slowly add concentrated hydrochloric acid until the pH reaches 1-2. A precipitate will form.
-
Isolation: Filter the solid precipitate and wash with cold deionized water until the washings are neutral.
-
Drying: Dry the solid product under vacuum at 60-70 °C to a constant weight.
Expected Yield: 11.5 - 12.5 kg (85-93%) of 2,3-difluoro-4-methylbenzoic acid as an off-white to light-gray solid.[6]
Part 2: Large-Scale Fischer Esterification of 2,3-difluoro-4-methylbenzoic acid
This section details the conversion of the carboxylic acid to the final ethyl ester product.
Reaction Mechanism: Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To drive the reaction towards the product, a large excess of the alcohol (ethanol) is used.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (sulfuric acid), followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the ester.
Detailed Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 2,3-Difluoro-4-methylbenzoic acid | 172.13 | 10.0 | 58.1 | 1.0 |
| Ethanol (anhydrous) | 46.07 | 53.5 (67.8 L) | 1161.3 | 20.0 |
| Sulfuric Acid (98%) | 98.08 | 0.57 (0.31 L) | 5.8 | 0.1 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.0 | - | - |
| Toluene | - | 50 L | - | - |
Procedure:
-
Reaction Setup: In a 100 L reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, add 10.0 kg (58.1 mol) of 2,3-difluoro-4-methylbenzoic acid and 67.8 L of anhydrous ethanol.
-
Catalyst Addition: Slowly and with stirring, add 0.31 L of concentrated sulfuric acid. An exotherm will be observed.
-
Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.[8]
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess ethanol by distillation under reduced pressure.
-
Work-up: To the residue, add 50 L of toluene and 50 L of water. Stir and separate the layers.
-
Neutralization: Wash the organic layer sequentially with 2 x 25 L of saturated sodium bicarbonate solution (Caution: CO2 evolution) and 1 x 25 L of brine.
-
Drying: Dry the organic layer over 2.0 kg of anhydrous magnesium sulfate, stir for 30 minutes, and filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Expected Yield: 10.5 - 11.2 kg (90-95%) of this compound.
Safety and Handling Precautions
-
General: All operations should be conducted in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[4]
-
2,3-Difluoro-4-methylbenzoic acid: This compound may cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust.
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment.
-
Trichloroacetyl chloride: Corrosive and lachrymatory. Handle in a fume hood.
-
Sulfuric Acid: Highly corrosive. Add slowly and carefully to other liquids to avoid splashing.
-
Flammable Solvents: Dichloromethane, ethanol, and toluene are flammable. Keep away from ignition sources.
Analytical Characterization
The purity and identity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl).
Conclusion
The described two-step synthesis provides a scalable and efficient pathway for the large-scale production of this compound. This application note offers a detailed framework for researchers and professionals in the chemical industry, emphasizing safety, efficiency, and robust analytical validation. The provided protocols, when executed with care and appropriate process controls, can reliably deliver high yields of this valuable chemical intermediate.
References
-
FISCHER ESTERIFICATION OF BENZOIC ACID (03/11/02). Studylib. Available at: [Link]
-
Esterification of benzoic acid to methyl benzoate. Available at: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Fluorobenzoic Acid Series. Sparrow Chemical. Available at: [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
-
2,3-Difluoro-4-methylbenzoic acid. Oakwood Chemical. Available at: [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
Supporting Information for. The Royal Society of Chemistry. Available at: [Link]
-
(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. Available at: [Link]
-
Esterification at different benzoic acid (BA) concentrations using... ResearchGate. Available at: [Link]
-
Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. ResearchGate. Available at: [Link]
-
Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC. Available at: [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
-
Experimental set-up for the esterification of benzoic acid with ethanol... ResearchGate. Available at: [Link]
-
ethyl 4-methylbenzoate. Organic Syntheses Procedure. Available at: [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Available at: [Link]
-
Ethyl 4-methylbenzoate. NIST WebBook. Available at: [Link]
Sources
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- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. rsc.org [rsc.org]
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- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Real-Time Monitoring of the Synthesis of Ethyl 2,3-difluoro-4-methylbenzoate Using Thin-Layer Chromatography
This comprehensive guide provides a detailed protocol for monitoring the synthesis of Ethyl 2,3-difluoro-4-methylbenzoate via Fischer esterification. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document elucidates the theoretical underpinnings and practical application of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective in-process control technique.
Introduction: The Significance of In-Process Monitoring
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, is typically achieved through the Fischer esterification of 2,3-difluoro-4-methylbenzoic acid with ethanol in the presence of an acid catalyst.[1][2][3][4][5] The efficiency of this reaction is paramount for yield, purity, and overall process economics. Real-time monitoring is crucial to determine the point of reaction completion, identify the formation of byproducts, and optimize reaction parameters. Thin-Layer Chromatography (TLC) serves as an ideal analytical tool for this purpose due to its simplicity, speed, and minimal sample requirement.[6]
This application note details a robust TLC method to track the conversion of the carboxylic acid starting material to its corresponding ethyl ester product. The principles of separation, a step-by-step protocol, and guidelines for the interpretation of results are provided to ensure reliable and reproducible monitoring.
The Principle of Separation: Exploiting Polarity Differences
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[7] The separation in the context of this specific esterification hinges on the significant difference in polarity between the starting material and the product.
-
2,3-difluoro-4-methylbenzoic acid (Starting Material): This molecule possesses a carboxylic acid group, which is highly polar due to the hydroxyl (-OH) and carbonyl (C=O) functionalities capable of hydrogen bonding. This high polarity results in strong adsorption to the polar silica gel stationary phase.
-
This compound (Product): The conversion of the carboxylic acid to an ethyl ester replaces the polar hydroxyl group with an ethoxy group (-OCH₂CH₃). This significantly reduces the molecule's polarity and its ability to form strong hydrogen bonds with the silica gel.
Consequently, when a TLC plate spotted with the reaction mixture is developed, the less polar ester product will travel further up the plate with the mobile phase, while the more polar carboxylic acid starting material will remain closer to the baseline. This difference in migration distance, quantified by the Retardation factor (Rƒ), allows for clear visualization of the reaction's progress.[8][9][10][11]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where the inclusion of standards for the starting material and, if available, the purified product on the same TLC plate provides an unambiguous reference for the identification of spots in the reaction mixture.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (or equivalent) are recommended. The F₂₅₄ indicator signifies that the plate contains a fluorescent material that allows for visualization of UV-active compounds under 254 nm UV light.[12][13][14]
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a common and effective solvent system for separating compounds of moderate polarity like aromatic esters.[15][16] A starting ratio of 4:1 (v/v) Hexanes:Ethyl Acetate is recommended. This can be optimized to achieve an Rƒ value for the product between 0.3 and 0.7 for optimal separation.[11]
-
TLC Development Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.
-
Visualization: A UV lamp (254 nm) is the primary method for visualization.[12][17] Optionally, an iodine chamber or a potassium permanganate stain can be used as a secondary visualization technique.[18]
-
Reaction Aliquots: Small samples taken from the reaction mixture at various time points.
-
Reference Standards: Dilute solutions of the starting material (2,3-difluoro-4-methylbenzoic acid) and, if available, the pure product (this compound) in a volatile solvent like ethyl acetate or dichloromethane.[19]
Step-by-Step Methodology
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[7][19] Take care not to scratch the silica layer.
-
Mark small, evenly spaced tick marks on the origin line for each sample to be spotted. It is advisable to label these lanes at the top of the plate. A typical spotting arrangement would be: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).
-
-
Sample Spotting:
-
Dip a clean capillary tube into the solution of the starting material and gently touch the tip to the corresponding tick mark on the origin line of the TLC plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[7][20]
-
For the reaction mixture, take a small aliquot from the reaction vessel and dilute it with a volatile solvent if the reaction mixture is highly concentrated. Spot this diluted sample onto its designated tick mark.
-
The "co-spot" lane involves spotting the starting material first, and then carefully spotting the reaction mixture directly on top of the dried starting material spot. This helps to confirm the identity of the starting material spot within the reaction mixture.
-
Ensure the spots are completely dry before proceeding to the next step.[21]
-
-
Development of the Chromatogram:
-
Pour the chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) into the development chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Carefully place the spotted TLC plate into the chamber, ensuring that the origin line is above the level of the solvent.[17][20]
-
Cover the chamber and allow the solvent front to ascend the plate by capillary action.[7]
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[17]
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots by placing the plate under a UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark spots against a fluorescent green background.[12][13][14]
-
Circle the visible spots with a pencil.
-
Calculate the Retardation factor (Rƒ) for each spot using the following formula:[8][9][11] Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Interpretation of Results: Tracking Reaction Progression
By analyzing the TLC plate at different time intervals, a clear picture of the reaction's progress emerges:
-
t = 0 (Start of reaction): A single spot corresponding to the starting material (2,3-difluoro-4-methylbenzoic acid) will be visible in the reaction mixture lane. This spot should have the same Rƒ value as the starting material standard.
-
t > 0 (During reaction): A new spot will appear with a higher Rƒ value, corresponding to the less polar product, this compound. Concurrently, the intensity of the starting material spot will diminish.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and only the product spot is observed.
Data Presentation: Expected Rƒ Values
The following table summarizes the expected relative Rƒ values for the components of the reaction mixture under the specified TLC conditions.
| Compound | Structure | Polarity | Expected Rƒ Value |
| 2,3-difluoro-4-methylbenzoic acid | Carboxylic Acid | High | Low (e.g., 0.1 - 0.2) |
| This compound | Ester | Low | High (e.g., 0.5 - 0.7) |
Note: These Rƒ values are illustrative. Actual values will depend on the precise TLC conditions (e.g., specific brand of TLC plates, temperature, and exact solvent composition).
Visualizations
Experimental Workflow Diagram
Sources
- 1. iajpr.com [iajpr.com]
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- 10. Retardation Factor in Chromatography - Oreate AI Blog [oreateai.com]
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- 21. chem.libretexts.org [chem.libretexts.org]
Purification of Ethyl 2,3-difluoro-4-methylbenzoate by Flash Column Chromatography
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2,3-difluoro-4-methylbenzoate, a key intermediate in pharmaceutical and materials science research. The presence of impurities, such as unreacted starting materials or isomeric byproducts, can significantly impact the outcomes of subsequent synthetic steps and biological assays. This guide details a robust methodology using normal-phase flash column chromatography on silica gel, ensuring high purity and yield. The protocol covers preliminary analysis by Thin-Layer Chromatography (TLC) for mobile phase optimization, detailed column packing and sample loading techniques, and fraction analysis to isolate the target compound. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.
Introduction and Scientific Principles
This compound is a substituted aromatic ester whose utility as a synthetic building block is contingent on its chemical purity. Column chromatography is a fundamental and powerful technique for the purification of organic compounds.[1][2] The method relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2]
In this protocol, we utilize silica gel, a highly polar adsorbent, as the stationary phase. The separation mechanism is governed by the polarity of the compounds in the crude mixture.[3]
-
Highly Polar Compounds (e.g., residual carboxylic acids) will have strong interactions (adsorption) with the acidic silica gel and will move slowly down the column.[2][4]
-
Non-Polar Compounds (e.g., non-polar byproducts) will have weak interactions with the silica gel, spending more time in the mobile phase, and will elute from the column first.[2]
-
Moderately Polar Compounds , such as the target ester, will exhibit intermediate adsorption, allowing for its effective separation from more and less polar impurities by selecting a mobile phase of appropriate polarity.
The successful implementation of column chromatography is preceded by method development using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale pilot for the larger column separation.[1]
Preliminary Analysis and Method Development via TLC
Before committing the bulk of the crude material to the column, it is critical to determine the optimal mobile phase (eluent) composition using TLC. The goal is to find a solvent system that provides a clear separation between the target compound and any impurities, with a retention factor (Rf) for the desired product ideally between 0.2 and 0.4.
Protocol for TLC Analysis:
-
Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). Suggested starting ratios: 95:5, 90:10, and 85:15 (Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the separated spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active. Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that gives the target compound an Rf of ~0.3 while maximizing the distance from other spots is the optimal choice for the column.
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and amount of silica should be scaled accordingly for different quantities.
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, Flash Grade |
| (e.g., 230-400 mesh)[3][5] | |
| Crude Sample | This compound |
| Solvents | Chromatography Grade Hexane & Ethyl Acetate |
| Apparatus | Glass Chromatography Column (e.g., 40-60 mm diameter) |
| Collection Test Tubes or Flasks | |
| TLC Plates (Silica Gel 60 F254) | |
| Rotary Evaporator | |
| Ancillary Materials | Washed Sand, Cotton or Glass Wool, Beakers, Pipettes |
Step-by-Step Purification Procedure
Step 1: Column Preparation (Wet Slurry Packing)
-
Ensure the glass column is clean, dry, and clamped securely in a vertical position.[2]
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing. Use a long glass rod to gently push it into place.[2]
-
Add a ~1 cm layer of fine, washed sand over the plug to create a flat base.[6]
-
In a separate beaker, prepare a slurry by mixing ~50-100 g of silica gel with the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not too thick.[2]
-
With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica slurry into the column. Use more mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Once the silica has settled, carefully add another ~1 cm layer of sand on top to prevent the bed from being disturbed during solvent addition.[6]
-
Drain the excess solvent until the liquid level is just at the top of the sand layer. Crucially, do not allow the column to run dry at any point from now on. [7]
Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for resolution as it introduces the sample in a very concentrated band.
-
Dissolve the crude sample (1-2 g) in a minimal amount of a volatile solvent like Dichloromethane.
-
Add 2-4 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully and evenly add this powder onto the top layer of sand in the prepared column.
Step 3: Elution and Fraction Collection
-
Gently add the mobile phase to the column, pouring it down the sides to avoid disturbing the sample layer. Fill the column with the eluent.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).[1]
-
Begin collecting the eluent in sequentially numbered test tubes or flasks.[9] The fraction size will depend on the column size; 10-20 mL fractions are typical for this scale.
Step 4: Monitoring and Product Isolation
-
Use TLC to analyze the collected fractions. Spot every second or third fraction on a TLC plate.
-
Identify the fractions that contain only the desired product (a single spot at the target Rf value).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified this compound as a colorless oil or white solid.
-
Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as NMR or GC-MS.
Visualization of the Workflow
The following diagram illustrates the complete purification workflow, from crude material to the isolated pure product.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample.- Sample band was too diffuse. | - Re-optimize mobile phase with TLC; a less polar solvent will improve separation.- Use a larger column or reduce the sample amount.- Use the dry loading method. |
| Cracked or Channeled Silica Bed | - Column was allowed to run dry.- Packing was not uniform. | - The run must be restarted. Ensure the column head is always filled with solvent.- Pack the column carefully, tapping to settle the silica evenly. |
| Compound Won't Elute from Column | - Mobile phase is not polar enough.- Compound may be decomposing on acidic silica. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- Consider using neutral silica gel.[10] |
| Colored Impurities Remain at Top | - Highly polar, polymeric, or baseline impurities. | - This is often normal. These impurities are strongly adsorbed and will not elute with the chosen solvent system, effectively being removed from the product. |
References
-
Membrane Solutions. (n.d.). Column Chromatography. Retrieved from [Link]
-
Odinity. (2013). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
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University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2020). Column Chromatography. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2,3-difluoro-4-methylbenzoate
Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2,3-difluoro-4-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your yields.
Our approach is grounded in established chemical principles and field-proven insights to ensure you have a reliable and self-validating guide for your experiments.
I. Understanding the Synthesis: Key Considerations
The synthesis of this compound typically involves the esterification of 2,3-difluoro-4-methylbenzoic acid with ethanol. The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the carboxylic acid, which can facilitate the esterification reaction. However, the ortho fluorine substituent may also introduce steric challenges that need to be considered when selecting a synthetic route.[1]
This guide will cover three common and effective esterification methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction.
-
Carbodiimide-Mediated Esterification (Steglich Reaction): A mild method using coupling agents like dicyclohexylcarbodiimide (DCC).
-
Mitsunobu Reaction: A versatile method for converting alcohols to esters with inversion of stereochemistry (though not relevant for ethanol).
The choice of method will depend on the scale of your reaction, the desired purity, and the available resources.
II. Troubleshooting Common Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or appears to have stalled. What are the likely causes?
A1: Several factors could be at play:
-
For Fischer Esterification: This is an equilibrium-driven reaction.[2] Ensure you are using a sufficient excess of ethanol (it can often be used as the solvent) and an effective acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH).[3] Inadequate heating (reflux) will also slow down the reaction.[4] The equilibrium can be shifted towards the product by removing the water that is formed, for example, by using a Dean-Stark apparatus.[3][5]
-
For Carbodiimide-Mediated Esterification: The reagents, particularly the carbodiimide (DCC or EDC), are moisture-sensitive. Ensure you are using anhydrous solvents and reagents. The reaction is typically run at 0°C to room temperature; higher temperatures are generally not required and may promote side reactions.[6]
-
For the Mitsunobu Reaction: The order of reagent addition is crucial. Typically, the carboxylic acid, alcohol, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (often 0°C).[7]
Q2: My TLC plate shows multiple spots, even after a prolonged reaction time. What do they represent?
A2: Multiple spots indicate an incomplete reaction and/or the formation of byproducts. The spots likely correspond to:
-
Unreacted 2,3-difluoro-4-methylbenzoic acid: This will be a more polar spot than your ester product.
-
This compound: Your desired product.
-
Byproducts: The identity of these will depend on the reaction method (see the detailed troubleshooting guides below).
To identify the spots, you can co-spot your reaction mixture with your starting materials on the TLC plate.[8]
Q3: I'm having difficulty removing the byproducts from my final product. What purification strategies do you recommend?
A3: Purification can be challenging, but here are some effective strategies:
-
Aqueous Workup: After the reaction, a standard workup involves washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid.[9]
-
Filtration: For DCC-mediated reactions, the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents like dichloromethane and can be removed by filtration.
-
Column Chromatography: This is a highly effective method for separating your ester from non-polar byproducts like triphenylphosphine oxide (from the Mitsunobu reaction) or any remaining starting materials.[10] A solvent system of ethyl acetate and hexanes is a good starting point for silica gel chromatography.[10]
-
Distillation: If your ester is thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale reactions.
Troubleshooting Low Yields: A Decision-Making Workflow
Caption: A decision tree for troubleshooting low yields in esterification reactions.
III. Detailed Experimental Protocols & Troubleshooting
This section provides step-by-step methodologies for the three main synthetic routes, along with method-specific troubleshooting advice.
Method 1: Fischer-Speier Esterification
This method is cost-effective and suitable for larger-scale synthesis. The primary challenge is managing the reaction equilibrium.
-
To a round-bottom flask, add 2,3-difluoro-4-methylbenzoic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 eq, or use as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until CO₂ evolution ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Reaction has not reached equilibrium, or the equilibrium is unfavorable. | Increase the reflux time. Use a larger excess of ethanol. Remove water using a Dean-Stark trap with toluene as a co-solvent.[3][5] |
| Dark Reaction Mixture | Sulfonation of the aromatic ring by concentrated H₂SO₄ at high temperatures. | Use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[3] |
| Formation of Diethyl Ether | Acid-catalyzed self-condensation of ethanol, especially with prolonged heating. | Monitor the reaction closely and stop it once the starting material is consumed. |
Method 2: Carbodiimide-Mediated (Steglich) Esterification
This method is milder and often gives higher yields for sterically hindered or acid-sensitive substrates. The main challenge is the removal of the urea byproduct.
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoro-4-methylbenzoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).[6]
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove any remaining DCU and other impurities.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive DCC due to moisture. | Use fresh DCC and ensure all glassware and solvents are anhydrous. |
| Formation of N-acylurea | The O-acylisourea intermediate rearranges to the more stable N-acylurea. | Keep the reaction temperature low (start at 0°C). The use of DMAP helps to minimize this side reaction.[6] |
| Product Contaminated with DCU | DCU is slightly soluble in some organic solvents. | After filtration, it can be helpful to concentrate the crude product and triturate it with a solvent in which the ester is soluble but DCU is not (e.g., cold hexanes). |
Method 3: Mitsunobu Reaction
This is a reliable method for esterification but involves more expensive reagents and requires careful purification to remove byproducts.
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2,3-difluoro-4-methylbenzoic acid (1.2 eq), ethanol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by column chromatography. The triphenylphosphine oxide byproduct is more polar than the ester and can be separated on silica gel.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Incorrect order of reagent addition. | Ensure the azodicarboxylate is added last and dropwise at low temperature.[7] |
| Difficult Purification | Triphenylphosphine oxide and the reduced azodicarboxylate can be difficult to separate from the product. | Careful column chromatography is usually sufficient. Using a less polar eluent initially can help to elute the product before the byproducts. |
| Safety Concerns | Azodicarboxylates can be hazardous. | Handle DEAD and DIAD with care in a well-ventilated fume hood. They are often supplied as solutions in toluene to reduce risk.[7] |
IV. Reaction Monitoring and Product Characterization
Reaction Monitoring Workflow
Caption: A typical workflow for reaction monitoring and product isolation.
Analytical Techniques
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the reaction's progress.[8] A typical eluent system is a mixture of hexanes and ethyl acetate. The ester product will be less polar (higher Rf) than the starting carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the presence of the product and assessing its purity.[11][12] The mass spectrum will show the molecular ion peak corresponding to this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ethyl group will show a characteristic triplet and quartet in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the characteristic C=O stretch of the ester at around 1720 cm⁻¹ confirms the conversion.
By understanding the nuances of each synthetic method and anticipating potential challenges, you can significantly improve the yield and purity of your this compound synthesis. This guide provides the foundational knowledge and practical troubleshooting steps to achieve your research goals efficiently and effectively.
V. References
-
BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
-
Organic Synthesis. (n.d.). Mitsunobu reaction.
-
BenchChem. (2025). The Cornerstone of Amide and Ester Synthesis: A Technical Guide to Carbodiimide Chemistry.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
TCI Chemicals. (n.d.). Mitsunobu Reaction.
-
Nature Communications. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis.
-
University of Missouri-St. Louis. (n.d.). Fischer Esterification.
-
Mitsunobu Reaction. (2019).
-
MDPI. (n.d.). Mitsunobu Reaction | Encyclopedia.
-
University of Colorado Boulder. (n.d.). Fischer Esterification Procedure.
-
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
-
National Institutes of Health. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
Washington State University. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
-
Wikipedia. (n.d.). Fischer–Speier esterification.
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
-
YouTube. (2021). column chromatography & purification of organic compounds.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification.
-
PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
-
Royal Society of Chemistry. (n.d.). Analytical Methods.
-
Oakwood Chemical. (n.d.). 2,3-Difluoro-4-methylbenzoic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
-
PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid | C8H6F2O2 | CID 2774141.
-
E3S Web of Conferences. (n.d.). Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized.
-
ResearchGate. (2025). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water | Request PDF.
-
ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?.
-
Sigma-Aldrich. (n.d.). 2,3-Difluoro-4-methylbenzoic acid | 261763-37-5.
-
BYJU'S. (n.d.). Fischer esterification reaction.
-
University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
-
ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.
-
Studylib. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under.
-
Santa Cruz Biotechnology. (n.d.). 2,3-Difluoro-4-methylbenzoic acid | CAS 261763-37-5 | SCBT.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid.
-
ResearchGate. (2025). Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry | Request PDF.
-
Benchchem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
-
Reddit. (2024). Steglich Esterification with EDC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
"common impurities in the synthesis of Ethyl 2,3-difluoro-4-methylbenzoate"
Welcome to the technical support center for the synthesis of Ethyl 2,3-difluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated aromatic compound. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, minimize impurities, and achieve a higher yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
FAQ 1: What is the most common and straightforward method for synthesizing this compound?
The most prevalent and accessible method for the synthesis of this compound is the Fischer-Speier esterification of 2,3-difluoro-4-methylbenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven to completion by removing the water formed during the reaction, often by using a Dean-Stark apparatus or by using a large excess of the alcohol.
The overall reaction is as follows:
This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.
FAQ 2: I'm seeing a significant amount of unreacted 2,3-difluoro-4-methylbenzoic acid in my crude product. What could be the cause, and how can I improve the conversion?
Incomplete conversion is a common issue in Fischer esterification, as it is an equilibrium-controlled process. Here are the primary causes and troubleshooting steps:
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Solution: Ensure you are using a catalytic amount of a strong acid. Typically, 1-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid relative to the carboxylic acid is sufficient.
-
-
Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials.
-
Solution:
-
Use a Dean-Stark Apparatus: This is the most effective way to remove water azeotropically as it forms, driving the reaction to completion.
-
Excess Ethanol: Using ethanol as the solvent (a large excess) can also shift the equilibrium towards the product side.
-
Drying Agents: While less common for this specific reaction, molecular sieves can be added to the reaction mixture to sequester water. Ensure the sieves are properly activated.
-
-
-
Inadequate Reaction Time or Temperature: The esterification of substituted benzoic acids can be slow.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature (refluxing in ethanol is common).
-
Below is a troubleshooting workflow for addressing low conversion:
Caption: Troubleshooting workflow for low conversion.
FAQ 3: My purified product contains an isomeric impurity. What is its likely identity and origin?
The most probable isomeric impurity is an ethyl ester of an isomeric difluoro-methylbenzoic acid. This impurity likely originates from the synthesis of the starting material, 2,3-difluoro-4-methylbenzoic acid, particularly if a Friedel-Crafts type reaction is involved in its preparation.
For instance, a common route to substituted fluorotoluenes can involve Friedel-Crafts acylation, which is known to sometimes produce a mixture of positional isomers. A patent for the synthesis of the similar 4-fluoro-2-methylbenzoic acid mentions the co-formation of 2-fluoro-4-methylbenzoic acid.[1] Therefore, it is highly plausible that your 2,3-difluoro-4-methylbenzoic acid starting material contains a small amount of an isomer, such as 2,4-difluoro-3-methylbenzoic acid or 3,4-difluoro-2-methylbenzoic acid. These isomeric acids will undergo esterification alongside your target acid, leading to the corresponding isomeric ethyl esters in your final product.
Identification and Mitigation:
-
Analysis: These isomeric impurities can be very difficult to separate from the desired product due to their similar physical properties. High-resolution GC-MS is the best technique to identify their presence, as they will likely have very similar retention times but distinct mass fragmentation patterns. High-field NMR may also reveal additional signals for the aromatic protons and fluorine atoms.
-
Mitigation:
-
Source High-Purity Starting Material: The most effective solution is to start with high-purity 2,3-difluoro-4-methylbenzoic acid. Request a certificate of analysis from your supplier that includes purity assessment by a chromatographic method.
-
Purification of the Starting Acid: If you suspect your starting material is impure, you may be able to purify it by recrystallization from a suitable solvent system.
-
FAQ 4: I've noticed some minor byproducts in my crude reaction mixture. What are the likely side reactions occurring during the esterification?
While the fluoro and methyl groups on the aromatic ring are relatively unreactive under typical Fischer esterification conditions, other side reactions can occur:
-
Formation of Diethyl Ether: If using a strong acid catalyst like sulfuric acid at high temperatures, the dehydration of ethanol to form diethyl ether can occur. This is usually a minor byproduct and is easily removed during purification due to its high volatility.
-
Formation of Ethyl Sulfate (if using H₂SO₄): At higher temperatures, ethanol can react with sulfuric acid to form ethyl sulfate. This is generally not a significant issue with catalytic amounts of acid.
-
Charring/Decomposition: Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition and charring of the organic material, resulting in a darkened reaction mixture and lower yields.
The following diagram illustrates the main reaction pathway and potential side reactions:
Caption: Main and side reactions in the synthesis.
FAQ 5: What are the recommended methods for purifying the final product and for assessing its purity?
Purification:
-
Work-up: After the reaction is complete, the excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or diethyl ether) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. This is followed by a wash with brine and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Final Purification:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation is an excellent method for purification.
-
Column Chromatography: For high purity, flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is very effective at removing less polar impurities (like diethyl ether) and more polar impurities (like any remaining starting acid).[2]
-
Purity Analysis:
A combination of analytical techniques should be used to confirm the identity and purity of your this compound:
| Analytical Technique | Purpose | Expected Observations for Pure Product |
| GC-MS | Purity assessment and identification of volatile impurities. | A single major peak corresponding to the mass of the product. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | The spectrum should show the characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons. The integration of these signals should be in the correct ratio. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atoms. | Two distinct signals for the two non-equivalent fluorine atoms. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | The correct number of signals corresponding to the different carbon environments in the molecule. |
| FTIR | To identify the functional groups present. | A strong carbonyl (C=O) stretch for the ester group (typically around 1720-1740 cm⁻¹), and C-F stretching bands. |
The following table summarizes the expected ¹H NMR signals for this compound:
| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |
| -CH₂- (ethyl) | ~4.3 | Quartet (q) | 2H |
| -CH₃ (ethyl) | ~1.3 | Triplet (t) | 3H |
| -CH₃ (aromatic) | ~2.3 | Singlet (s) | 3H |
| Aromatic-H | ~7.0-7.5 | Multiplet (m) | 2H |
Note: The exact chemical shifts can vary depending on the solvent used.
Experimental Protocol: Fischer Esterification of 2,3-difluoro-4-methylbenzoic acid
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2,3-difluoro-4-methylbenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-difluoro-4-methylbenzoic acid (1.0 eq).
-
Addition of Reagents: Add a sufficient amount of anhydrous ethanol to act as both the reactant and solvent (e.g., 10-20 equivalents). While stirring, carefully add concentrated sulfuric acid (0.02-0.05 eq) dropwise.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove unreacted acid and the catalyst. Repeat until no more gas evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
References
-
Organic Syntheses. Ethyl 4-methylbenzoate. [Link]
-
Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. 2,3-Difluoro-4-methylbenzoic acid. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
NIST Chemistry WebBook. Ethyl 4-methylbenzoate. [Link]
Sources
Technical Support Center: Esterification of 2,3-difluoro-4-methylbenzoic acid
Welcome to the technical support center for the synthesis and modification of 2,3-difluoro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this fluorinated aromatic carboxylic acid in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding its esterification, with a focus on troubleshooting and minimizing unwanted side reactions.
Introduction: The Unique Reactivity of 2,3-difluoro-4-methylbenzoic acid
2,3-difluoro-4-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. The electronic properties of the difluoro substitution pattern increase the acidity of the carboxylic acid compared to its non-fluorinated analogs. However, the ortho-fluoro substituent also introduces significant steric hindrance around the carboxyl group.[1] This unique combination of electronic activation and steric hindrance dictates the choice of esterification method and predisposes the system to specific side reactions that must be carefully managed.
Frequently Asked Questions & Troubleshooting
Q1: My Fischer esterification of 2,3-difluoro-4-methylbenzoic acid with a primary alcohol (e.g., ethanol) is slow and gives a low yield. What are the likely causes and how can I optimize it?
Answer: This is a common issue stemming from the inherent limitations of the Fischer esterification, compounded by the structure of your specific substrate.
-
Causality:
-
Reversible Equilibrium: The Fischer esterification is a reversible reaction.[2][3] The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials, limiting the final yield.[4] Any water present in your reagents or glassware at the start will further inhibit the reaction.
-
Steric Hindrance: The fluorine atom at the C2 position and the methyl group at the C4 position sterically encumber the carboxylic acid. This hindrance slows the rate of nucleophilic attack by the alcohol, making the reaction more sluggish than with less-substituted benzoic acids.[1][5]
-
Insufficient Catalysis: While 2,3-difluoro-4-methylbenzoic acid is itself an acid, a strong mineral acid catalyst (e.g., H₂SO₄, p-TsOH) is required to sufficiently protonate the carbonyl oxygen, activating it for attack by the weakly nucleophilic alcohol.[6]
-
-
Troubleshooting & Optimization:
-
Drive the Equilibrium: The most effective strategy is to use a large excess of the alcohol (it can often serve as the solvent), which shifts the equilibrium toward the ester product according to Le Châtelier's principle.[2][3] Alternatively, actively remove water as it forms using a Dean-Stark apparatus with an azeotroping solvent like toluene.[4]
-
Increase Reaction Vigor: To overcome steric hindrance, you may need to increase the reaction temperature and prolong the reflux time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous alcohol and solvents to prevent initial inhibition of the reaction.
-
Q2: I'm using a carbodiimide coupling agent (DCC or EDC) to form an ester and a significant amount of a white, insoluble precipitate forms, which is not my product. What is this byproduct and how can I prevent its formation?
Answer: The precipitate is almost certainly an N-acylurea, the most common and frustrating byproduct in carbodiimide-mediated couplings.
-
Mechanism of Formation: The reaction proceeds via a highly reactive O-acylisourea intermediate. This intermediate is intended to be intercepted by your alcohol to form the ester. However, if the nucleophilic attack by the alcohol is slow (due to steric hindrance or low concentration) or if the intermediate is sterically hindered itself, it can undergo an intramolecular, irreversible O-to-N acyl transfer, known as the Mumm rearrangement, to form the highly stable and poorly soluble N-acylurea.[7][8]
-
Prevention Strategies:
-
Use a Nucleophilic Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is the standard solution. DMAP is a superior nucleophile that rapidly attacks the O-acylisourea intermediate to form a more stable acylpyridinium salt. This new intermediate is still highly reactive towards the alcohol but is not prone to the N-acylurea rearrangement. This is the basis of the Steglich esterification.[9]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can disfavor the rearrangement pathway relative to the desired intermolecular reaction with the alcohol.
-
Order of Addition: Add the carbodiimide slowly to a solution of the carboxylic acid, alcohol, and DMAP. This ensures that the reactive O-acylisourea intermediate is formed in the presence of the species that can intercept it, minimizing its lifetime and the chance for rearrangement.
-
Diagram 1: Competing Pathways in Carbodiimide Esterification
Caption: Key intermediates and competing reaction pathways in carbodiimide-mediated esterification.
Q3: To avoid equilibrium, I converted the acid to its acyl chloride using thionyl chloride (SOCl₂), but the reaction was messy and the yield was poor. What are the common pitfalls?
Answer: While converting to an acyl chloride is a powerful strategy to activate a carboxylic acid, the reaction requires careful control, and the high reactivity of the product can lead to further issues.
-
Potential Issues During Formation:
-
Incomplete Reaction: The reaction of carboxylic acids with SOCl₂ is not always instantaneous and may require heating.[10][11][12] However, excessive heat can lead to decomposition.
-
Anhydrous Conditions are Critical: Thionyl chloride reacts violently with water. Any moisture will consume the reagent and can lead to side reactions. The product acyl chloride is also highly water-sensitive.
-
Byproduct Removal: The reaction produces gaseous HCl and SO₂.[10][12] These must be effectively vented and scrubbed. Any residual SOCl₂ must be removed (typically by distillation or evaporation under vacuum) as it will interfere with the subsequent esterification step.
-
-
Troubleshooting & Best Practices:
-
Use Oxalyl Chloride: For sensitive substrates, oxalyl chloride with a catalytic amount of DMF is often a milder and cleaner alternative to SOCl₂ for forming acid chlorides.[10]
-
Temperature Control: Start the reaction at room temperature or 0 °C and only gently warm if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Isolate and Purify: It is often best to isolate the crude acyl chloride by removing all volatiles under vacuum before proceeding to the next step. Do not attempt an aqueous workup on the acyl chloride.
-
Q4: I am attempting a high-temperature, solvent-free esterification and observing gas evolution and loss of my starting material. What could be happening?
Answer: You may be observing thermal decarboxylation. Aromatic carboxylic acids, particularly those with electron-withdrawing groups like fluorine, can lose CO₂ at high temperatures.
-
Causality: While 2,3-difluoro-4-methylbenzoic acid is relatively stable, harsh thermal conditions (e.g., >200 °C) can potentially induce decarboxylation. This process is sometimes catalyzed by trace metals.[13][14][15] The product would be 1,2-difluoro-3-methylbenzene.
-
Recommendation: If you suspect decarboxylation, this is a clear indication that your reaction conditions are too harsh. You should abandon high-temperature methods and switch to a milder, solution-phase protocol, such as the Steglich esterification (DCC/DMAP) or conversion to the acyl chloride under controlled conditions, which can be performed at or below room temperature.[9]
Summary of Common Esterification Methods and Side Reactions
| Method | Activating Agent(s) | Key Advantages | Common Side Reactions & Drawbacks | Mitigation Strategy |
| Fischer Esterification | Strong Acid (H₂SO₄, p-TsOH) | Inexpensive reagents, simple procedure. | Reversible equilibrium, requires harsh conditions (heat), slow with hindered acids.[2][6] | Use large excess of alcohol, remove water (Dean-Stark).[4] |
| Steglich Esterification | DCC or EDC, DMAP | Mild conditions, high yield, not equilibrium-limited.[9] | N-acylurea formation, formation of symmetric anhydride.[7][16] | Use of DMAP, low temperature, controlled addition. |
| Mitsunobu Reaction | DEAD/DIAD, PPh₃ | Mild, high inversion of stereochemistry at alcohol.[17][18] | Stoichiometric byproducts (TPPO, hydrazine) can complicate purification.[19][20] | Chromatographic purification, use of modified/polymer-bound reagents.[20] |
| Acyl Chloride | SOCl₂, (COCl)₂ | Forms a highly reactive intermediate, drives reaction to completion. | Harsh reagents, moisture sensitive, potential for thermal degradation.[10][12] | Use oxalyl chloride/DMF for milder conditions, strict anhydrous protocol. |
Experimental Protocols
Protocol 1: Steglich Esterification of 2,3-difluoro-4-methylbenzoic acid
This protocol is a general guideline and should be optimized for the specific alcohol being used.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-difluoro-4-methylbenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Carbodiimide Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting acid by TLC.
-
Work-up:
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
If using EDC, the urea byproduct is water-soluble.
-
Transfer the filtrate (or the entire reaction mixture if using EDC) to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (to remove excess DMAP and any unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Diagram 2: Troubleshooting Low Yield in Fischer Esterification
Caption: A decision-making workflow for troubleshooting low yields in Fischer esterification.
References
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335.
- Rahim, A. S. A.; Hamid, S. A. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. 2015, 26(2).
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- BenchChem.
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- Organic Chemistry Portal. Mitsunobu Reaction.
- Fitzjarrald, M.; Pongdee, R. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters. 2007, 48(20), 3553-3555.
- Organic Chemistry Portal. Mitsunobu Reaction (Archived).
- Google Patents. Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5. CA2016657A1.
- Studylib.
- TCI Chemicals. Mitsunobu Reaction.
- Organic Synthesis. Mitsunobu Reaction.
- Black, D. A.; Beveridge, R. E.; Arndtsen, B. A. Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels. The Journal of Organic Chemistry. 2020, 85(2), 682-690.
- Handout Esterification and Acetaliz
- Nasiri, F.; Mokhtari, J.; Taheri, S.; Mirjafarya, Z. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances. 2023, 13, 28435-28442.
- Organic Chemistry Portal.
- DeTar, D. F.; Silverstein, R. Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society. 1966, 88(5), 1013–1019.
- Zhang, C.; Seidel, D. Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Angewandte Chemie International Edition. 2021, 60(30), 16449-16453.
- Google Patents. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. US5233085A.
- Rebek, J.; Trend, J. E. Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society. 1979, 101(3), 737–739.
- Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English. 1978, 17(7), 522-524.
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- BenchChem. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- Reynard, G.; Lebel, H. Etherification of Phenols by Amines via Transient Diazonium Intermediates. Organic Letters. 2021, 23(15), 5896–5900.
- Organic Chemistry Portal.
- Reusch, W. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry LibreTexts.
- Lapetaje, J. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- Chemistry LibreTexts. 14.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
- Clark, J. preparation of acyl chlorides (acid chlorides). Chemguide.
- Dakenchem. What are the products of the esterification reaction of 2 - Methylbenzoic Acid?
- Saikia, L.; Dutta, D.; Das, P. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. 2015, 4(8), 125-128.
- Khan Academy.
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Technical Support Center: Troubleshooting Low Conversion in Fischer Esterification of Fluorinated Benzoic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Fischer esterification of fluorinated benzoic acids. The unique electronic properties and potential for steric hindrance conferred by fluorine substituents can often lead to lower than expected conversion rates. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide: A Systematic Approach to Improving Yields
Low conversion in the Fischer esterification of fluorinated benzoic acids is a common yet solvable problem. The following section is structured to help you systematically identify and address the root cause of poor yields.
Question 1: My esterification of a fluorinated benzoic acid is showing low conversion. Where should I start my investigation?
Answer:
The first step is to recognize that the Fischer esterification is a reversible reaction. To achieve high conversion, the equilibrium must be actively shifted towards the product side. This is typically accomplished by two primary strategies that can be used in conjunction: using a large excess of the alcohol reactant and actively removing the water byproduct as it forms.[1][2]
Before delving into the specific effects of fluorine substitution, ensure these fundamental principles are correctly implemented.
Troubleshooting Workflow for Low Conversion
Caption: Initial troubleshooting workflow for low esterification conversion.
Question 2: I'm using an excess of alcohol and still see low conversion. How do the electronics and position of the fluorine substituent affect the reaction?
Answer:
The strong electron-withdrawing nature of fluorine increases the acidity of the benzoic acid. This generally makes the carbonyl carbon more electrophilic and can potentially increase the rate of the forward reaction. However, the position of the fluorine atom introduces significant nuances:
-
Para- and Meta-Fluorinated Benzoic Acids: These isomers typically experience the benefits of increased electrophilicity without significant steric hindrance. If conversion is low, the issue is less likely to be the substrate's intrinsic reactivity and more likely related to reaction conditions (catalyst, temperature, water removal).
-
Ortho-Fluorinated Benzoic Acids: These isomers present a more complex challenge.
-
Steric Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of the alcohol to the carbonyl carbon, slowing the reaction rate.
-
Intramolecular Hydrogen Bonding: A hydrogen bond can form between the carboxylic acid proton and the ortho-fluorine atom. This interaction can stabilize the starting material, increasing the activation energy required for the reaction to proceed.[3]
-
For ortho-substituted acids, you may need to employ more forcing conditions (higher temperatures, longer reaction times) or consider alternative esterification methods entirely (see Question 4).
Question 3: My reaction has stalled, and I suspect catalyst issues or side reactions. What should I look for?
Answer:
Several issues related to the catalyst and potential side reactions can halt your progress:
-
Insufficient Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]
-
Catalyst Deactivation: In microwave-assisted synthesis, it has been observed that the catalyst may need to be added in portions over the course of the reaction to maintain activity.[3]
-
Side Reactions: While fluorinated benzoic acids are generally stable, the reaction conditions can promote other unwanted transformations:
-
Dehydration of the Alcohol: Secondary and tertiary alcohols are prone to elimination to form alkenes under strong acid and heat.[5] If using such alcohols, consider milder conditions or alternative methods.
-
Ether Formation: The alcohol can undergo self-condensation to form an ether, especially with prolonged heating.
-
Anhydride Formation: Electron-poor benzoic acids can self-condense to form the corresponding anhydride.
-
If your TLC shows multiple spots that are not your starting materials or product, consider isolating and characterizing these byproducts to diagnose the issue.
FAQs: Fischer Esterification of Fluorinated Benzoic Acids
Q1: What are the recommended starting conditions for a typical Fischer esterification of a fluorinated benzoic acid?
A1: A robust starting point is to use the alcohol as the solvent (a large excess), with a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%). The reaction should be heated to reflux and monitored by TLC until the consumption of the limiting reagent is observed. Reaction times can vary from a few hours to overnight, depending on the specific substrate.
Q2: How can I effectively remove water from the reaction?
A2: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus .[6] This involves using a co-solvent (like toluene or benzene) that forms a low-boiling azeotrope with water. As the azeotrope distills, it condenses and collects in the Dean-Stark trap, where the denser water separates and can be removed, while the solvent is returned to the reaction flask.[7]
Q3: Are there modern techniques to improve the reaction rate and yield?
A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for the esterification of fluorinated benzoic acids.[3][8] Reactions in a sealed vessel under microwave irradiation can reach temperatures above the solvent's boiling point, significantly accelerating the reaction. One study on the synthesis of ethyl-4-fluoro-3-nitro benzoate found that optimized microwave conditions (130°C for 15 minutes) provided a good yield.[3]
Q4: Fischer esterification is failing for my sterically hindered ortho,ortho-difluorobenzoic acid. What are my alternatives?
A4: For sterically hindered or acid-sensitive substrates, alternative esterification methods that do not rely on acid catalysis and equilibrium are often more successful.
-
Yamaguchi Esterification: This method is well-suited for the synthesis of highly functionalized and sterically hindered esters.[8][9] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[10]
-
Steglich Esterification: This is a mild method that uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a DMAP catalyst.[5][11] It is particularly useful for acid-labile substrates as it proceeds under neutral conditions at room temperature.[12]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry.[13][14] It uses a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[15]
Data & Protocols
Table 1: Catalyst and Conditions for Esterification of Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux, 1 hr | ~78% | [3] |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | Good | [3] |
| Palmitic Acid | Methanol | Fe₃O₄@SiO₂–P([VLIM]PW) | 70°C, 6 hr | 94% | [16][17] |
| Various Benzoic Acids | Various Alcohols | p-TsOH / BTEAC (DES) | 75°C | up to 88% | [18] |
Note: Direct comparison of yields is challenging due to the differing reaction conditions reported in the literature.
Workflow for Esterification of Sterically Hindered Acids
Caption: Decision tree for selecting an esterification method for challenging substrates.
Experimental Protocol: Yamaguchi Esterification of a Sterically Hindered Benzoic Acid
This protocol is a general guideline for the esterification of a sterically hindered carboxylic acid with an alcohol using the Yamaguchi conditions and may require optimization for your specific substrates.[9]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered fluorinated benzoic acid (1.0 eq) and anhydrous toluene.
-
Amine Addition: Add triethylamine (Et₃N, 1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Mixed Anhydride Formation: Cool the mixture to 0°C and add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours.
-
Alcohol Addition: In a separate flask, dissolve the alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 2.0 eq) in anhydrous toluene.
-
Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula. Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by column chromatography.
References
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Afrin, S., Sultana, S., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available at: [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
- Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method. Organic Letters, 8(1), 47-50.
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Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at: [Link]
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Wikipedia. (2023). Dean–Stark apparatus. Available at: [Link]
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DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Available at: [Link]
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University of Washington. (n.d.). Esterification Using a Dean-Stark Trap. Available at: [Link]
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MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Available at: [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]
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Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
- National Institutes of Health (NIH). (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4785.
-
Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available at: [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]
- National Institutes of Health (NIH). (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(39), 27579–27588.
- National Institutes of Health (NIH). (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4785.
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Available at: [Link]
- The Royal Society of Chemistry. (2021). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. Organic & Biomolecular Chemistry, 19(31), 6825-6829.
-
ResearchGate. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Available at: [Link]
-
MDPI. (2022). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Available at: [Link]
-
ChemRxiv. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]
- National Institutes of Health (NIH). (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(39), 27579–27588.
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Available at: [Link]
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ResearchGate. (2009). (PDF) Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Available at: [Link]
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Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Available at: [Link]
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ResearchGate. (2021). (PDF) Kinetic research and modeling of benzoic acid esterification process. Available at: [Link]
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- 17. Magnetic-responsive solid acid catalysts for esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 2,3-difluoro-4-methylbenzoic acid
Welcome to the technical support guide for the effective removal of unreacted 2,3-difluoro-4-methylbenzoic acid from your reaction products. This resource is designed for researchers, scientists, and drug development professionals who may encounter this common purification challenge. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction
2,3-Difluoro-4-methylbenzoic acid is a substituted benzoic acid derivative often used as a starting material or intermediate in organic synthesis. Due to its acidic nature and physical properties, its removal from a final product, especially a neutral or basic compound, is often necessary. The presence of this unreacted starting material can interfere with downstream applications, affect biological activity, and complicate analytical characterization.
This guide will walk you through the most effective strategies for its removal, explaining the "why" behind each step to empower you to adapt these methods to your specific experimental context.
Troubleshooting Guide
This section addresses specific issues you might be facing in the lab, providing step-by-step solutions.
Problem 1: My NMR/LC-MS analysis shows contamination of my neutral organic product with 2,3-difluoro-4-methylbenzoic acid.
Cause: The acidic starting material has carried through the work-up and is soluble in your organic product.
Solution: Acid-Base Extraction
This is the most common and effective method for removing acidic impurities from neutral or basic compounds.[1][2] The principle lies in the differential solubility of the acidic compound and its corresponding salt.[1][3] The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt, which can then be separated from the organic layer containing your desired product.
Step-by-Step Protocol: Basic Wash
-
Dissolution: Dissolve your crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) in a separatory funnel.[1][2]
-
Aqueous Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4][5] The use of a weak base is often sufficient and is preferable to strong bases like sodium hydroxide (NaOH) which could potentially react with sensitive functional groups on your desired product.[1]
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.[4]
-
Separation: Allow the layers to separate. The deprotonated 2,3-difluoro-4-methylbenzoate salt will be in the upper aqueous layer, while your neutral product remains in the lower organic layer (assuming a denser solvent like dichloromethane).
-
Repeat: Drain the organic layer and repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the acidic impurity.
-
Water Wash: Perform a final wash with deionized water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Problem 2: My product is also a solid, and co-crystallizes with the unreacted 2,3-difluoro-4-methylbenzoic acid.
Cause: The impurity and the product have similar solubilities in the crystallization solvent, leading to co-precipitation.
Solution 1: Recrystallization with pH adjustment
If your product is stable to pH changes, you can modify the recrystallization process to keep the acidic impurity in the solution.
Step-by-Step Protocol: pH-Adjusted Recrystallization
-
Solvent Selection: Choose a suitable solvent system for the recrystallization of your desired product.[6][7]
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.[8][9]
-
Basification: Add a small amount of a weak organic base (e.g., triethylamine) to the hot solution to deprotonate the 2,3-difluoro-4-methylbenzoic acid, forming a more soluble salt that will remain in the mother liquor upon cooling.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of your pure product.[8][10]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any residual mother liquor containing the impurity.[8]
-
Drying: Dry the crystals to remove residual solvent.[8]
Solution 2: Solid-Phase Extraction (SPE)
For a more robust separation, especially with challenging mixtures, solid-phase extraction can be employed.[11][12] Anion exchange SPE cartridges can selectively retain the acidic impurity.
Step-by-Step Protocol: Anion Exchange SPE
-
Cartridge Selection: Choose a weak anion exchange (WAX) or strong anion exchange (SAX) SPE cartridge.[11][13]
-
Conditioning and Equilibration: Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration buffer at a pH where the 2,3-difluoro-4-methylbenzoic acid is ionized (pH > pKa).[12][13]
-
Sample Loading: Dissolve your impure product in a suitable solvent and load it onto the SPE cartridge. The ionized 2,3-difluoro-4-methylbenzoic acid will be retained on the sorbent, while your neutral product will pass through.
-
Washing: Wash the cartridge with a weak solvent to elute any remaining desired product.
-
Elution (of product): Collect the flow-through and the washings, which contain your purified product.
-
Elution (of impurity - optional): The retained 2,3-difluoro-4-methylbenzoic acid can be eluted from the cartridge by washing with a solvent that neutralizes the charge, such as an acidic solution.[11]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 2,3-difluoro-4-methylbenzoic acid that are relevant for its removal?
A1: Understanding the properties of 2,3-difluoro-4-methylbenzoic acid is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₆F₂O₂ | [14][15] |
| Molecular Weight | 172.13 g/mol | [14][15] |
| Appearance | Off-white to light-gray solid | [14] |
| Melting Point | 199-201 °C | [14] |
| pKa | ~3.10 (Predicted) | [14] The acidic nature is key for acid-base extraction. |
| Solubility | Poorly soluble in water, soluble in many organic solvents. | Dictates the choice of solvents for extraction and recrystallization. |
Note: The predicted pKa is for 2,3-difluoro-4-methylbenzoic acid. For comparison, the experimental pKa of the parent compound, 4-methylbenzoic acid (p-toluic acid), is around 4.26-4.36.[16] The electron-withdrawing fluorine atoms are expected to increase the acidity, resulting in a lower pKa.
Q2: Can I use column chromatography to remove 2,3-difluoro-4-methylbenzoic acid?
A2: Yes, column chromatography is a viable, albeit often more resource-intensive, method.[17][18] For acidic compounds, you have a few options:
-
Normal-Phase Chromatography: Using silica gel, which is acidic, can sometimes lead to tailing of acidic compounds. You can mitigate this by adding a small amount of acetic or formic acid to the mobile phase.
-
Reversed-Phase Chromatography: This can be a very effective method. To ensure good retention and peak shape of the acidic impurity, the mobile phase should be acidified (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid.[19] This makes the acid more non-polar and allows for better separation from your desired compound based on polarity differences.
Q3: Are there any situations where a simple water wash would be sufficient?
A3: A simple water wash is generally not sufficient to remove a significant amount of an organic acid like 2,3-difluoro-4-methylbenzoic acid from an organic solvent.[5] This is because the neutral, protonated form of the acid is not very soluble in water. An acid-base extraction is necessary to convert it to its much more water-soluble salt form.[1][5]
Q4: What if my desired product is also acidic?
A4: If your product is also acidic, separation becomes more challenging and depends on the difference in acidity (pKa values) between your product and 2,3-difluoro-4-methylbenzoic acid.
-
Fractional Extraction: If there is a significant difference in pKa values (at least 2-3 pKa units), you might be able to perform a fractional acid-base extraction using a carefully pH-controlled aqueous solution.
-
Chromatography: HPLC or flash column chromatography would be the more reliable methods in this case, as they can separate compounds with very similar properties.[20]
-
Recrystallization: If the solubilities of the two acids are sufficiently different in a particular solvent, recrystallization can be an effective purification method.[6][8]
Visualizing the Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram outlines the steps involved in a standard acid-base extraction.
Caption: Workflow for a standard acid-base extraction.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 20, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 20, 2026, from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Organic Chemistry Key Term. Retrieved January 20, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization1. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 20, 2026, from [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved January 20, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved January 20, 2026, from [Link]
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN105873892A - Purification of aromatic carboxylic acids.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 20, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]
-
LCGC International. (n.d.). Separation of a Mix of Acidic, Basic, and Neutral Compounds at High pH Conditions. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved January 20, 2026, from [Link]
-
Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). How to remove traces of acidic impurity or water?. Retrieved January 20, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved January 20, 2026, from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved January 20, 2026, from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved January 20, 2026, from [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved January 20, 2026, from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). p-Toluic acid. Retrieved January 20, 2026, from [Link]
Sources
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Technical Support Center: Degradation Pathways of Ethyl 2,3-difluoro-4-methylbenzoate
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of Ethyl 2,3-difluoro-4-methylbenzoate. As a key intermediate in modern medicinal chemistry, understanding its degradation profile is critical for ensuring the stability, safety, and efficacy of active pharmaceutical ingredients (APIs).[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols based on established principles of forced degradation testing.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary, theoretically-predicted degradation pathways for this compound?
Based on its chemical structure—a fluorinated aromatic ester with a benzylic methyl group—two principal degradation pathways are anticipated:
-
Hydrolysis: The ester functional group is susceptible to cleavage under both acidic and basic conditions, representing the most probable degradation route.[4] This reaction yields 2,3-difluoro-4-methylbenzoic acid and ethanol.
-
Oxidation: The methyl group attached to the benzene ring is at a benzylic position, making it a prime target for oxidation.[5] This can lead to the formation of a primary alcohol, an aldehyde, and ultimately a carboxylic acid (2,3-difluoro-4-carboxybenzoic acid).
Q2: How do the fluorine substituents influence the molecule's stability?
The two fluorine atoms on the benzene ring have a significant impact. The carbon-fluorine bond is exceptionally strong, making the aromatic core resistant to defluorination under standard stress conditions. Furthermore, fluorine's high electronegativity imparts enhanced metabolic stability and influences the electronic properties of the molecule, which can affect the reactivity of adjacent functional groups.[1]
Q3: What is the goal of a forced degradation study for this compound?
A forced degradation or "stress testing" study is essential for several reasons:
-
To identify the most likely degradation products and establish the degradation pathways.[2]
-
To develop and validate stability-indicating analytical methods that can resolve the parent compound from all significant degradants.[3]
-
To inform decisions on formulation development, packaging, and storage conditions to ensure the long-term stability of the API.[6]
Q4: Is thermal or photolytic degradation a major concern?
-
Thermal Degradation: While fluorinated benzoic acid derivatives are noted for their thermal stability, elevated temperatures can accelerate hydrolysis and oxidation.[1] Significant degradation is typically observed only under harsh temperature conditions (e.g., >60-80°C).[7]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[6] Photostability testing as per ICH Q1B guidelines is necessary to determine if the compound is light-sensitive and requires protective packaging.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your stability and degradation studies.
Q: My HPLC analysis shows a single, new major peak after incubation in both acidic and basic solutions. What is it likely to be?
A: This observation strongly suggests ester hydrolysis . The primary degradant is almost certainly 2,3-difluoro-4-methylbenzoic acid . The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] Conversely, a basic environment involves direct nucleophilic attack by a hydroxide ion on the carbonyl carbon.
Validation Step: To confirm the identity of this peak, synthesize or procure a reference standard of 2,3-difluoro-4-methylbenzoic acid and perform a co-injection with your degraded sample. The peak retention times should match perfectly.
Q: After exposing my sample to hydrogen peroxide (H₂O₂), I see a cascade of new, smaller peaks on my chromatogram. What is the cause?
A: You are likely observing the oxidation of the benzylic methyl group . This position is activated and susceptible to oxidative degradation.[5] The reaction proceeds through a free-radical mechanism, often initiated by heat or trace metals, leading to a series of products:
-
Primary Alcohol: (2,3-difluoro-4-(hydroxymethyl)phenyl)methanol
-
Aldehyde: 2,3-difluoro-4-formylbenzoic acid ethyl ester
-
Carboxylic Acid: 2,3-difluoro-4-carboxybenzoic acid ethyl ester
Validation Step: Use a mass spectrometry (LC-MS) detector to determine the mass-to-charge ratio (m/z) of these new peaks. The masses should correspond to the addition of one, two, or three oxygen atoms to the parent molecule, confirming the oxidative pathway.
Q: I've performed forced degradation, but my mass balance is poor (total peak area of parent + degradants <95%). Where did the mass go?
A: Poor mass balance is a common but critical issue. Consider these possibilities:
-
Formation of Non-UV Active Degradants: The ethanol produced during hydrolysis will not be detected by a standard UV detector. Other small, fragmented molecules may also lack a chromophore.
-
Formation of Volatile Degradants: Ethanol and other potential low-molecular-weight products may have evaporated from your sample.
-
Precipitation of Degradants: The resulting carboxylic acid from hydrolysis (2,3-difluoro-4-methylbenzoic acid) may have lower solubility in your mobile phase or sample diluent than the parent ester, causing it to precipitate.
-
Irreversible Adsorption: Highly polar degradants can sometimes adsorb irreversibly to HPLC column stationary phases or sample vials.
Troubleshooting Steps:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector to check for non-UV active compounds.
-
Analyze the sample headspace using Gas Chromatography (GC) to detect volatile products like ethanol.
-
Adjust the pH and organic content of your sample diluent to ensure all components remain in solution.
Q: I have subjected the compound to the recommended stress conditions, but I am observing less than 5% degradation. What should I do?
A: this compound is expected to be a relatively stable molecule.[1] If initial stress conditions do not yield sufficient degradation (typically 5-20% is targeted), you must systematically increase the stress level.[7]
-
Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1 M to 1.0 M), raise the temperature (e.g., from 60°C to 80°C), or extend the incubation time.[7]
-
Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%) and/or gently heat the solution.
-
Thermal: Increase the temperature in 10-20°C increments.
-
Photolysis: Ensure the sample is exposed to a sufficient intensity of light as specified in ICH Q1B guidelines.
Visualization of Degradation Pathways & Workflows
Caption: General experimental workflow for a forced degradation study.
Experimental Protocols
The following are generalized starting protocols. They must be optimized for this compound to achieve the target degradation of 5-20%. [3]
Protocol 1: Acid and Base-Catalyzed Hydrolysis
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., acetonitrile or methanol) and water.
-
Acid Hydrolysis: Transfer an aliquot of the stock solution into a solution of 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: Transfer an aliquot of the stock solution into a solution of 0.1 M Sodium Hydroxide (NaOH).
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C). Protect from light.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Immediately before analysis, neutralize the acid sample with an equivalent amount of base, and the base sample with an equivalent amount of acid, to halt the degradation. [7]7. Analysis: Analyze by HPLC-UV and/or LC-MS.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare the sample solution as described in Protocol 1.
-
Oxidation: Transfer an aliquot of the stock solution into a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40-60°C).
-
Sampling & Analysis: Withdraw samples at appropriate time points and analyze directly by HPLC. No quenching step is typically required, but samples should be analyzed promptly.
Protocol 3: Thermal Degradation
-
Preparation: Prepare the sample in both solid form (API powder) and in solution (as in Protocol 1).
-
Incubation: Place the samples in a calibrated oven at an elevated temperature (e.g., 80°C). A parallel study under controlled humidity may also be performed.
-
Sampling & Analysis: For the solid sample, dissolve a weighed amount in a suitable solvent at each time point. For the solution, sample directly. Analyze by HPLC.
Summary of Forced Degradation Conditions
| Stress Type | Condition | Expected Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, 60-80°C | 2,3-Difluoro-4-methylbenzoic acid |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, RT-60°C | 2,3-Difluoro-4-methylbenzoic acid |
| Oxidation | 3-30% H₂O₂, RT-60°C | Oxidized products at the 4-methyl position |
| Thermal (Dry Heat) | 80°C or higher | Primarily accelerates hydrolysis/oxidation |
| Photolytic | ICH Q1B compliant light source | Pathway-dependent; requires experimental data |
References
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharmaguideline.
- Creative Biolabs.
- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
- ResolveMass Laboratories Inc. (2025).
- BenchChem. (2025).
- Sparrow Chemical. Fluorobenzoic Acid Series.
- Chemistry LibreTexts. (2024).
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"impact of catalyst choice on Ethyl 2,3-difluoro-4-methylbenzoate synthesis"
Welcome to the technical support center for the synthesis of Ethyl 2,3-difluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the catalytic synthesis of this important fluorinated aromatic ester. We will explore the nuances of catalyst selection and reaction optimization for the two primary synthetic routes: Fischer Esterification and Palladium-Catalyzed Carbonylation.
I. Troubleshooting Guide: Fischer Esterification of 2,3-difluoro-4-methylbenzoic acid
The direct esterification of 2,3-difluoro-4-methylbenzoic acid with ethanol, catalyzed by a strong acid, is a common synthetic approach. However, the substitution pattern of the aromatic ring can present unique challenges.
Question: My Fischer esterification of 2,3-difluoro-4-methylbenzoic acid is resulting in a low yield of the ethyl ester. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in the Fischer esterification of this substrate are frequently encountered and can be attributed to several factors, primarily the equilibrium nature of the reaction and potential steric hindrance.[1][2]
Root Causes and Corrective Actions:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can either use a large excess of one reactant (typically the alcohol) or remove the water byproduct as it forms.[1][3][4]
-
Action: Increase the volume of ethanol used; it can also serve as the solvent.[3] Alternatively, perform the reaction in a solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water.
-
-
Insufficient Catalysis: The protonation of the carboxylic acid's carbonyl group by the acid catalyst is crucial for activating it towards nucleophilic attack by ethanol.[2]
-
Action: Ensure you are using a sufficient loading of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
-
Steric Hindrance: The presence of a fluorine atom at the ortho position (C2) to the carboxylic acid can sterically hinder the approach of the ethanol nucleophile. This can slow down the reaction rate.
-
Action: Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction duration. For particularly stubborn cases, consider alternative esterification methods (see FAQ section).
-
-
Water Contamination: The presence of water at the start of the reaction will inhibit the forward reaction.
-
Action: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.
-
Question: I am observing the formation of an unknown byproduct in my Fischer esterification reaction. What could it be?
Answer:
Side reactions in Fischer esterification can lead to the formation of various byproducts. The most common possibilities are outlined below.
Potential Byproducts and Mitigation Strategies:
-
Diethyl Ether Formation: Acid-catalyzed dehydration of ethanol can lead to the formation of diethyl ether, especially at higher temperatures.
-
Mitigation: Control the reaction temperature carefully. While higher temperatures can overcome steric hindrance, excessive heat can promote this side reaction.
-
-
Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur as a side reaction, though it is less common under typical esterification conditions.
-
Mitigation: Use p-toluenesulfonic acid (p-TsOH) as an alternative catalyst, which is less prone to causing aromatic sulfonation.
-
Decision-Making Workflow for Troubleshooting Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low yield in Fischer esterification.
II. Troubleshooting Guide: Palladium-Catalyzed Carbonylation
An alternative and often highly efficient route to this compound is the palladium-catalyzed carbonylation of a suitable aryl halide or pseudohalide (e.g., 1-bromo-2,3-difluoro-4-methylbenzene or the corresponding triflate) in the presence of ethanol and carbon monoxide.
Question: My palladium-catalyzed carbonylation reaction is showing low conversion of the aryl halide starting material. What are the critical parameters to investigate?
Answer:
Low conversion in palladium-catalyzed carbonylation reactions often points to issues with the catalyst's activity, which is highly dependent on the choice of ligand and the reaction conditions.
Key Factors and Optimization Strategies:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For carbonylation reactions, bulky electron-rich phosphine ligands are often effective.
-
Action: Screen different phosphine ligands. While Xantphos is a common choice for alkoxycarbonylations, other ligands like DPEphos or Buchwald's biaryl phosphine ligands could offer improved performance for this specific substrate.[5][6] The electronic properties of the difluorinated substrate may necessitate a ligand that promotes efficient oxidative addition.
-
-
Palladium Precursor: The choice of palladium precursor can influence the initial formation of the active catalytic species.
-
Action: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, if you suspect issues with the in-situ generation of the active catalyst, consider using a pre-formed palladium-ligand complex.
-
-
Base Selection: A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction.
-
Action: Ensure an appropriate base, such as triethylamine or N,N-diisopropylethylamine, is used in sufficient quantity. The choice of base can sometimes influence catalyst stability and activity.
-
-
Carbon Monoxide Pressure: While many modern catalytic systems can operate at atmospheric pressure of CO, some substrates may require higher pressures to facilitate the carbonylation step.
-
Action: If possible, try increasing the CO pressure. Ensure a constant supply of CO to the reaction mixture.
-
Question: My carbonylation reaction is producing significant byproducts. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation in palladium-catalyzed carbonylation can arise from several competing reaction pathways.
Common Byproducts and Control Measures:
-
Protodehalogenation: This results in the formation of 1,2-difluoro-3-methylbenzene. It is often caused by the presence of water or other protic impurities.
-
Control: Ensure all reagents and the solvent are anhydrous. The use of a high-purity carbon monoxide source is also recommended.
-
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl byproduct.
-
Control: This is often a sign of a poorly optimized catalyst system. Re-screening of ligands and adjusting the palladium-to-ligand ratio can help to suppress this side reaction.
-
-
Formation of the Corresponding Carboxylic Acid: If there is residual water in the reaction mixture, the acyl-palladium intermediate can be hydrolyzed to 2,3-difluoro-4-methylbenzoic acid.
-
Control: Rigorous exclusion of water is necessary.
-
Catalyst and Ligand Selection Guide for Palladium-Catalyzed Carbonylation
| Catalyst Component | Common Choices | Key Considerations for this compound Synthesis |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are generally good starting points for their reliability in forming the active Pd(0) species. |
| Ligand | Xantphos, DPEphos, cataCXium® A, Buchwald-type biaryl phosphine ligands | The 2,3-difluoro substitution pattern increases the electron-withdrawing nature of the aryl halide, which can make oxidative addition more facile. However, steric hindrance from the ortho-fluoro and methyl groups may require a bulky ligand to promote reductive elimination. A screening of ligands is highly recommended. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | A non-nucleophilic organic base like Et₃N or DIPEA is often preferred to avoid competing reactions. |
| Solvent | Toluene, Dioxane, THF, Acetonitrile | The choice of solvent can influence catalyst solubility and stability. Toluene or dioxane are common choices for these types of reactions. |
III. Frequently Asked Questions (FAQs)
Q1: For Fischer esterification, what is the best way to purify the final product, this compound?
A1: After the reaction, the excess ethanol is typically removed by rotary evaporation. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted carboxylic acid and the acid catalyst), followed by a brine wash. After drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtering, the solvent can be removed under reduced pressure. The crude product can then be purified by vacuum distillation to obtain the high-purity ester.
Q2: Are there alternative methods to Fischer esterification for synthesizing this compound from the corresponding carboxylic acid?
A2: Yes, if Fischer esterification proves to be low-yielding due to steric hindrance or other issues, you can consider the following alternatives:
-
Acyl Chloride Formation followed by Alcoholysis: Convert the 2,3-difluoro-4-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the desired ester.
-
Carbodiimide Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with ethanol. These reactions are typically carried out in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Q3: In the palladium-catalyzed carbonylation, can I use an aryl triflate instead of an aryl bromide?
A3: Yes, aryl triflates are excellent substrates for palladium-catalyzed carbonylation reactions. They are often more reactive than the corresponding aryl bromides, which can sometimes allow for milder reaction conditions (e.g., lower temperatures). The choice between an aryl bromide and an aryl triflate will often depend on the availability of the starting materials.
Q4: How do the fluorine substituents influence the choice of catalyst and reaction conditions?
A4: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing.
-
In Fischer esterification , this can slightly increase the acidity of the carboxylic acid, which could potentially have a modest effect on the reaction rate. The primary influence, however, is the steric hindrance from the ortho-fluoro group.
-
In palladium-catalyzed carbonylation , the electron-withdrawing nature of the fluorine atoms can make the oxidative addition of the aryl halide to the Pd(0) center more favorable. However, the electronic effects can also influence the subsequent steps of the catalytic cycle, making ligand choice particularly important to achieve a good balance of reactivity and stability of the palladium intermediates.
IV. Experimental Protocols
General Protocol for Fischer Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-4-methylbenzoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
General Protocol for Palladium-Catalyzed Carbonylation
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1-5 mol%), and the aryl halide (e.g., 1-bromo-2,3-difluoro-4-methylbenzene, 1.0 eq).
-
Add anhydrous ethanol (e.g., 3-5 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 eq) via syringe.
-
Purge the flask with carbon monoxide (balloon pressure is often sufficient, but a pressure reactor can be used).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or vacuum distillation.
V. Visualizing the Catalytic Cycles
Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer Esterification.
Palladium-Catalyzed Carbonylation Cycle
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Alkoxycarbonylation of Arylsulfoniums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"analytical techniques for detecting impurities in Ethyl 2,3-difluoro-4-methylbenzoate"
Answering the user's request.## Technical Support Center: Analysis of Ethyl 2,3-difluoro-4-methylbenzoate
Welcome to the technical support guide for the analytical characterization of this compound. This resource is designed for researchers, analytical chemists, and drug development professionals who are tasked with ensuring the purity and quality of this critical intermediate. In the following sections, we will address common challenges and frequently asked questions encountered during the detection and identification of impurities. Our approach is grounded in first principles of analytical chemistry to not only solve immediate problems but also to empower you with the knowledge to proactively design robust analytical methods.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses high-level strategic questions about how to approach the impurity analysis for this compound.
Q1: What are the most probable process-related impurities I should expect in a sample of this compound?
A1: Understanding the synthetic route is paramount for predicting potential impurities. A common synthesis involves the esterification of 2,3-difluoro-4-methylbenzoic acid. Based on this, impurities can be categorized as follows:
-
Starting Materials & Reagents: Unreacted 2,3-difluoro-4-methylbenzoic acid is a primary impurity to monitor. Residual catalysts or reagents used in the esterification (e.g., sulfuric acid, thionyl chloride) are also possible, though typically removed during workup.
-
Intermediates: If the synthesis involves multiple steps, such as the formation of an acyl chloride intermediate, this reactive species could be present in trace amounts.[1]
-
By-products: Side reactions can lead to isomeric impurities. For instance, incomplete fluorination or methylation during the synthesis of the starting benzoic acid could result in regioisomers. Self-condensation or polymerization products, though less likely for this molecule, should not be entirely ruled out.
-
Degradants: The ethyl ester is susceptible to hydrolysis back to the parent carboxylic acid, especially if exposed to moisture and non-neutral pH conditions over time. Transesterification is another possibility if other alcohols are present as solvents.
A summary of potential impurities is provided in the table below.
| Impurity Type | Potential Structure/Name | Rationale | Typical Analytical Technique |
| Starting Material | 2,3-difluoro-4-methylbenzoic acid | Incomplete esterification reaction | HPLC, LC-MS |
| By-product | Isomeric Ethyl difluoro-methylbenzoates | Impure starting materials or non-selective synthesis | HPLC, GC-MS |
| By-product | Ethyl 2,3-difluoro-benzoate | Impurity from demethylation side-reaction | HPLC, GC-MS |
| Degradant | 2,3-difluoro-4-methylbenzoic acid | Hydrolysis of the ester | HPLC, LC-MS |
| Residual Solvent | Ethanol, Toluene, Dichloromethane | Solvents used in reaction or purification | Headspace GC-MS |
Q2: What is the best initial analytical strategy for a comprehensive impurity profile of a new batch?
A2: A multi-faceted approach is always recommended to ensure all potential impurities are detected.[2][3] A robust initial strategy involves three core techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for non-volatile organic impurities. A reverse-phase method will separate compounds based on polarity and is excellent for detecting the parent acid, isomers, and other related substances. Coupling this with a photodiode array (PDA) detector allows you to assess peak purity and gather UV spectral information, which can help differentiate between structurally similar compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying volatile and semi-volatile impurities.[4] This includes residual solvents from the synthesis (e.g., ethanol, ethyl acetate, toluene) and potentially volatile by-products. Headspace GC-MS is particularly effective for residual solvent analysis as per USP <467>.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a quantitative overview of the bulk sample and can detect impurities if they are present at sufficient levels (>0.1%). More importantly, for a fluorinated compound like this, ¹⁹F NMR is an exceptionally powerful tool .[5][6][7] Since ¹⁹F is 100% abundant and highly sensitive, it provides a clean spectral window where each unique fluorine environment gives a distinct signal. This makes it invaluable for identifying and quantifying fluorine-containing impurities, even without a reference standard for each one.[8]
Section 2: Troubleshooting Guide for High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying related substances. Here are solutions to common issues.
FAQ: I need to develop an HPLC method from scratch for this compound. Where do I start?
A: Method development should be a systematic process.[9] For this compound, a reverse-phase HPLC method is the logical starting point.
Step-by-Step Starting Protocol:
-
Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This provides a good balance of retention and efficiency for a moderately polar molecule.
-
Mobile Phase Selection: A good starting point is a gradient elution using Acetonitrile (ACN) and water. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks. Use a buffer in the aqueous phase to control the pH, which is critical if you expect acidic (e.g., the parent acid) or basic impurities. A phosphate or formate buffer at pH 3.0 is a robust choice to ensure acidic impurities are protonated and well-retained.
-
Detection Wavelength: Analyze the UV spectrum of this compound using a PDA detector. Select a wavelength where the main compound and expected impurities have significant absorbance, often around 230-254 nm for a benzoate structure.
-
Initial Gradient: Run a broad "scouting" gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution time of your main peak and any impurities.
-
Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. You can also adjust the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) to fine-tune the separation.
Table 2: Recommended Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General purpose, good retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to control ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% B to 95% B over 20 min | Scouting gradient to find all peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 230 nm or PDA Scan (200-400 nm) | Good absorbance for the aromatic ring. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
Troubleshooting Q1: I see a new, unexpected peak in my chromatogram. How do I determine its origin?
A1: This requires a systematic investigation to differentiate between a real impurity and an artifact. The following workflow provides a logical sequence of experiments.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Troubleshooting Q2: My peak shapes are poor (significant tailing). What is causing this and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic conditions.
-
Acidic Silanol Interactions: The most common cause for tailing, especially with basic impurities, is the interaction with residual, acidic silanol groups on the silica support of the C18 column.
-
Solution: Lower the pH of your mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This protonates the silanol groups, minimizing their interaction with analytes.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 5% ACN), it can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase composition whenever possible.
-
-
Column Degradation: An old or poorly maintained column can develop voids or have contaminated packing material, leading to poor peak shape.
-
Solution: Try a new column of the same type. If the problem is resolved, the previous column was compromised.
-
Section 3: Troubleshooting Guide for Gas Chromatography (GC)
GC is the preferred method for volatile and semi-volatile impurities, such as residual solvents.
FAQ: When should I use GC instead of HPLC for this compound?
A: While HPLC is better for non-volatile related substances, GC is superior for:
-
Residual Solvents: As mandated by regulatory guidelines, headspace GC is the standard for detecting and quantifying solvents like ethanol, toluene, or hexane that may be left over from the synthesis.[3]
-
Volatile By-products: Low molecular weight by-products that have sufficient vapor pressure are often better separated and detected by GC.
-
Thermal Stability: this compound is likely thermally stable enough for GC analysis. However, a preliminary test should be run to ensure it does not degrade in the heated injector port.
Troubleshooting Q1: I am injecting my sample but see no peaks in the GC-MS analysis. What could be wrong?
A1: This "no signal" issue can stem from several points in the analytical chain.
-
Injector Problems: The sample may not be transferring to the column.
-
Check: Is the syringe working correctly? Is the injector temperature high enough to volatilize the sample (a starting point is 250 °C)? Is the septum cored and leaking?
-
-
Compound Not Volatile Enough: The compound may be decomposing in the injector or is simply not volatile enough to pass through the column.
-
Solution: Check the boiling point of your compound. If it is very high, GC may not be suitable without derivatization. You can try lowering the injector temperature to check for thermal degradation.
-
-
Column Flow Issue: There might be no carrier gas flow.
-
Check: Verify the gas supply and check for leaks in the system. A simple check is to submerge the column outlet in a vial of isopropanol and see if bubbles form.
-
-
Detector Issue (MS): The mass spectrometer may not be functioning correctly.
-
Check: Run a system tune or performance check. Ensure the filament is on and that there is no major air leak causing the system to shut down.
-
Section 4: Structural Elucidation with Spectroscopy
Once an impurity is detected and isolated, its structure must be determined.
FAQ: An unknown impurity has been detected by LC-MS. How do I use the mass spectrum to propose a structure?
A: The mass spectrum provides the molecular weight and fragmentation pattern, which are key pieces of the structural puzzle.
Caption: General workflow for impurity identification.
Detailed Steps:
-
Identify the Molecular Ion: In positive ion mode (ESI+), look for the [M+H]⁺ peak. In negative mode (ESI-), look for [M-H]⁻. This gives you the molecular weight of the impurity.
-
Compare with Parent Compound: Calculate the mass difference (delta mass) between the impurity and this compound (MW ≈ 200.18 g/mol ).
-
Hypothesize a Modification: Relate the delta mass to a plausible chemical modification. For example:
-
Δ = -28 Da: Corresponds to the loss of an ethyl group and the addition of a hydrogen, suggesting hydrolysis to the carboxylic acid (200.18 - C₂H₅ + H ≈ 172.12).
-
Δ = -14 Da: Could indicate the loss of a methyl group (e.g., demethylation of the ring).
-
Δ = 0 Da: The impurity is an isomer of the parent compound.
-
-
Analyze Fragmentation: If using MS/MS, the fragmentation pattern can confirm the proposed structure. For example, the loss of 45 Da (-OC₂H₅) is characteristic of an ethyl ester.
FAQ: Why is ¹⁹F NMR so critical for this specific analysis?
A: For fluorinated compounds, ¹⁹F NMR offers unique advantages that are often underutilized.[5][7]
-
High Sensitivity and 100% Abundance: The ¹⁹F nucleus is as sensitive as ¹H, meaning you can get good spectra on small amounts of material quickly.
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H (~500 ppm vs. ~15 ppm).[8] This means that even subtle changes in the electronic environment around a fluorine atom will result in a large, clear separation of signals. Isomers that are difficult to resolve by HPLC may have baseline-separated signals in the ¹⁹F NMR spectrum.
-
Clean Background: There are no other fluorine signals to interfere, providing a very clean baseline and making integration for quantification highly accurate.
-
Structural Information: The coupling constants between fluorine atoms (J_FF) and between fluorine and hydrogen atoms (J_HF) provide valuable information about the connectivity of the molecule, helping to definitively place the fluorine atoms on the aromatic ring and confirm the identity of isomers.[10]
By integrating ¹⁹F NMR into your analytical workflow, you can often identify and quantify fluorinated impurities with a level of confidence and precision that is difficult to achieve with chromatography alone.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Semantic Scholar. Available at: [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. Available at: [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]
-
The Expert's Guide to Pharmaceutical Impurity Analysis - Separation Science. Available at: [Link]
-
NMR Techniques Relevant to Small Molecule Structure Elucidation - AZoM. Available at: [Link]
-
Challenges in Pharmaceutical Impurity Characterization & Solutions | SynThink. Available at: [Link]
-
The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist. Available at: [Link]
-
III Analytical Methods. Available at: [Link]
-
A comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. agilent.com [agilent.com]
- 3. The Expert’s Guide to Pharmaceutical Impurity Analysis | Separation Science [sepscience.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to Ethyl 2,3-difluoro-4-methylbenzoate and Other Fluorinated Benzoates for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. This guide provides an in-depth comparison of Ethyl 2,3-difluoro-4-methylbenzoate with other structurally related fluorinated and non-fluorinated benzoates, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorine in Benzoate Scaffolds
Benzoic acid and its ester derivatives are prevalent motifs in a vast array of pharmaceuticals and bioactive molecules. The introduction of fluorine atoms to the phenyl ring can lead to significant modulation of a compound's biological activity and pharmacokinetic profile. The position and number of fluorine substituents, in concert with other functional groups, allow for fine-tuning of electronic and steric properties. This guide will focus on a comparative analysis of this compound against key analogues: Ethyl 4-fluorobenzoate, Ethyl 2,4-difluorobenzoate, Ethyl 3,4-difluorobenzoate, and the non-fluorinated Ethyl 4-methylbenzoate.
Physicochemical Properties: A Comparative Analysis
The subtle changes in the substitution pattern on the phenyl ring lead to distinct differences in the physicochemical properties of these benzoate esters. A comprehensive understanding of these properties is crucial for predicting a molecule's behavior in biological systems.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | ![]() | C₁₀H₁₀F₂O₂ | 200.18 | Not available | Not available | Not available |
| Ethyl 4-fluorobenzoate | ![]() | C₉H₉FO₂ | 168.17 | 210[1] | 1.146[1] | 1.486[1] |
| Ethyl 2,4-difluorobenzoate | ![]() | C₉H₈F₂O₂ | 186.16 | 88 °C/8 mmHg[2] | 1.222 | 1.47[3] |
| Ethyl 3,4-difluorobenzoate | ![]() | C₉H₈F₂O₂ | 186.16 | Not available | Not available | Not available |
| Ethyl 4-methylbenzoate | ![]() | C₁₀H₁₂O₂ | 164.20 | 235[4][5] | 1.025[5] | 1.508[4][5] |
The available data illustrates that fluorination generally increases the boiling point and density compared to the non-fluorinated analogue, Ethyl 4-methylbenzoate. The position of the fluorine atoms also influences these properties, as seen in the difference between Ethyl 4-fluorobenzoate and Ethyl 2,4-difluorobenzoate.
Synthesis and Spectroscopic Characterization
A reliable synthetic route and thorough spectroscopic characterization are paramount for the unambiguous identification and quality control of these compounds.
Proposed Synthesis of this compound
While a specific protocol for this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its precursors and related compounds. The synthesis would likely involve the esterification of 2,3-difluoro-4-methylbenzoic acid.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation. While complete data for this compound is not publicly available, we can predict the expected spectral features and present available data for the comparative compounds.
Table 2: Key Spectroscopic Data (¹H and ¹³C NMR)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | Predicted: Aromatic protons (2H, m), Ethyl ester (CH₂- 4.4, q; CH₃- 1.4, t), Methyl (1H, s) | Predicted: Carbonyl, Aromatic carbons (with C-F couplings), Ethyl carbons, Methyl carbon |
| Ethyl 4-fluorobenzoate | 8.05 (m, 2H), 7.12 (m, 2H), 4.38 (q, 2H), 1.39 (t, 3H) | 165.5, 165.0 (d, J=253 Hz), 132.2 (d, J=9 Hz), 125.9, 115.5 (d, J=22 Hz), 61.0, 14.3 |
| Ethyl 2,4-difluorobenzoate | 7.95 (m, 1H), 6.95 (m, 2H), 4.40 (q, 2H), 1.40 (t, 3H) | 163.0 (dd), 165.8 (dd), 162.5 (dd), 132.5 (dd), 112.0 (dd), 105.0 (t), 61.8, 14.2 |
| Ethyl 4-methylbenzoate | 7.94 (d, 2H), 7.22 (d, 2H), 4.36 (q, 2H), 2.40 (s, 3H), 1.38 (t, 3H) | 166.8, 143.5, 129.7, 129.1, 127.9, 60.8, 21.7, 14.4 |
Note: NMR data is compiled from various sources and may have been recorded on instruments of different field strengths. Chemical shifts and coupling constants are approximate.
Comparative Reactivity: Nucleophilic Aromatic Substitution and Hydrolysis
The electronic effects of the fluorine and methyl substituents significantly influence the reactivity of the aromatic ring and the ester functionality.
Nucleophilic Aromatic Substitution (SNAr)
Fluorinated aromatic rings are generally more susceptible to nucleophilic aromatic substitution (SNAr) than their non-fluorinated counterparts due to the strong electron-withdrawing nature of fluorine. The rate of SNAr is highly dependent on the position of the electron-withdrawing groups relative to the leaving group.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
This compound: The two ortho- and meta- fluorine atoms strongly activate the ring towards nucleophilic attack. The ortho-fluoro (at C2) would be the most likely leaving group in an SNAr reaction. The methyl group at C4 has a slight electron-donating effect, which may slightly attenuate the reactivity compared to a non-methylated analogue.
-
Ethyl 2,4-difluorobenzoate: Both fluorine atoms are in positions that activate the ring for SNAr. The fluorine at C2 or C4 could act as a leaving group, with the regioselectivity depending on the nucleophile and reaction conditions.
-
Ethyl 3,4-difluorobenzoate: The fluorine at C4 is para to the ester group, which can stabilize the intermediate through resonance. The fluorine at C3 provides additional inductive activation.
-
Ethyl 4-fluorobenzoate: The single fluorine atom activates the ring, making it more reactive than Ethyl 4-methylbenzoate, but less reactive than the difluorinated analogues.
Ester Hydrolysis
The rate of ester hydrolysis is influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.
Expected Order of Hydrolysis Rate (Base-catalyzed): this compound > Ethyl 2,4-difluorobenzoate ≈ Ethyl 3,4-difluorobenzoate > Ethyl 4-fluorobenzoate > Ethyl 4-methylbenzoate
This predicted order is based on the cumulative electron-withdrawing effect of the fluorine atoms. The methyl group in this compound will have a minor attenuating effect.
Experimental Protocols
To facilitate comparative studies, the following general protocols for key reactions are provided. Researchers should optimize these conditions for each specific substrate.
Protocol: Base-Mediated Hydrolysis of Ethyl Benzoates
Objective: To compare the relative rates of hydrolysis of the different benzoate esters.
Materials:
-
Ethyl benzoate derivative (0.1 mmol)
-
1 M Sodium hydroxide solution
-
Ethanol (or other suitable co-solvent)
-
Standardized hydrochloric acid (for titration)
-
Phenolphthalein indicator
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of the ethyl benzoate derivative in ethanol.
-
In a reaction flask equilibrated to the desired temperature (e.g., 25 °C) in a water bath, add a known volume of 1 M NaOH solution and ethanol.
-
Initiate the reaction by adding a known volume of the ester stock solution to the flask with vigorous stirring.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl.
-
Back-titrate the unreacted HCl with standardized NaOH using phenolphthalein as an indicator.
-
Calculate the concentration of unreacted ester at each time point and determine the rate constant.
Protocol: Comparative Nucleophilic Aromatic Substitution
Objective: To compare the reactivity of the fluorinated benzoates towards a common nucleophile.
Materials:
-
Fluorinated ethyl benzoate (0.1 mmol)
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
GC-MS or HPLC for reaction monitoring
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the fluorinated ethyl benzoate in the anhydrous solvent.
-
Add the nucleophile to the solution at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC to determine the consumption of starting material and the formation of the product.
-
Compare the reaction times or initial rates for the different fluorinated benzoates to establish a relative reactivity order.
Applications in Medicinal Chemistry
The 2,3-difluoro-4-methylbenzoyl moiety is a valuable building block in medicinal chemistry. The specific substitution pattern can confer desirable properties to a lead compound. For instance, the 2,3-difluorophenyl group has been incorporated into various kinase inhibitors and other therapeutic agents. The addition of the methyl group at the 4-position can be used to probe a specific hydrophobic pocket in a target protein or to block a potential site of metabolism.
While specific examples for this compound are not abundant in the literature, the related 2',3'-Difluoro-4'-methylacetophenone is a known intermediate for the synthesis of bioactive chalcones with potential anti-inflammatory and anticancer activities.[6] This suggests that derivatives of 2,3-difluoro-4-methylbenzoic acid are of significant interest in the development of new therapeutic agents.
Conclusion
This guide provides a comparative overview of this compound and related fluorinated and non-fluorinated benzoates. While a lack of publicly available experimental data for this compound is noted, its physicochemical properties and reactivity can be reasonably predicted based on the established principles of physical organic chemistry. The strong electron-withdrawing nature of the two fluorine atoms is expected to enhance its susceptibility to nucleophilic attack on both the aromatic ring and the ester carbonyl group. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to further elucidate the properties of this and other valuable fluorinated building blocks. The strategic use of such fluorinated motifs will undoubtedly continue to be a powerful tool in the arsenal of the medicinal chemist.
References
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ChemBK. (2024, April 9). ethyl 4-fluorobenzoate. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). ethyl 4-methylbenzoate - 94-08-6, C10H12O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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ChemBK. (2024, April 9). ethyl 2,4-difluorobenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (n.d.). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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NIH. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
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ResearchGate. (2019, October 16). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]
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ResearchGate. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Directed lithiation of unprotected benzoic acids. Retrieved from [Link]
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ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]
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NIH. (n.d.). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
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Differentiating Difluorobenzoate Isomers: A Comprehensive Spectroscopic Comparison
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise identification of isomers is not merely a matter of analytical rigor but a critical determinant of a compound's efficacy, safety, and intellectual property value. The six positional isomers of difluorobenzoic acid—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoic acid—present a classic analytical challenge. While sharing the same molecular formula (C₇H₄F₂O₂), their distinct fluorine substitution patterns give rise to unique physicochemical and electronic properties. This guide provides an in-depth comparison of these isomers using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present supporting data to empower researchers in their analytical endeavors.
The Power of the Unseen: Why Spectroscopic Differentiation Matters
The seemingly subtle shift of a fluorine atom on the benzoate ring can profoundly impact a molecule's biological activity. Differences in polarity, hydrogen bonding potential, and steric hindrance can alter how a molecule interacts with its biological target. Consequently, the ability to unambiguously identify and quantify each isomer is paramount during drug discovery, process development, and quality control. Spectroscopic methods offer a non-destructive and highly informative approach to elucidating the unique structural fingerprint of each difluorobenzoate isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the difluorobenzoate isomers are no exception. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can garner a wealth of information regarding connectivity and spatial relationships.
Causality in NMR: The "Through-Bond" and "Through-Space" Detective
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The high electronegativity of fluorine atoms creates distinct deshielding effects on nearby protons and carbons, leading to downfield shifts. Furthermore, spin-spin coupling, transmitted through the covalent bonds, provides invaluable information about the number and proximity of neighboring nuclei. The magnitude of these coupling constants (J-values), particularly between ¹H-¹⁹F and ¹³C-¹⁹F, is highly dependent on the number of bonds separating the coupled nuclei and their dihedral angles, offering a unique fingerprint for each isomer.
Comparative NMR Data of Difluorobenzoate Isomers
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for the six difluorobenzoate isomers. These values are illustrative and can be influenced by solvent and concentration.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Difluorobenzoic Acid Isomers
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 |
| 2,3- | - | ~7.4 (ddd) | ~7.2 (ddd) | ~7.8 (ddd) | - |
| 2,4- | - | ~7.0 (ddd) | - | ~7.2 (ddd) | ~8.0 (dd) |
| 2,5- | - | ~7.3 (ddd) | ~7.2 (ddd) | - | ~7.7 (ddd) |
| 2,6- | - | ~7.0 (t) | ~7.5 (m) | ~7.0 (t) | - |
| 3,4- | ~7.9 (dd) | - | - | ~7.3 (ddd) | ~7.8 (dd) |
| 3,5- | ~7.7 (s) | - | ~7.3 (t) | - | ~7.7 (s) |
Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and ddd (doublet of doublet of doublets). Coupling constants are highly informative and should be analyzed in detail from the actual spectra.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Difluorobenzoic Acid Isomers
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| 2,3- | ~120 (dd) | ~150 (dd) | ~148 (dd) | ~125 (d) | ~129 (d) | ~122 (d) | ~165 |
| 2,4- | ~115 (dd) | ~165 (dd) | ~112 (dd) | ~163 (dd) | ~133 (d) | ~119 (d) | ~164 |
| 2,5- | ~118 (dd) | ~158 (dd) | ~119 (dd) | ~124 (dd) | ~157 (dd) | ~116 (d) | ~164 |
| 2,6- | ~113 (t) | ~161 (dd) | ~112 (d) | ~134 | ~112 (d) | ~161 (dd) | ~162 |
| 3,4- | ~130 (d) | ~118 (d) | ~152 (dd) | ~150 (dd) | ~119 (d) | ~125 (d) | ~165 |
| 3,5- | ~133 (t) | ~115 (d) | ~162 (dd) | ~113 (t) | ~162 (dd) | ~115 (d) | ~165 |
Note: The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), and other carbons show smaller multi-bond couplings, which are critical for assignment.
Table 3: Representative ¹⁹F NMR Chemical Shifts (δ, ppm) of Difluorobenzoic Acid Isomers
| Isomer | F-2 | F-3 | F-4 | F-5 | F-6 |
| 2,3- | ~-138 | ~-150 | - | - | - |
| 2,4- | ~-108 | - | ~-112 | - | - |
| 2,5- | ~-118 | - | - | ~-120 | - |
| 2,6- | ~-115 | - | - | - | ~-115 |
| 3,4- | - | ~-135 | ~-145 | - | - |
| 3,5- | - | ~-128 | - | ~-128 | - |
Note: ¹⁹F chemical shifts are highly sensitive to the substitution pattern. The observed multiplicities will arise from ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.
Experimental Protocol: NMR Analysis
A self-validating NMR protocol ensures reproducibility and accuracy.
1. Sample Preparation (Quantitative Analysis): a. Accurately weigh approximately 10-20 mg of the difluorobenzoic acid isomer and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a clean, dry vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals. b. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. Ensure complete dissolution. c. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure consistent hydrogen bonding and sharp -COOH proton signals.
2. Instrument Parameters (¹H, ¹³C, ¹⁹F NMR): a. Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion. b. ¹H NMR: i. Acquire a standard 1D proton spectrum. ii. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest for accurate integration. iii. Use a calibrated 90° pulse. c. ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. For enhanced sensitivity, consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups. d. ¹⁹F NMR: i. Acquire a proton-decoupled ¹⁹F spectrum. ii. The wide chemical shift range of ¹⁹F necessitates a large spectral width. e. 2D NMR (for unambiguous assignment): i. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting different spin systems and confirming isomeric structure.
3. Data Processing: a. Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio. b. Perform accurate phasing and baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard. d. Integrate the signals for quantitative analysis.
Vibrational Spectroscopy (FT-IR and Raman): Probing the Molecular Fingerprint
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[1] While both provide a characteristic "fingerprint," their selection rules differ, often resulting in complementary information. IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability.
Causality in Vibrational Spectroscopy: The Dance of the Bonds
The position, intensity, and shape of vibrational bands are determined by the masses of the atoms, the strength of the bonds connecting them, and the overall molecular symmetry. The substitution pattern of the fluorine atoms on the benzene ring significantly influences the vibrational modes, particularly the C-F stretching and bending vibrations, as well as the out-of-plane C-H bending modes. These differences provide a robust basis for isomeric differentiation. For instance, the out-of-plane C-H bending region (900-650 cm⁻¹) is particularly diagnostic for the substitution pattern on a benzene ring.
Table 4: Key Differentiating Vibrational Modes (cm⁻¹) for Difluorobenzoic Acid Isomers
| Isomer | C-F Stretching | C=O Stretching | O-H Stretching (dimer) | Aromatic C-H Out-of-Plane Bending |
| 2,3- | ~1280, ~1250 | ~1700 | ~3000-2500 (broad) | ~880, ~770 |
| 2,4- | ~1270, ~1220 | ~1705 | ~3000-2500 (broad) | ~850, ~810 |
| 2,5- | ~1290, ~1240 | ~1695 | ~3000-2500 (broad) | ~870, ~820 |
| 2,6- | ~1260 | ~1710 | ~3000-2500 (broad) | ~780 |
| 3,4- | ~1280, ~1260 | ~1690 | ~3000-2500 (broad) | ~890, ~820 |
| 3,5- | ~1300, ~1150 | ~1695 | ~3000-2500 (broad) | ~900, ~840, ~680 |
Note: These are approximate peak positions. The exact values can vary with the physical state of the sample (solid or solution) and intermolecular interactions.
Experimental Protocol: FT-IR and Raman Spectroscopy
1. Sample Preparation: a. FT-IR (Solid State): i. KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the mixture into a transparent pellet using a hydraulic press. This minimizes scattering effects. ii. Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and simple method requiring minimal sample preparation. b. Raman (Solid State): i. Place a small amount of the crystalline sample in a glass capillary tube or on a microscope slide.
2. Instrument Parameters: a. FT-IR Spectrometer: i. Spectral Range: 4000-400 cm⁻¹. ii. Resolution: 4 cm⁻¹. iii. Scans: Co-add 16-32 scans to improve the signal-to-noise ratio. iv. Background: Acquire a background spectrum (e.g., of the empty ATR crystal or a pure KBr pellet) and subtract it from the sample spectrum. b. Raman Spectrometer: i. Excitation Laser: A common choice is a 785 nm laser to minimize fluorescence. ii. Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation. iii. Integration Time and Accumulations: Optimize to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Causality in Mass Spectrometry: The Energetic Breakdown
The fragmentation patterns of the difluorobenzoate isomers are governed by the stability of the resulting fragment ions. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl radical (M-17), the carboxyl group (M-45), and cleavage of the aromatic ring.[2] The positions of the fluorine atoms will influence the relative abundance of these fragments by affecting the stability of the resulting cations. While the molecular ion peak (M⁺) will be the same for all isomers (m/z 158), the relative intensities of the fragment ions will differ, providing a basis for differentiation.
Table 5: Expected Key Fragment Ions (m/z) in the EI-Mass Spectra of Difluorobenzoic Acid Isomers
| Isomer | Molecular Ion (M⁺) | [M-OH]⁺ | [M-COOH]⁺ | Other Characteristic Fragments |
| All | 158 | 141 | 113 | Varies with isomer |
| 2,3- | 158 | 141 | 113 | 93 (loss of CO from [M-OH]⁺) |
| 2,4- | 158 | 141 | 113 | 93 (loss of CO from [M-OH]⁺) |
| 2,5- | 158 | 141 | 113 | 93 (loss of CO from [M-OH]⁺) |
| 2,6- | 158 | 141 (less intense) | 113 | Unique fragmentation due to ortho effect |
| 3,4- | 158 | 141 | 113 | 93 (loss of CO from [M-OH]⁺) |
| 3,5- | 158 | 141 | 113 | 93 (loss of CO from [M-OH]⁺) |
Note: The relative intensities of these fragments are the key differentiating factor. The 2,6-isomer often exhibits a less intense [M-OH]⁺ peak due to steric hindrance (the "ortho effect").
Experimental Protocol: GC-MS Analysis
For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separation and identification.
1. Sample Preparation (Derivatization): a. Carboxylic acids are polar and may not chromatograph well. Derivatization to a more volatile ester (e.g., methyl ester) is often necessary. b. A common derivatization agent is BF₃-methanol. Heat the sample with the reagent according to a validated protocol.
2. GC-MS Instrument Parameters: a. GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. b. Carrier Gas: Helium at a constant flow rate. c. Injection: Splitless injection for trace analysis. d. Temperature Program: An optimized temperature gradient is crucial for separating the isomeric esters. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C). e. MS Detection: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Scan Range: m/z 50-200. iii. Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the characteristic ions for each isomer.
Conclusion: An Integrated Approach to Isomer Differentiation
The successful differentiation of difluorobenzoate isomers relies on an integrated spectroscopic approach. While each technique provides valuable information, their combined power offers an unparalleled level of confidence in structural assignment and quantification. NMR spectroscopy, with its detailed information on the molecular framework, often provides the most definitive identification. Vibrational spectroscopy (FT-IR and Raman) offers a rapid and complementary fingerprint, while mass spectrometry provides molecular weight confirmation and clues to the structure through fragmentation.
As a senior application scientist, my recommendation is to employ a multi-technique strategy. Use NMR as the primary tool for unambiguous structural elucidation and vibrational spectroscopy for rapid screening and quality control. Mass spectrometry, particularly when coupled with a separation technique like GC, is invaluable for analyzing complex mixtures and detecting trace-level impurities. By understanding the causality behind the spectroscopic differences and adhering to robust, self-validating protocols, researchers can confidently navigate the analytical challenges posed by these and other isomeric systems.
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A Comparative Guide to the Biological Potential of Ethyl 2,3-difluoro-4-methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of Ethyl 2,3-difluoro-4-methylbenzoate derivatives. While direct experimental data for this specific scaffold is limited in publicly available literature, this document synthesizes findings from structurally related fluorinated and non-fluorinated benzoate derivatives to project its therapeutic potential. By examining established experimental data for analogous compounds, we can infer likely activities, guide future research, and provide a framework for the preclinical assessment of this chemical class.
Introduction: The Therapeutic Promise of Fluorinated Benzoates
The benzoate scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological properties, including metabolic stability, binding affinity, and membrane permeability. The subject of this guide, this compound, possesses a unique combination of features: a difluorinated benzene ring, a methyl group, and an ethyl ester. These modifications suggest the potential for a range of biological activities, from anticancer to antimicrobial and enzyme inhibition. This guide will explore these possibilities by drawing comparisons with well-characterized, structurally similar compounds.
Comparative Analysis of Potential Biological Activities
Anticancer and Cytotoxic Potential
The introduction of fluorine atoms into aromatic rings is a well-established strategy for enhancing anticancer activity.[1][2][3] Several studies on fluorinated benzothiazoles and other heterocyclic compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[1][2] For instance, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles have shown potent activity, which is thought to be mediated by their metabolism by cytochrome P450 enzymes within sensitive cancer cells, leading to the formation of DNA adducts and subsequent cell death.[2]
Similarly, derivatives of 4-amino-3-chloro benzoate ester have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] These compounds have demonstrated cytotoxicity in cancer cell lines by inducing apoptosis through the extrinsic pathway.[4][5]
Table 1: Comparative Cytotoxic Activity of Structurally Related Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value | Reference |
| Fluorinated Benzothiazole | 2-(4-amino-methylphenyl)-5-fluorobenzothiazole | Breast, Renal, Ovarian Cancer Cells | Potent antiproliferative activity (specific IC50 not provided) | [2] |
| Fluorinated Benzo[1][3]triazin-7-one | 8-fluoro-1,3-diphenylbenzo[e][1][3]triazin-7(1H)-one | MCF-7 (Breast Cancer) | Approx. 5 times more cytotoxic than non-fluorinated analog | [3] |
| 4-amino-3-chloro benzoate ester derivative | Compound N5a (hydrazine-1-carbothioamide derivative) | A549, HepG2, HCT-116 | Not specified, but induced cytotoxicity | [4][5] |
| Benzodifuran derivatives | BZ1, BZ2, BZ3 | HeLa, Hep-G2 | 30-40% proliferation inhibition at 10 µM | [6] |
Based on these findings, it is plausible that this compound derivatives could exhibit significant anticancer activity. The difluoro substitution pattern may enhance this activity through various mechanisms, including altered electronic properties and increased metabolic stability.
Antimicrobial Activity
Benzoic acid and its esters are known for their antimicrobial properties.[7] Derivatives of ethyl-4-aminobenzoate have been synthesized and shown to possess both antibacterial and antifungal activities.[7] The antimicrobial efficacy of these compounds is often dependent on the specific substitutions on the aromatic ring. For instance, certain imide and Schiff base derivatives of ethyl-4-aminobenzoate displayed moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[7] Other studies on 2-((4-ethylphenoxy)methyl)benzoylthioureas also revealed antimicrobial activity, with the nature and position of substituents on the phenyl ring influencing the inhibitory effect.[8]
Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Derivative | Microbial Strain | MIC Value | Reference |
| Ethyl-4-aminobenzoate derivative | Compound 15 (an oxadiazole derivative) | Micrococcus luteus, E. coli, Saccharomyces cerevisiae | Moderate to potent activity | [7] |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Various derivatives | Gram-positive and Gram-negative bacteria, Fungi | 3.9 µg/mL to 250 µg/mL | [9] |
| 4-Methyl-7-ethylcoumarin derivatives | Compounds 4 and 6 (azo dyes) | Staphylococcus aureus, Escherichia coli | Broad spectrum activity | [10] |
| Thiazole derivatives | Various derivatives | Tested microorganisms | Significant effect | [11] |
The presence of the difluoro and methyl groups on the this compound scaffold could modulate its antimicrobial properties, potentially leading to compounds with a favorable therapeutic index.
Enzyme Inhibition
Benzoate derivatives have been successfully developed as inhibitors of various enzymes. A notable example is a class of benzoic acid ester derivatives that act as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways, making them suitable for the treatment of respiratory diseases like asthma and COPD.[12] Furthermore, a chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, has been shown to inhibit cholinesterases and glutathione S-transferase (GST).[13]
Table 3: Comparative Enzyme Inhibition of Structurally Related Compounds
| Compound Class | Target Enzyme | Ki or IC50 Value | Reference |
| Benzoic acid ester derivatives | Phosphodiesterase-4 (PDE4) | High activity in cell-free and cell-based assays | [12] |
| Chalcone derivative | Acetylcholinesterase (AChE) | Ki = 11.13 ± 1.22 µM | [13] |
| Chalcone derivative | Butyrylcholinesterase (BChE) | Ki = 8.74 ± 0.76 µM | [13] |
| Chalcone derivative | Glutathione S-transferase (GST) | Ki = 14.19 ± 2.15 µM | [13] |
These examples suggest that the this compound scaffold could be a promising starting point for the design of novel enzyme inhibitors for various therapeutic applications.
Experimental Protocols: Assessing Cytotoxicity
To evaluate the potential anticancer activity of novel this compound derivatives, a standard in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14]
Step-by-Step MTT Assay Protocol
-
Cell Culture:
-
Maintain the chosen cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO2.
-
Rationale: This provides optimal conditions for cell growth and ensures the cells are healthy and in the logarithmic growth phase before the experiment.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Rationale: A uniform cell number in each well is crucial for reproducible results. The 24-hour incubation allows cells to adhere and recover from the stress of trypsinization.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Rationale: Testing a range of concentrations is necessary to determine the dose-dependent effect of the compound and to calculate the IC50 value. The vehicle control ensures that the solvent itself does not affect cell viability.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The incubation time allows for sufficient formazan formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Rationale: The formazan crystals are insoluble in aqueous solutions and need to be dissolved to be quantified.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Rationale: The amount of formazan produced is directly proportional to the number of viable cells, and the absorbance reading reflects this.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Potential Signaling Pathway: EGFR Inhibition
Given the success of 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors, a similar mechanism could be explored for novel fluorinated benzoates.
Caption: Workflow of the MTT assay for assessing cell viability.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is not yet prevalent, a comparative analysis of structurally similar compounds strongly suggests a high potential for this chemical class in drug discovery. The presence of difluoro and methyl substitutions on the benzoate core provides a promising platform for developing novel therapeutic agents with potential anticancer, antimicrobial, and enzyme-inhibitory activities. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for the systematic evaluation of these compounds and the elucidation of their mechanisms of action. Further synthesis and biological screening of a focused library of this compound derivatives are warranted to fully explore their therapeutic potential.
References
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- Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. PubMed.
- Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC - NIH.
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- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
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- Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potenti
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- Ethyl 4-(2,4-difluoro-phen-yl)
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoic Acid Derivatives
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds represents a powerful strategy for optimizing biological activity and pharmacokinetic profiles. While a comprehensive structure-activity relationship (SAR) analysis of Ethyl 2,3-difluoro-4-methylbenzoate analogs is not extensively documented in publicly available literature, a broader examination of fluorinated benzoic acid derivatives provides invaluable insights into the nuanced effects of fluorine substitution. This guide offers a comparative analysis of these derivatives, elucidating how modifications to the position and number of fluorine substituents on the benzoic acid core influence their biological function. The principles discussed herein are foundational for researchers, scientists, and drug development professionals seeking to leverage fluorine chemistry for the rational design of novel bioactive molecules.
The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are critical for enhancing the efficacy and safety profile of a compound. This guide will delve into the SAR of fluorinated benzoic acid derivatives, providing a framework for understanding and predicting the impact of specific structural changes.
The Influence of Fluorine Substitution on Physicochemical Properties and Biological Activity
The position of fluorine on the aromatic ring of benzoic acid derivatives can dramatically impact their electronic properties and, consequently, their interaction with biological systems. Key physicochemical properties such as acidity (pKa), lipophilicity (logP), and metabolic stability are all modulated by fluorine substitution.
Acidity and Target Engagement
The acidity of the carboxylic acid group is a critical determinant of a molecule's interaction with its biological target. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly increase the acidity of the benzoic acid. This enhanced acidity can lead to stronger ionic interactions with positively charged residues in the active site of an enzyme or receptor.
For instance, in the context of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, the acidity of the carboxylic acid moiety is crucial for binding. A lower pKa can facilitate stronger binding to the arginine residue in the COX active site, leading to more potent inhibition.
Lipophilicity and Membrane Permeability
The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the addition of multiple fluorine atoms can have non-linear effects.[2] The strategic placement of fluorine can be used to fine-tune the lipophilicity of a compound to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. A well-balanced lipophilicity is essential for ensuring that a drug can effectively cross cell membranes to reach its target.
Metabolic Stability
Fluorine substitution can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] The strong carbon-fluorine bond is resistant to cleavage, thus preventing the degradation of the molecule and prolonging its duration of action in the body.
Comparative Analysis of Fluorinated Benzoic Acid Analogs
To illustrate the principles of SAR in this class of compounds, the following table summarizes the biological activity of a series of fluorinated analogs. While specific data for this compound analogs is scarce, the data presented for related fluorinated compounds acting on various targets provides a useful surrogate for understanding SAR trends.
| Compound ID | Structure | Target | Biological Activity (IC₅₀/EC₅₀) | Reference |
| 1 | 4-Fluorobenzoic acid | Not Specified | Varies with application | |
| 2 | 2,4-Difluorobenzoic acid | Not Specified | Varies with application | |
| 3 | 3-Bromo-4-fluorobenzoic acid | PTP-MEG2 Inhibitor Precursor | Not Applicable | [1] |
| 4 | 3-Fluoro-5-(trifluoromethyl)benzoic Acid | Various | Varies with application | [4] |
| 5 | para-substituted fluorinated analog | Acetylcholinesterase (AChE) | 0.82 µM (for analog 24) | [5] |
| 6 | meta-substituted fluorinated analog | Acetylcholinesterase (AChE) | 14 µM (for analog 25) | [5] |
| 7 | ortho-substituted fluorinated analog | Acetylcholinesterase (AChE) | 23 µM (for analog 26) | [5] |
Note: The biological activities listed are for representative compounds from the cited literature and may not be directly comparable across different targets and assays. The table serves to illustrate the impact of fluorine substitution patterns.
From the limited data on AChE inhibitors, a clear SAR trend emerges where the para-fluorinated analog exhibits the highest potency, followed by the meta and then the ortho substituted analogs.[5] This highlights the critical role of substituent positioning in optimizing interactions with the target enzyme.
Experimental Protocols
To provide a practical context for the data presented, this section outlines representative experimental protocols for the synthesis and biological evaluation of fluorinated benzoic acid derivatives.
Synthesis of Ethyl 4-fluorobenzoate
This protocol describes a standard esterification reaction to produce a fluorinated benzoate ester.
Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid.
Materials:
-
4-fluorobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
n-hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask (250 mL)
-
Condenser
-
Heating mantle
-
Separating funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round bottom flask, dissolve 15 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol.
-
Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.
-
Transfer the solution to a separating funnel and extract the ethyl 4-fluorobenzoate product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Caption: Workflow for the synthesis of Ethyl 4-fluorobenzoate.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against AChE, a common target for insecticides.[5]
Objective: To determine the IC₅₀ value of a test compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilution (or DMSO for control).
-
Add the AChE enzyme solution to each well and incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: General workflow for an in vitro AChE inhibition assay.
Conclusion
The strategic incorporation of fluorine into the benzoic acid scaffold offers a powerful tool for modulating the physicochemical and biological properties of molecules. While a detailed SAR for this compound analogs remains to be fully elucidated in the public domain, the principles derived from the study of other fluorinated benzoic acid derivatives provide a solid foundation for the rational design of novel bioactive compounds. The position and number of fluorine substituents can profoundly influence acidity, lipophilicity, and metabolic stability, thereby affecting target engagement and overall efficacy. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate their own series of fluorinated benzoic acid analogs, contributing to the growing body of knowledge in this important area of medicinal and agricultural chemistry.
References
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (URL: Provided in search results)
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem. (URL: Provided in search results)
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem. (URL: Provided in search results)
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Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry. (URL: [Link])
- Fluorobenzoic Acid Series. Sparrow Chemical. (URL: Provided in search results)
- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (URL: Provided in search results)
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The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of Medicinal Chemistry. (URL: [Link])
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Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ChemMedChem. (URL: [Link])
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. (URL: [Link])
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Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry. (URL: [Link])
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. (URL: [Link])
-
Structure property relationships of fluorinated carboxylic acid bioisosteres. (URL: [Link])
-
Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position. European Journal of Medicinal Chemistry. (URL: [Link])
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Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. (URL: [Link])
-
The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. (URL: [Link])
-
Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry. (URL: [Link])
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. (URL: [Link])
-
Structure activity relationship of the synthesized compounds. (URL: [Link])
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Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. (URL: [Link])
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A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Fluorinated Benzoic Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2][3] A molecule that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is cleared too slowly can lead to toxicity.[1][2] Fluorinated benzoic acid esters represent a chemical class of significant interest, leveraging the unique properties of fluorine to enhance molecular characteristics.[4][5] This guide provides an in-depth comparison of their metabolic stability, grounded in experimental principles and practical insights.
The strategic incorporation of fluorine into a drug candidate can profoundly influence its properties. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can block sites of metabolism, leading to improved metabolic stability and bioavailability.[4][5][6] This guide will dissect the competing metabolic pathways, provide a robust experimental framework for assessment, and compare the stability of positional isomers to illuminate structure-activity relationships.
Fundamental Principles: The Metabolic Crossroads
For a fluorinated benzoic acid ester, two primary metabolic pathways compete: hydrolysis of the ester linkage and oxidation of the aromatic ring. The net metabolic stability is determined by the relative rates of these two processes.
-
Ester Hydrolysis: This reaction is predominantly catalyzed by carboxylesterases (CES), a family of enzymes highly abundant in the liver and intestine.[7][8] Hydrolysis cleaves the ester bond, yielding a more polar carboxylic acid and an alcohol, which are typically more readily excreted.[7] Human liver contains high levels of the CES1 isoform, while the intestine primarily expresses CES2.[7][8][9]
-
Aromatic Oxidation: The aromatic ring is susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located in the endoplasmic reticulum of hepatocytes.[10][11] This process often involves hydroxylation of the ring, which can be a primary route of clearance for many drugs.
Fluorine's influence is twofold. First, the C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative cleavage by CYPs.[4][12] Placing a fluorine atom at a potential site of metabolism effectively "blocks" this pathway. Second, fluorine's strong electron-withdrawing nature can deactivate the aromatic ring, making it less susceptible to electrophilic attack by CYPs.[6]
Below is a diagram illustrating these competing metabolic fates.
Caption: Competing metabolic pathways for fluorinated benzoic acid esters.
Experimental Design: A Self-Validating Protocol for Assessing Metabolic Stability
To quantify metabolic stability, we utilize an in vitro assay with human liver microsomes (HLMs). HLMs are vesicles of the endoplasmic reticulum that are rich in both Phase I metabolizing enzymes like CYPs and carboxylesterases, making them an excellent and cost-effective model for this purpose.[10] The objective is to measure the rate of disappearance of the parent compound over time.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including critical controls that ensure the integrity of the data.
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4, which mimics physiological conditions.[13]
-
Test Compound Stock: Dissolve the test compounds (e.g., ortho-, meta-, and para-fluorobenzoic acid methyl esters) in a suitable organic solvent like DMSO to a high concentration (e.g., 10 mM). The final concentration of the organic solvent in the incubation should be kept low (e.g., ≤0.2% for DMSO) to avoid enzyme inhibition.[1]
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute the microsomes in the pH 7.4 phosphate buffer to a working concentration, typically 0.5 to 1.0 mg/mL.[10][13]
-
Cofactor Solution: Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[14] NADPH is the essential cofactor required for CYP450 activity.[13]
-
-
Incubation Procedure:
-
Reaction Plates: Use a 96-well plate for the incubations.
-
Pre-incubation: Add the HLM suspension and the test compound (final concentration typically 1 µM) to the wells.[10][13] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH cofactor solution.[13] This marks time zero (T=0).
-
Control Incubations (Critical for Validation):
-
Minus Cofactor (-NADPH): For each compound, run a parallel incubation where the NADPH solution is replaced with a buffer. This control measures any NADPH-independent degradation, such as hydrolysis by carboxylesterases.[10]
-
Positive Control: Include a compound with known metabolic properties (e.g., verapamil for high CYP3A4 metabolism) to confirm the activity of the microsomal preparation.
-
Time Zero (T=0): Immediately after adding the NADPH, quench a set of wells to represent the initial concentration.
-
-
-
Time-Point Sampling & Reaction Quenching:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard.[10][13][14] The acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.[1][2][15] LC-MS/MS provides the necessary sensitivity and selectivity for this analysis.[15]
-
Experimental Workflow Diagram
Sources
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A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Fluorinated Benzoates in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Fluorinated Benzoates in Modern Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] When appended to the privileged benzoic acid framework, a frequent motif in pharmaceuticals, fluorinated benzoates emerge as a class of compounds with significant therapeutic potential, finding applications as anti-inflammatory agents, anticancer therapeutics, and more.[1][2]
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated benzoates, with a primary focus on nucleophilic aromatic substitution (SNAAr). Understanding the nuanced differences in reactivity between these isomers is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and optimizing the properties of novel therapeutics. We will delve into the underlying electronic principles governing their reactivity, present comparative data from analogous systems, provide a detailed experimental protocol for a representative transformation, and showcase the application of these building blocks in the synthesis of marketed drugs.
The Decisive Role of Fluorine's Electronic Effects on Reactivity
The reactivity of fluorinated benzoates in SNAAr is dictated by a delicate interplay of inductive and resonance effects, which are highly dependent on the position of the fluorine atom relative to the carboxylate group and the site of nucleophilic attack. The carboxylate group itself is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. The fluorine atom further modulates this reactivity.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds. This effect is distance-dependent, being strongest at the ortho position and progressively weakening at the meta and para positions. The -I effect increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, a resonance or mesomeric effect. This electron-donating effect is most pronounced at the ortho and para positions.
The overall reactivity in SNAAr is determined by the ability of the substituents to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.
Comparative Reactivity: A Synthesis of Experimental Evidence
The General Trend: Ortho/Para Activation vs. Meta Deactivation
In nucleophilic aromatic substitution, electron-withdrawing groups at the ortho and para positions to the leaving group significantly accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate through resonance and/or induction. Conversely, a meta-positioned electron-withdrawing group offers only inductive stabilization, which is generally less effective.
For fluorinated benzoates, both the fluorine and the carboxylate group are electron-withdrawing. The key to their reactivity in SNAAr is the position of the fluorine atom relative to the site of nucleophilic attack (the carbon bearing the leaving group, which in many synthetic applications would be a different halogen or a nitro group, with the fluorobenzoate being the target molecule). However, if we consider the fluorine itself as a potential leaving group (a common scenario in late-stage fluorination), the position of the carboxylate group becomes critical.
Let's consider the reactivity of the isomeric fluoronitrobenzenes as a well-studied proxy. In the nucleophilic aromatic substitution of fluoronitrobenzenes, the nitro group acts as the activating group. Studies have shown that 2-fluoronitrobenzene (ortho) is approximately 30 times more reactive than 4-fluoronitrobenzene (para) in solvolysis reactions in liquid ammonia.[4] The enhanced reactivity of the ortho isomer is attributed to the powerful, close-range inductive effect of the nitro group stabilizing the developing negative charge on the adjacent carbon during nucleophilic attack.
Quantitative Insights from Hammett Constants
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. For fluorine:
| Substituent Position | Hammett Constant (σ) |
| meta | 0.34 |
| para | 0.05 |
These values indicate that fluorine is electron-withdrawing from both the meta and para positions, but the effect is significantly stronger from the meta position due to the dominance of the inductive effect. The smaller σ value for the para position reflects the partial cancellation of the inductive withdrawal by the resonance donation. While a standard Hammett constant for the ortho position is not typically used due to the confounding influence of steric effects, the strong inductive effect at this position is expected to significantly enhance reactivity in SNAAr.
Based on these principles and data from analogous systems, the expected order of reactivity for fluorinated benzoates in nucleophilic aromatic substitution is:
Ortho > Para >> Meta
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
This protocol provides a general method for the aminolysis of a fluorinated benzoic acid derivative, a common transformation in the synthesis of pharmaceutical intermediates.
Objective: To synthesize an N-substituted aminobenzoic acid via nucleophilic aromatic substitution.
Materials:
-
Ortho-, meta-, or para-fluorobenzoic acid derivative (e.g., methyl 2-fluorobenzoate)
-
Amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated benzoate (1.0 eq), potassium carbonate (2.0 eq), and the amine (1.2 eq).
-
Add a suitable volume of DMSO to dissolve the reactants.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted aminobenzoate.
Visualizing Reaction Mechanisms and Workflows
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAAr).
Caption: A typical experimental workflow for the aminolysis of a fluorinated benzoate.
Applications in Drug Development: Case Studies
The strategic use of fluorinated benzoates as key intermediates is evident in the synthesis of several marketed drugs.
-
Celecoxib (Celebrex®): An anti-inflammatory drug used to treat arthritis, celecoxib can be synthesized from precursors derived from 4-fluorobenzoic acid. The synthesis involves the condensation of a fluorinated diketone with a substituted hydrazine.
-
Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis, tavaborole is a benzoxaborole. Its synthesis can be achieved from 2-bromo-5-fluorotoluene, which is a derivative of a fluorinated benzoic acid.[3][5]
These examples underscore the importance of fluorinated benzoates as versatile building blocks in the construction of complex and therapeutically relevant molecules.
Conclusion: A Guide for Strategic Synthesis
The positional isomerism of fluorine on a benzoate ring has a profound and predictable impact on its reactivity in nucleophilic aromatic substitution. The ortho and para isomers are significantly more reactive than the meta isomer due to the superior ability of electron-withdrawing groups at these positions to stabilize the key Meisenheimer intermediate. This understanding is crucial for medicinal chemists and process scientists in the design and execution of synthetic routes to novel therapeutics. By leveraging the principles outlined in this guide, researchers can make informed decisions in the selection of starting materials and reaction conditions, ultimately accelerating the drug discovery and development process.
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The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]
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-
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Hammett constants σ for fluoro-substituents. ResearchGate. [Link]
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A Comparative Guide to Molecular Docking Studies of Fluorinated Benzoate Derivatives in Drug Design
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool.[1] Despite its high electronegativity, fluorine's small atomic size allows it to mimic hydrogen, yet its electronic properties can profoundly alter a molecule's characteristics.[2][3][4] Introducing fluorine can modulate lipophilicity, pKa, and metabolic stability, often leading to enhanced pharmacokinetic profiles, better target selectivity, and increased binding affinity.[1][4][5] These modifications are critical in overcoming common challenges in drug development, such as poor bioavailability and rapid metabolic degradation.[1][5]
The benzoate scaffold, a common motif in bioactive molecules, provides a robust framework for chemical modification. When combined with fluorine, fluorinated benzoate derivatives emerge as a promising class of compounds with significant therapeutic potential. This guide provides an in-depth comparison of molecular docking applications for this chemical class against various protein targets, offering field-proven insights and detailed experimental protocols for researchers in drug development.
Comparative Docking Studies: Case Studies Across Different Therapeutic Targets
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. To illustrate the application and comparative performance of docking for fluorinated benzoate derivatives, we will examine three distinct case studies from the literature, each targeting a different class of enzyme implicated in human disease.
Case Study 1: Inhibition of Human Carbonic Anhydrase (hCA)
Target Background: Human Carbonic Anhydrases (hCAs) are a family of zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] Isoforms like hCA I, II, IX, and XII are validated therapeutic targets for conditions ranging from glaucoma to cancer.[6][7]
Docking Application & Insights: Docking studies on hydrazide-based derivatives, which can include fluorinated aromatic moieties, have been performed to investigate their binding modes against various hCA isoforms.[8] In one such study, molecular modeling confirmed that these inhibitors act as bidentate zinc binders.[8] For fluorinated derivatives, docking simulations often reveal that the sulfonamide group coordinates with the catalytic Zn²⁺ ion, a hallmark interaction for CA inhibitors.[6] The fluorinated benzoate portion typically extends into the active site cavity, forming key interactions. For instance, studies have shown that fluorine substitution can influence interactions with residues like Leu91 and Gln92 in the active site of hCA IX.[9] The position of the fluorine atom (ortho, meta, or para) can significantly affect binding affinity by altering electrostatic and hydrophobic contacts with the protein.[10][11]
Case Study 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Target Background: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[12][13] Inhibiting FAAH increases endocannabinoid levels, offering a therapeutic strategy for pain, anxiety, and inflammation without the psychoactive side effects of direct cannabinoid receptor agonists.[12][13][14]
Docking Application & Insights: Docking studies of FAAH inhibitors, including those with fluorinated scaffolds, are crucial for understanding both reversible and irreversible binding mechanisms.[13] Simulations often show that the inhibitor's alkyl chain occupies the acyl chain-binding channel, while the aromatic headgroup, such as a fluorinated benzoate, interacts with the catalytic triad (Ser241, Ser217, Lys142).[13] Fluorine atoms can enhance binding by forming favorable halogen bonds or by increasing the hydrophobicity of the ligand, thereby improving its fit within the largely hydrophobic active site.[4] Docking algorithms can effectively predict how these fluorinated compounds orient themselves to achieve shape complementarity within the substrate-binding pocket.[12]
Case Study 3: Inhibition of Myeloid Cell Leukemia 1 (Mcl-1)
Target Background: Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common mechanism for cancer cell survival and resistance to chemotherapy, making it a high-priority target in oncology.[15][16]
Docking Application & Insights: Structure-based design and docking simulations have been instrumental in developing Mcl-1 inhibitors.[15][17] Studies on 2,5-substituted benzoic acid derivatives have shown that these compounds can effectively target the BH3-binding groove of Mcl-1.[15] Docking poses reveal that the carboxylic acid of the benzoate moiety typically forms a critical salt bridge with a conserved arginine residue (Arg263).[16] The fluorinated aromatic rings can then be positioned to occupy hydrophobic pockets (P2 and P3) within the binding groove, mimicking the interactions of natural BH3-only proteins.[16][17] The strategic placement of fluorine can enhance potency and selectivity by optimizing van der Waals and electrostatic interactions with the protein surface.[1]
Data Summary: Comparative Docking Performance
The table below summarizes the key findings from the representative case studies, offering a comparative overview of how fluorinated benzoate derivatives interact with different protein targets.
| Parameter | Case Study 1: hCA Inhibitors | Case Study 2: FAAH Inhibitors | Case Study 3: Mcl-1 Inhibitors |
| Protein Target | Human Carbonic Anhydrase (e.g., hCA IX) | Fatty Acid Amide Hydrolase (FAAH) | Myeloid Cell Leukemia 1 (Mcl-1) |
| Key Binding Site Feature | Catalytic Zn²⁺ ion in a deep conical cleft | Hydrophobic acyl chain channel and catalytic triad | Hydrophobic BH3-binding groove |
| Primary Ligand Interaction | Coordination to Zn²⁺ via a zinc-binding group (e.g., sulfonamide) | Shape complementarity and hydrophobic interactions in the binding channel | Salt bridge with conserved Arginine; hydrophobic packing in P2/P3 pockets |
| Role of Fluorinated Benzoate | Forms H-bonds and hydrophobic contacts with active site residues (e.g., Gln92, Val131) | Enhances hydrophobic fit within the acyl channel; potential for halogen bonding | Occupies hydrophobic pockets, enhancing binding affinity and selectivity |
| Reported Inhibition | Kᵢ values in the nanomolar to low-micromolar range[7][8] | IC₅₀ values often in the nanomolar range for potent inhibitors[18] | Kᵢ values in the nanomolar range for optimized compounds[15] |
| Common Docking Software | GOLD, Glide, AutoDock | AutoDock Vina, Glide, YASARA[12] | Schrödinger Suite (Glide), AutoDock, GOLD[17] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, a well-defined protocol is essential. The following section details a generalized, step-by-step workflow for conducting a molecular docking study of a fluorinated benzoate derivative.
Generalized Molecular Docking Workflow
This protocol is based on common practices using widely accepted software like AutoDock Vina, but the principles are transferable to other platforms such as Glide, GOLD, or OEDocking.[19]
Step 1: Protein Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.
-
Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents. If the structure is a multimer, retain only the chain of interest.
-
Protonation: Add polar hydrogens to the protein structure. This step is critical as hydrogen atoms are essential for defining hydrogen bonds.
-
Assign Charges: Assign partial charges to all atoms (e.g., Gasteiger charges).
-
File Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).
Step 2: Ligand Preparation
-
Generate 3D Structure: Draw the 2D structure of the fluorinated benzoate derivative using software like ChemDraw or Marvin Sketch and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Charges & Torsions: Assign partial charges and define rotatable bonds (torsions) for the ligand.
-
File Conversion: Save the prepared ligand in the required format (e.g., PDBQT).
Step 3: Grid Box Generation
-
Define Binding Site: Define the docking search space by creating a 3D grid box that encompasses the active site of the protein. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Specify Atom Types: For software like AutoDock, ensure that map files for all ligand atom types, including fluorine ('F'), are generated.[20] Some programs may require explicit definition of halogen bond potentials for improved accuracy.[21]
Step 4: Running the Docking Simulation
-
Configuration: Set the docking parameters in a configuration file. This includes specifying the paths to the prepared protein and ligand files, the grid box coordinates, and the exhaustiveness (search intensity).
-
Execution: Launch the docking program from the command line or through a graphical user interface. The software will systematically sample different conformations and orientations of the ligand within the defined grid box.
Step 5: Analysis of Results
-
Binding Affinity: The primary output is a ranked list of binding poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The most negative score represents the most favorable predicted binding mode.
-
Pose Visualization: Use molecular visualization software (e.g., PyMOL, Chimera, VMD) to analyze the top-ranked poses.
-
Interaction Analysis: Examine the intermolecular interactions between the ligand and the protein, including hydrogen bonds, hydrophobic contacts, salt bridges, and potential halogen bonds involving the fluorine atom. Identify the key amino acid residues involved in the binding.
Visualization of Workflows and Interactions
Diagrams are essential for conceptualizing complex processes. The following Graphviz diagrams illustrate the docking workflow and a representative binding mode.
Caption: A generalized workflow for molecular docking studies.
Caption: Key interactions of a fluorinated benzoate in a protein active site.
Conclusion and Future Outlook
Molecular docking is an invaluable technique in modern drug discovery for rapidly assessing the potential of compound libraries. For fluorinated benzoate derivatives, these in silico methods have consistently proven effective in predicting binding modes and guiding structure-activity relationship (SAR) studies across a diverse range of therapeutic targets. The unique properties conferred by fluorine—modulating electronics and improving hydrophobic interactions—can be rationally exploited through careful computational analysis.[2][3] As docking algorithms and force fields continue to improve, particularly in their handling of halogen bonding, the predictive power of these studies will only increase, further accelerating the development of novel, highly potent, and selective therapeutics.[21]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link][2][3]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link][1]
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Gupta, S. P. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link][4]
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Ibrahim, M. A. A. (2016). implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. Journal of Computer-Aided Molecular Design. [Link][21]
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Paci, A., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link][5]
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Al-Rashood, S. T., et al. (2025). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. ResearchGate. [Link][10]
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Al-Rashood, S. T., et al. (2019). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Medicinal Chemistry. [Link][11]
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Nocentini, A., et al. (2025). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. ChemMedChem. [Link][8]
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Zhang, X., et al. (2023). Repurposing of World-Approved Drugs for Potential Inhibition against Human Carbonic Anhydrase I: A Computational Study. MDPI. [Link][6]
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Packer, M. J., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. [Link][15]
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Yue, J., et al. (2023). Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments. Computers in Biology and Medicine. [Link][17]
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Szabo, C. M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. [Link][12]
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Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of the American Chemical Society. [Link][13]
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Alafeefy, A. M., et al. (2014). Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorganic & Medicinal Chemistry. [Link][7]
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Friberg, A., et al. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry. [Link][16]
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Liu, X., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. [Link][9]
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ResearchGate. (2014). Can anyone please tell me how to do docking in Autodock with proteins and ligands having Cl, Br, I, F or selenium?. ResearchGate. [Link][20]
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OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. OpenEye Scientific. [Link][19]
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Deplano, S., et al. (2020). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences. [Link][14]
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Iannuzzi, M., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Pharmaceuticals. [Link][18]
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Ethyl 2,3-difluoro-4-methylbenzoate
Introduction: The Role of Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating physicochemical and biological properties. Ethyl 2,3-difluoro-4-methylbenzoate is a key heterocyclic building block, valued for its utility in the synthesis of complex pharmaceutical intermediates and advanced materials. The precise arrangement of its difluoro substitution pattern imparts unique electronic characteristics that can enhance metabolic stability, binding affinity, and membrane permeability in target molecules.
Given its importance, the unambiguous synthesis and rigorous structural confirmation of this compound are paramount. This guide provides an in-depth, experience-driven comparison of synthetic methodologies and details a comprehensive, multi-technique workflow for spectral validation. The objective is to equip researchers with the causal understanding and practical data needed to confidently synthesize and validate this compound, ensuring the integrity of their subsequent research. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as a cornerstone for structural elucidation and purity assessment in modern organic chemistry[1][2].
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of an ester like this compound is most commonly achieved through the esterification of its parent carboxylic acid. While several methods exist, their suitability depends on factors like scale, reagent availability, and the presence of sensitive functional groups. Here, we compare the classic Fischer-Speier esterification with a milder, coupling agent-mediated approach.
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
This equilibrium-driven process is a workhorse of organic synthesis, relying on a strong acid catalyst and an excess of the alcohol to drive the reaction toward the ester product.[3] Its primary advantages are the low cost of reagents and procedural simplicity.
Causality Behind Experimental Choices:
-
Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common choice as it acts as both the catalyst and a dehydrating agent, helping to shift the equilibrium.[4][5]
-
Excess Ethanol: Using ethanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the reaction forward to maximize yield.[6]
-
Reflux: Heating the reaction to the boiling point of the alcohol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.[4]
Method 2: DCC/DMAP Coupling Esterification
For substrates that may be sensitive to the harsh, acidic conditions of Fischer esterification, an alternative is the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). This method, often referred to as the Steglich esterification, proceeds under much milder, typically room-temperature, conditions.
Causality Behind Experimental Choices:
-
DCC: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP: DMAP acts as an acyl transfer catalyst. It reacts with the intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction.
-
Aprotic Solvent: A non-protic solvent like Dichloromethane (DCM) is used to prevent side reactions with the highly reactive intermediates.
Performance Comparison
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: DCC/DMAP Coupling |
| Reaction Conditions | High Temperature (Reflux), Strong Acid (H₂SO₄) | Room Temperature, Neutral/Mildly Basic |
| Reagent Cost | Low (H₂SO₄, Ethanol are inexpensive) | High (DCC, DMAP are specialty reagents) |
| Workup & Purification | Requires neutralization and extraction.[4] | Filtration of DCU byproduct, then extraction. |
| Scalability | Excellent; commonly used in industrial processes. | Good, but cost and byproduct removal can be limiting. |
| Substrate Scope | Limited by acid-sensitive functional groups.[7] | Broad; compatible with most functional groups. |
| Byproducts | Water | Dicyclohexylurea (DCU) - a solid precipitate. |
Part 2: The Self-Validating System: A Workflow for Spectral Confirmation
Successful synthesis must be confirmed by a rigorous, multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they form a self-validating system where the data from each method corroborates the others.
Experimental Workflow: Synthesis and Validation
The following diagram illustrates the logical flow from synthesis to final, validated product.
Caption: Workflow from synthesis to spectral validation.
Step-by-Step Experimental Protocol (Fischer Esterification)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-methylbenzoic acid (5.0 g, 29.0 mmol).
-
Reagent Addition: Add absolute ethanol (50 mL) to dissolve the acid, followed by the slow, cautious addition of concentrated sulfuric acid (1.5 mL).[4]
-
Heating: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 150 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize residual acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure ester as a clear oil.
Part 3: Interpreting the Spectral Data – The Fingerprint of the Molecule
The true validation lies in the detailed analysis of the spectral data. The expected data is summarized below, followed by an in-depth interpretation.
Summary of Expected Spectral Data
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | ~7.6-7.8 ppm (m, 1H, Ar-H ), ~7.0-7.2 ppm (m, 1H, Ar-H ), 4.40 (q, 2H, -O-CH₂ -CH₃), 2.35 (s, 3H, Ar-CH₃ ), 1.40 (t, 3H, -O-CH₂-CH₃ ) |
| ¹³C NMR | Chemical Shift (δ) | ~164 ppm (C=O), ~150 ppm (d, J≈250 Hz, C -F), ~148 ppm (d, J≈250 Hz, C -F), ~125-130 ppm (Aromatic C ), ~62 ppm (-O-CH₂ -), ~16 ppm (Ar-CH₃ ), ~14 ppm (-CH₂-CH₃ ) |
| ¹⁹F NMR | Chemical Shift (δ) | Two distinct signals in the aromatic region, likely between -130 to -150 ppm. |
| IR | Wavenumber (cm⁻¹) | ~2980 (C-H stretch), ~1725 (C=O stretch, ester), ~1620, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1100-1200 (C-F stretch) |
| MS (EI) | m/z | 200 (M⁺, Molecular Ion), 172 ([M-C₂H₄]⁺), 155 ([M-OC₂H₅]⁺), 127 ([M-COOC₂H₅]⁺) |
Detailed Spectral Analysis
-
¹H NMR Spectroscopy - Proton Environment and Coupling
-
Aromatic Region (δ 7.0-7.8): The two aromatic protons will appear as complex multiplets due to coupling with each other (ortho-coupling) and with the two adjacent fluorine atoms (H-F coupling). This complex pattern is a key indicator of the substitution pattern.
-
Ethyl Group (δ 4.40 and 1.40): The quintessential quartet and triplet pattern confirms the presence of the ethyl ester. The methylene protons (-O-CH₂ -) are deshielded by the adjacent oxygen, appearing at ~4.40 ppm as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃ ) appear further upfield at ~1.40 ppm as a triplet.
-
Methyl Group (δ 2.35): The aromatic methyl group will appear as a sharp singlet around 2.35 ppm, as it has no adjacent protons to couple with.
-
-
¹³C NMR Spectroscopy - The Carbon Skeleton and C-F Coupling
-
Carbonyl Carbon (δ ~164): The ester carbonyl carbon is highly deshielded and appears significantly downfield.
-
Fluorinated Carbons (δ ~148-150): The two carbons directly bonded to fluorine will show the most prominent feature: a large coupling constant (¹JCF) of approximately 250 Hz, causing their signals to appear as doublets.[8] This is unambiguous evidence of direct C-F bonds. The presence of two such doublets confirms the difluoro substitution.
-
Ethyl and Methyl Carbons: The remaining carbons of the ethyl group (~62 and ~14 ppm) and the aromatic methyl group (~16 ppm) will appear as singlets in a standard broadband-decoupled spectrum.[9]
-
-
¹⁹F NMR Spectroscopy - Direct Fluorine Detection This is the most direct technique for observing the fluorine atoms. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. Their chemical shifts and coupling to each other will definitively confirm the 2,3-difluoro arrangement.
-
Infrared (IR) Spectroscopy - Functional Group Identification
-
A strong, sharp absorption peak around 1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester functional group.
-
Strong absorptions in the 1100-1250 cm⁻¹ region are indicative of C-F bonds.
-
The presence of aromatic C=C stretching bands (~1620, 1480 cm⁻¹) and aliphatic C-H stretching (~2980 cm⁻¹) further supports the proposed structure.
-
-
Mass Spectrometry (MS) - Molecular Weight and Fragmentation
-
Molecular Ion (M⁺): The primary role of MS in this context is to confirm the molecular weight. This compound has a molecular weight of 200.19 g/mol . The mass spectrum should show a molecular ion peak at m/z = 200.
-
Fragmentation Pattern: Electron Ionization (EI) will cause predictable fragmentation.[10][11] Key fragments include the loss of the ethoxy radical (-OC₂H₅) to give a peak at m/z = 155, and loss of the entire carbethoxy group (-COOC₂H₅) to give a peak at m/z = 127. These fragments help piece together the structure and corroborate the findings from other techniques.
-
Data Interpretation Logic
The validation process follows a clear logical path, as illustrated below.
Caption: Decision tree for spectral data validation.
Conclusion
The synthesis of this compound can be reliably achieved via Fischer esterification, a scalable and cost-effective method. However, the ultimate confirmation of a successful synthesis rests on a meticulous and multi-pronged approach to spectral analysis. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a self-validating dataset is created. The characteristic C-F coupling constants in ¹³C NMR, the complex aromatic signals in ¹H NMR, and the molecular ion peak in the mass spectrum, all corroborated by the functional group data from IR, provide an unambiguous structural confirmation. This rigorous validation is not merely an academic exercise; it is a critical step to ensure the quality and reliability of foundational molecules used in the development of next-generation pharmaceuticals and materials.
References
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The Royal Society of Chemistry. (n.d.). General experimental procedures. Retrieved from [Link]
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Kwan, E. E. (n.d.). Lecture 3: Coupling Constants. Retrieved from [Link]
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Organic Mechanism. (2012, April 10). Fischer Esterification 004 [Video]. YouTube. Retrieved from [Link]
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Unknown. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Diehl, B. W. K. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
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Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
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Unknown. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternative Reagents in the Synthesis of Bioactive Fluorinated Aromatics: A Case Study on Ethyl 2,3-difluoro-4-methylbenzoate
For researchers and professionals in drug development and agrochemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2,3-difluoro-4-methylbenzoyl moiety, in particular, is a key pharmacophore in a range of bioactive compounds, notably in the potent class of fluoroquinolone antibiotics.[1][2] Ethyl 2,3-difluoro-4-methylbenzoate stands as a readily available starting material for the introduction of this critical structural unit.
This guide provides an in-depth comparison of synthetic strategies utilizing this compound as a foundational building block against alternative methodologies that introduce the fluorine atoms at different stages of the synthesis. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of yields, safety, and overall efficiency to inform your synthetic planning.
The "Building Block" Approach: Leveraging this compound
The primary synthetic utility of this compound lies in its role as a precursor to more complex heterocyclic systems. A prominent application is in the synthesis of quinolone cores, which are central to the activity of fluoroquinolone antibiotics.[3][4][5] A common and powerful method for constructing the quinolone scaffold is the Gould-Jacobs reaction.
Proposed Synthetic Pathway to a Fluoroquinolone Core
A plausible and chemically sound approach to a key fluoroquinolone intermediate using this compound is outlined below. This pathway leverages the ester functionality for condensation and subsequent cyclization.
Caption: Proposed synthesis of a fluoroquinolone core from this compound.
In this proposed sequence, this compound would first be converted to a more reactive intermediate, for instance, through a Claisen condensation with a suitable partner like diethyl malonate, followed by reaction with an aniline derivative and subsequent thermal cyclization.
Alternative Synthetic Strategies and Reagents
The primary alternative to the "building block" approach involves the synthesis of the core heterocyclic structure first, followed by the introduction of fluorine atoms in a later step. This "late-stage fluorination" strategy offers flexibility but also presents its own set of challenges.
Nucleophilic Aromatic Substitution (SNAr)
One common alternative is to start with a non-fluorinated or partially fluorinated precursor and introduce the fluorine atoms via nucleophilic aromatic substitution. For example, one could envision a synthesis starting from a dichloro- or dinitro-substituted methylbenzoate ester.
Caption: Alternative synthesis via Nucleophilic Aromatic Substitution (Halex Reaction).
This approach, often referred to as the Halex reaction, typically requires high temperatures and polar aprotic solvents. The reactivity of the starting material is highly dependent on the nature and position of the leaving groups and other substituents on the aromatic ring.
Electrophilic Fluorination
Another powerful alternative is the direct electrophilic fluorination of an appropriate aromatic precursor. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose due to their manageable reactivity and safety profile compared to elemental fluorine.[6]
Caption: Alternative synthesis via Electrophilic C-H Fluorination.
Directed C-H fluorination can be a highly efficient method, but it often requires a directing group on the substrate to achieve the desired regioselectivity. The development of suitable catalytic systems is an active area of research.
Comparative Analysis of Synthetic Approaches
| Feature | "Building Block" Approach (using this compound) | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Fluorination |
| Starting Material | This compound | Dihalo- or dinitro-methylbenzoate ester | Non-fluorinated methylbenzoate ester |
| Key Reagents | Standard condensation and cyclization reagents | KF, CsF; phase-transfer catalysts | Selectfluor®, NFSI; transition metal catalysts |
| Typical Yields | Generally moderate to good for subsequent steps | Can be high, but substrate-dependent | Variable, often moderate |
| Reaction Conditions | Often require high temperatures for cyclization | Harsh conditions (high temp., polar solvents) | Generally milder conditions |
| Regioselectivity | Pre-defined by the starting material | Dependent on leaving group activation | Can be challenging; may require directing groups |
| Safety Concerns | Standard handling of organic reagents | Handling of anhydrous fluoride salts | Electrophilic fluorinating agents can be strong oxidizers |
| Cost & Availability | Reagent is commercially available | Precursors may be readily available; fluoride sources are inexpensive | Electrophilic fluorinating agents can be expensive |
Experimental Protocols
Protocol 1: Proposed Gould-Jacobs-type Quinolone Synthesis (Illustrative)
This protocol is a generalized representation based on established methodologies.
-
Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add this compound (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Reaction with Aniline: The crude product from the previous step is dissolved in a suitable solvent (e.g., toluene) with an equivalent of aniline. The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
Thermal Cyclization: The resulting intermediate is heated in a high-boiling solvent such as diphenyl ether to effect cyclization.
-
Hydrolysis and Decarboxylation: The cyclized product is then subjected to acidic or basic hydrolysis to yield the quinolone carboxylic acid core.
Protocol 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (Halex Reaction)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Ethyl 2,3-dichloro-4-methylbenzoate (1.0 eq), spray-dried potassium fluoride (2.5 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a polar aprotic solvent (e.g., DMSO or sulfolane).
-
Reaction: Heat the mixture to 150-180 °C and monitor the reaction progress by GC or TLC.
-
Work-up: After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.
Conclusion and Future Outlook
The choice between utilizing a pre-functionalized building block like this compound and employing a late-stage fluorination strategy is a critical decision in the design of a synthetic route. The "building block" approach offers the significant advantage of pre-installed regiochemistry, which can simplify the overall synthesis and avoid issues with isomeric mixtures. However, the availability and cost of the starting material must be considered.
Alternative methods, such as nucleophilic aromatic substitution and electrophilic C-H fluorination, provide greater flexibility in terms of substrate scope and can be more atom-economical. Nevertheless, these methods often require harsh reaction conditions or expensive reagents and may present challenges in achieving the desired regioselectivity.
As the demand for complex fluorinated molecules continues to grow, the development of novel, efficient, and selective fluorination methods will remain a key focus of research. Concurrently, the commercial availability of a diverse array of fluorinated building blocks, including this compound, will continue to empower chemists to design and execute elegant and efficient syntheses of the next generation of pharmaceuticals and agrochemicals.
References
- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
- Fluoroquinolones: Synthesis and Applic
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
- Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates.
- Methyl 2,3-difluoro-4-hydroxybenzo
- Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones.
- Phenoxydifluoromethyl Substituted Nitrogen Heterocycles.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
- "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei. CUNY Academic Works.
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- ethyl 4-methylbenzo
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- Understanding the Applications of Ethyl 4-methylbenzo
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Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][5]diazepin-2-ylamino)benzoate. Molbank.
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- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylate (CAS No: 160844-75-7)
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Safety Operating Guide
Proper Disposal of Ethyl 2,3-difluoro-4-methylbenzoate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 2,3-difluoro-4-methylbenzoate, a fluorinated aromatic ester commonly used in organic synthesis and drug discovery. By understanding the chemical nature of this compound and adhering to established best practices, researchers can ensure a safe and compliant waste disposal process.
Understanding the Hazard Profile
Key anticipated hazards, based on analogous compounds, include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort.[1][2][3]
A summary of relevant data for analogous compounds is presented below.
| Property | Ethyl Benzoate | Methyl 2-fluorobenzoate | 2,3-Difluoro-4-methylbenzoic acid |
| Physical State | Liquid | Liquid | Solid |
| Hazards | Combustible liquid, Toxic to aquatic life | Causes skin and eye irritation, May cause respiratory irritation[2] | Causes skin, eye, and respiratory irritation[1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant[4] | Dispose of contents/container to an approved waste disposal plant[2] | Remove to an authorized incinerator[1] |
The Cardinal Rule: Segregation of Halogenated Waste
The defining characteristic of this compound for disposal purposes is its identity as a halogenated organic compound .[5] This classification is critical because specific regulations govern the disposal of such wastes, primarily due to their potential to form harmful byproducts if not treated correctly.
The primary disposal route for halogenated organic wastes is incineration at a licensed hazardous waste facility.[1][5] Landfilling of these compounds is strictly regulated and generally prohibited.[6][7][8]
The following workflow diagram illustrates the decision-making process for the disposal of laboratory chemical waste, emphasizing the segregation of halogenated compounds.
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Navigating the Unseen: A Guide to Safely Handling Ethyl 2,3-difluoro-4-methylbenzoate
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Mitigating Risk with Fluorinated Compounds.
In the fast-paced world of drug discovery and development, novel fluorinated aromatic esters like Ethyl 2,3-difluoro-4-methylbenzoate are instrumental in advancing medicinal chemistry. However, their unique chemical properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and confidence.
Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is synthesized from the SDS of the structurally similar compound, 2,3-Difluoro-4-methylbenzoic acid, and established principles for handling halogenated aromatic esters. Always consult the official SDS provided by the manufacturer or supplier before handling any chemical.
Hazard Assessment: Understanding the Invisible Threat
The primary hazards associated with this compound are extrapolated from its acidic precursor, 2,3-Difluoro-4-methylbenzoic acid. The presence of the difluoro-aromatic ring system suggests the following potential hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The ester functional group, while generally less reactive than a carboxylic acid, does not eliminate these risks. Furthermore, like many organic compounds, it should be considered combustible, and upon heating, it may form explosive mixtures with air.[2]
Thermal Decomposition Risks
A critical, often overlooked, aspect of handling fluorinated compounds is their behavior at elevated temperatures. Thermal decomposition of fluorinated polymers and other fluorinated organic compounds can release hazardous substances, including hydrogen fluoride (HF) and other toxic gases.[3][4][5] While the specific decomposition products of this compound are not documented, it is prudent to assume that heating could generate harmful byproducts.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations rooted in mitigating the identified hazards.
| Protection Type | Recommended Equipment | Specification/Standard | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects against splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is mandatory to prevent skin contact. | Check protective gloves prior to each use for their proper condition. | Prevents direct contact with the skin, mitigating the risk of irritation.[1] Nitrile gloves offer good resistance to many organic compounds.[6] |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary. | Use a suitable respirator when high concentrations are present. | Protects the respiratory tract from irritation caused by inhalation of vapors or aerosols.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. This workflow is designed to minimize exposure and prevent accidental release.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before opening the container.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Avoid Inhalation: Do not breathe vapors or mists.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][7]
Storage
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[2][8]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid. Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound requires special disposal procedures to protect the environment.
-
Waste Classification: This compound is classified as a halogenated organic waste.
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper disposal and often has cost implications.
-
Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Incineration is a common treatment method for halogenated organic wastes.[1]
Visualizing the Workflow: A Path to Safety
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





